molecular formula C23H28O12 B1240711 Negundoside CAS No. 82451-20-5

Negundoside

Cat. No.: B1240711
CAS No.: 82451-20-5
M. Wt: 496.5 g/mol
InChI Key: RFCSGMIUBXUYSE-KLZCBZFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Negundoside is a natural product found in Vitex altissima, Vitex limonifolia, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)9-32-21(15(12)23)35-22-18(17(27)16(26)14(8-24)33-22)34-20(30)10-2-4-11(25)5-3-10/h2-5,9,12,14-18,21-22,24-27,31H,6-8H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCSGMIUBXUYSE-KLZCBZFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=CC=C(C=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82451-20-5
Record name Negundoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082451205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEGUNDOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78XBW51XWI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Negundoside: A Technical Guide to Its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negundoside, an iridoid glycoside, has garnered significant scientific interest due to its diverse pharmacological properties, including hepatoprotective, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the molecular mechanisms underlying its biological activities, with a focus on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Natural Sources

This compound was first isolated from Vitex negundo Linn., a large aromatic shrub belonging to the Verbenaceae family.[1] This plant, commonly known as the five-leaved chaste tree, is widely distributed in tropical and subtropical regions and has a long history of use in traditional medicine systems across Asia.[1] The leaves of Vitex negundo are the primary and most abundant natural source of this compound.[1][2] Other species of the Vitex genus have also been reported to contain this compound, albeit in varying concentrations.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₃H₂₈O₁₂
Molecular Weight496.46 g/mol
AppearanceWhite crystalline powder
IUPAC Name(1S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-1-yl 2-(4-hydroxybenzoyl)oxy-6-hydroxy-3-(hydroxymethyl)oxane-4,5-diol

Experimental Protocols

Extraction of this compound from Vitex negundo Leaves

The extraction of this compound from the leaves of Vitex negundo is a critical first step in its isolation and purification. Various methods have been employed, with solvent extraction being the most common. The choice of solvent and extraction technique significantly impacts the yield of this compound.

3.1.1. Maceration Protocol

  • Plant Material Preparation: Shade-dry the leaves of Vitex negundo to minimize the degradation of thermolabile compounds.[2] Grind the dried leaves into a coarse powder.

  • Extraction: Soak the powdered leaves in ethanol (95%) in a ratio of 1:5 (w/v) for 24 hours at room temperature with occasional stirring.[1]

  • Filtration and Concentration: Filter the extract through a fine cloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude ethanol extract.[1]

3.1.2. Soxhlet Extraction Protocol

  • Plant Material Preparation: Prepare the dried leaf powder as described in the maceration protocol.

  • Extraction: Place the powdered leaves in a thimble and extract with methanol using a Soxhlet apparatus for 72 hours.[3]

  • Concentration: Concentrate the methanolic extract using a rotary evaporator to yield the crude extract.

3.1.3. Microwave-Assisted Extraction (MAE) Protocol

  • Plant Material Preparation: Use dried and powdered leaves.

  • Extraction: Suspend the leaf powder in a methanol-water (1:1) solvent system.[4] Perform extraction in a microwave extractor at a controlled temperature and time. Optimal conditions can be around 450W for 90 seconds.[4]

  • Filtration and Concentration: Filter the extract and concentrate as described previously.

Isolation and Purification of this compound

The crude extract obtained from the initial extraction contains a complex mixture of phytochemicals. Column chromatography is the standard method for the isolation and purification of this compound.

Protocol for Column Chromatography:

  • Slurry Preparation: Adsorb the crude ethanol extract onto silica gel (60-120 mesh) to form a slurry.[1]

  • Column Packing: Pack a glass column with silica gel in chloroform. Load the prepared slurry onto the top of the column.[1]

  • Elution: Elute the column with a gradient of chloroform and methanol.[1]

    • Start with 100% chloroform.

    • Gradually increase the polarity by adding methanol.

    • This compound typically elutes with a mobile phase of 10% methanol in chloroform.[1]

  • Fraction Collection and Analysis: Collect the fractions and monitor them using Thin Layer Chromatography (TLC). Combine the fractions containing pure this compound.

  • Crystallization: Concentrate the combined fractions and crystallize the this compound from a suitable solvent system (e.g., methanol-chloroform) to obtain a pure crystalline compound.

G cluster_extraction Extraction cluster_isolation Isolation & Purification Dried_Leaves Dried Vitex negundo Leaves Powdered_Leaves Powdered Leaves Dried_Leaves->Powdered_Leaves Grinding Crude_Extract Crude Extract Powdered_Leaves->Crude_Extract Solvent Extraction (Maceration, Soxhlet, MAE) Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Adsorption Fractions Collected Fractions Column_Chromatography->Fractions Elution with Chloroform:Methanol Gradient Pure_this compound Pure this compound Fractions->Pure_this compound TLC Monitoring & Pooling Characterization Characterization Pure_this compound->Characterization Spectroscopic Analysis (NMR, MS)

Caption: Workflow for the extraction and isolation of this compound.

Quantitative Analysis

Accurate and precise quantification of this compound in plant extracts and formulations is essential for quality control and standardization. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most widely used analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of methanol and a buffer solution (e.g., 0.01 M potassium dihydrogen orthophosphate and 0.01 M heptane sulphonic acid sodium salt, pH 3.0) in a ratio of 35:65 (v/v).[5][6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 251 nm.[5][6]

  • Column Temperature: Ambient or controlled at 25°C.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of pure this compound in methanol and make serial dilutions to create a calibration curve.

  • Sample Solution: Dissolve a known amount of the plant extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

High-Performance Thin-Layer Chromatography (HPTLC) Method

Instrumentation:

  • HPTLC system with a densitometric scanner.

  • Pre-coated silica gel 60 F254 HPTLC plates.

Chromatographic Conditions:

  • Mobile Phase: Ethyl acetate:methanol:water:glacial acetic acid (7.8:1.2:0.7:0.3, v/v/v/v).[7]

  • Application: Apply the standard and sample solutions as bands on the HPTLC plate.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Scanning: Scan the dried plate at 267 nm.[7]

Quantitative Data Summary

Extraction MethodSolventYield of this compoundReference
Soxhlet Extraction20% Ethanol-aqueous10.82 mg/g[2]
Microwave-AssistedMethanol:Water (1:1)~5.51% w/w (in 5-week-old leaves)[4]
MacerationMethanol-[3]
Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
HPLC0.33 µg/mL1.0 µg/mL1.0-100 µg/mL
HPTLC0.4 µg/mL1.2 µg/mL1.2-22.5 µg/mL

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its hepatoprotective and anti-inflammatory properties being the most extensively studied.

Hepatoprotective Activity

This compound has demonstrated significant protective effects against liver damage induced by toxins such as carbon tetrachloride (CCl₄).[1] The mechanism of its hepatoprotective action involves the modulation of several signaling pathways.

In CCl₄-induced hepatotoxicity, the toxin is metabolized by cytochrome P450 2E1 (CYP2E1) to form highly reactive free radicals, leading to lipid peroxidation, increased intracellular calcium (Ca²⁺) levels, and ultimately, apoptosis.[1][8] this compound exerts its protective effect by:

  • Inhibiting Lipid Peroxidation: It scavenges free radicals and reduces oxidative stress.[1]

  • Maintaining Intracellular Calcium Homeostasis: It prevents the abnormal rise in intracellular Ca²⁺ levels.[1][9]

  • Inhibiting Ca²⁺-dependent Proteases: By maintaining calcium homeostasis, it prevents the activation of proteases that contribute to cell death.[1]

  • Modulating cAMP and cPLA2: The protective effects appear to be mediated by the activation of cyclic adenosine monophosphate (cAMP) synthesis and the inhibition of phospholipase A2 (cPLA2).[1][9]

G CCl4 Carbon Tetrachloride (CCl4) CYP2E1 CYP2E1 Metabolism CCl4->CYP2E1 Free_Radicals Free Radicals CYP2E1->Free_Radicals Lipid_Peroxidation Lipid Peroxidation Free_Radicals->Lipid_Peroxidation Ca_Influx ↑ Intracellular Ca²⁺ Lipid_Peroxidation->Ca_Influx Protease_Activation Ca²⁺-dependent Protease Activation Ca_Influx->Protease_Activation Apoptosis Hepatocyte Apoptosis Protease_Activation->Apoptosis This compound This compound This compound->Lipid_Peroxidation Inhibits This compound->Ca_Influx Inhibits

Caption: Hepatoprotective mechanism of this compound against CCl₄ toxicity.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to modulate key inflammatory signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway.

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling cascade. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and the enzyme cyclooxygenase-2 (COX-2).

This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[10] This leads to a reduction in the production of pro-inflammatory mediators.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkBa_P IκBα Phosphorylation IKK->IkBa_P IkBa_D IκBα Degradation IkBa_P->IkBa_D NFkB_translocation NF-κB (p65) Nuclear Translocation IkBa_D->NFkB_translocation Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_translocation->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation This compound This compound This compound->IkBa_P Inhibits

Caption: Anti-inflammatory mechanism of this compound via NF-κB pathway.

Conclusion

This compound, a bioactive iridoid glycoside from Vitex negundo, holds significant promise as a therapeutic agent. This technical guide has provided a detailed overview of its discovery, natural sources, and comprehensive experimental protocols for its extraction, isolation, and quantification. The elucidation of its hepatoprotective and anti-inflammatory mechanisms through the modulation of key signaling pathways provides a strong scientific basis for its further investigation and development as a potential pharmaceutical candidate. The methodologies and data presented herein are intended to facilitate future research and development efforts in this area.

References

Vitex negundo: A Comprehensive Technical Guide to Negundoside Isolation, Quantification, and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitex negundo Linn., a large aromatic shrub from the Verbenaceae family, has a long history of use in traditional medicine systems across Asia.[1] Its leaves, in particular, are a rich source of various bioactive compounds, with the iridoid glycoside Negundoside being one of the most significant. This compound has garnered considerable scientific interest due to its potent pharmacological activities, including hepatoprotective and anti-inflammatory effects.[2] This technical guide provides an in-depth overview of Vitex negundo as a source of this compound, detailing its extraction, isolation, and quantification. Furthermore, it elucidates the compound's mechanisms of action through its signaling pathways and presents quantitative data on its biological efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Extraction and Isolation of this compound

The initial step in obtaining pure this compound from Vitex negundo leaves involves extraction, followed by isolation and purification, typically using chromatographic techniques.

Extraction Protocols

Various methods have been employed for the extraction of this compound from the leaves of Vitex negundo. The choice of method can significantly impact the yield of the target compound.

1. Maceration with Ethanol: A straightforward and commonly used method involves the maceration of dried, powdered leaves in ethanol.

  • Protocol:

    • Shade-dry fresh leaves of Vitex negundo and grind them into a fine powder (e.g., passing through an ASTM BSS 85 mesh size sieve).[3]

    • Soak the powdered leaves in ethanol (e.g., 1 kg of powder in 5 L of ethanol) and keep overnight.[2]

    • Filter the percolate and concentrate it under reduced pressure at a temperature below 50°C.[2]

    • Repeat the extraction process multiple times (e.g., three more times with 3 L of ethanol each time) to maximize the yield.[2]

    • Combine the ethanol extracts, stir with water, and filter to obtain an aqueous extract which is then concentrated and dried.[2]

2. Soxhlet Extraction: This continuous extraction method can provide a higher yield in a shorter time compared to maceration.

  • Protocol:

    • Place the dried, powdered leaves in a thimble within a Soxhlet apparatus.

    • Use a suitable solvent, such as methanol or a 20% ethanol-aqueous solvent system.[1]

    • Heat the solvent to reflux, allowing it to continuously cycle through the plant material.

    • After several hours, the extract is collected and concentrated under reduced pressure.

3. Microwave-Assisted Extraction (MAE): A more modern and efficient technique that utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Protocol:

    • Mix the powdered leaves with a suitable solvent (e.g., methanol) in a microwave-safe vessel.

    • Expose the mixture to microwave irradiation for a short period (e.g., 10-20 minutes).

    • After extraction, filter the mixture and concentrate the extract.

Isolation by Column Chromatography

Following extraction, this compound is typically isolated from the crude extract using column chromatography.

  • Protocol:

    • Prepare a slurry of the crude ethanol extract with silica gel (e.g., 50 g of extract with 100 g of silica gel).[2]

    • Pack a glass column with silica gel in a non-polar solvent like chloroform.[2]

    • Load the prepared slurry onto the top of the packed column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol.[2]

    • Elution with 10% methanol in chloroform has been shown to yield this compound after initial fractions containing other compounds like agnuside.[2]

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

Quantitative Analysis of this compound

Accurate quantification of this compound in plant extracts and formulations is crucial for quality control and standardization. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method
  • Sample Preparation:

    • Accurately weigh the powdered leaf sample (e.g., approximately 1 g) and place it in a volumetric flask (e.g., 10 mL).[3]

    • Add methanol (e.g., 7 mL) and shake on a mechanical shaker for a specified time (e.g., 2 hours).[3]

    • Allow the mixture to stand overnight at room temperature.[3]

    • Dilute the solution to the final volume with methanol and filter through a 0.45-μm filter before injection.[3]

  • Chromatographic Conditions:

    • Column: C18 column[3]

    • Mobile Phase: A mixture of a buffer solution (e.g., 0.01 M potassium dihydrogen orthophosphate and 0.01 M heptane sulphonic acid sodium salt; pH 3.0) and methanol in a ratio of 65:35 (v/v).[3]

    • Detection: UV or Photo Diode Array (PDA) detector at 251 nm.[3]

    • Linearity: The response for this compound is typically linear in a concentration range of 1–37.5 μg/mL.[3]

Data Presentation

Table 1: Yield of this compound from Vitex negundo Leaves using Different Extraction Methods
Extraction MethodSolvent SystemYield of this compound (mg/g of dry leaf powder)Reference
Soxhlet Extraction20% Ethanol-Aqueous10.82[1]
MacerationMethanolNot explicitly quantified in mg/g in the provided sources
Microwave-AssistedMethanolNot explicitly quantified for this compound in the provided sources

Note: The provided search results offer more qualitative descriptions than direct comparative quantitative yields for all methods.

Table 2: Quantitative Data on the Hepatoprotective Activity of this compound
AssayModelTreatmentConcentration/DoseEffectReference
Cell Viability (MTT Assay)CCl4-induced toxicity in HuH-7 cellsThis compoundPC50: 24.46 mg/L50% protective concentration[2]
Lipid PeroxidationFeSO4 + H2O2 in rat liver microsomesThis compound10 - 100 mg/L3% to 69% decrease in LPO[2]
Lipid PeroxidationCCl4 in HuH-7 cellsThis compound5 - 100 mg/L10.4% to 131% protective effect against LPO increase[2]
ApoptosisCCl4 in HuH-7 cellsThis compound25, 50, 100 mg/LReduction of apoptotic cells to 27%, 14%, and 11% respectively[2]
Hepatoprotection (Overall)Acetaminophen-induced hepatic injury in miceThis compound (Prophylactic)12.5, 25.0, 50.0, 100 mg/kg27.36%, 43.84%, 59.61%, 69.87% hepatoprotection
Table 3: Quantitative Data on the Anti-inflammatory Activity of Vitex negundo Extracts
AssayExtract/FractionIC50 Value (µg/mL)Reference
Lipoxygenase (LOX) InhibitionCrude Methanol Extract440.9[4]
Lipoxygenase (LOX) Inhibition50% Methanol-Water Fraction196.6[4]
Lipoxygenase (LOX) Inhibition100% Methanol Fraction150.0[4]
Cyclooxygenase (COX-2) Inhibition100% Methanol Fraction34.27[4]
Cyclooxygenase (COX-2) Inhibition2% IPA-Hexane Fraction6.57[4]

Note: These values are for extracts and fractions of Vitex negundo, which contain this compound as a key active constituent.

Pharmacological Activities and Signaling Pathways

This compound exhibits significant hepatoprotective and anti-inflammatory properties, which are attributed to its influence on specific cellular signaling pathways.

Hepatoprotective Activity

This compound protects liver cells from toxicity, such as that induced by carbon tetrachloride (CCl4), through a multi-faceted mechanism that does not involve the modulation of CYP2E1 activity.[2] The key protective actions include:

  • Reduction of Oxidative Stress: It decreases the generation of reactive oxygen species (ROS) and inhibits lipid peroxidation.[2]

  • Maintenance of Intracellular Calcium Homeostasis: this compound prevents the abnormal accumulation of intracellular Ca2+ levels.[2]

  • Inhibition of Ca2+-dependent Proteases: By maintaining calcium homeostasis, it prevents the activation of downstream degenerative enzymes.[2]

  • Mitochondrial Protection: It blocks the decrease in mitochondrial membrane potential (MMP) and subsequent caspase-mediated DNA fragmentation and cell cycle arrest.[2]

  • Modulation of Signaling Molecules: The protective effects appear to be mediated by the activation of cyclic adenosine monophosphate (cAMP) synthesis and the inhibition of phospholipases (cPLA2).[2][5]

Anti-inflammatory Activity

The anti-inflammatory effects of Vitex negundo extracts, rich in this compound, are attributed to the inhibition of key inflammatory mediators.

  • Prostaglandin Synthesis Inhibition: The extracts have been shown to inhibit the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6]

  • Inhibition of Pro-inflammatory Enzymes: Extracts of Vitex negundo demonstrate inhibitory effects on lipoxygenase (LOX) and cyclooxygenase (COX-2), enzymes that are crucial in the inflammatory cascade.

  • Reduction of Oxidative Stress: The anti-inflammatory action is also linked to a reduction in oxidative stress, as evidenced by a decrease in plasma malondialdehyde (MDA) levels.[7]

Visualizations

Experimental Workflows and Signaling Pathways

experimental_workflow plant_material Vitex negundo Leaves (Dried and Powdered) extraction Extraction (e.g., Maceration/Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract isolation Isolation (Column Chromatography) crude_extract->isolation quantification Quantification (HPLC) crude_extract->quantification pure_this compound Pure this compound isolation->pure_this compound pure_this compound->quantification pharmacological_assay Pharmacological Assays (Hepatoprotective/Anti-inflammatory) pure_this compound->pharmacological_assay

Caption: Workflow for this compound extraction, isolation, and analysis.

hepatoprotective_pathway CCl4 Hepatotoxin (e.g., CCl4) ROS ↑ Reactive Oxygen Species (ROS) & Lipid Peroxidation CCl4->ROS induces Ca2_increase ↑ Intracellular Ca2+ CCl4->Ca2_increase induces MMP_decrease ↓ Mitochondrial Membrane Potential ROS->MMP_decrease Ca2_increase->MMP_decrease Caspase_activation Caspase Activation Ca2_increase->Caspase_activation MMP_decrease->Caspase_activation Apoptosis Apoptosis & Cell Death Caspase_activation->Apoptosis This compound This compound This compound->ROS inhibits This compound->Ca2_increase inhibits cAMP ↑ cAMP Synthesis This compound->cAMP activates cPLA2 ↓ Phospholipase A2 (cPLA2) This compound->cPLA2 inhibits

Caption: Hepatoprotective signaling pathway of this compound.

anti_inflammatory_pathway Inflammatory_stimuli Inflammatory Stimuli COX2_LOX COX-2 & LOX Activation Inflammatory_stimuli->COX2_LOX activates Prostaglandins Prostaglandin Synthesis COX2_LOX->Prostaglandins leads to Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound (in Vitex negundo extract) This compound->COX2_LOX inhibits This compound->Prostaglandins inhibits

Caption: Anti-inflammatory signaling pathway of this compound.

Conclusion

Vitex negundo stands out as a promising and readily available source of the bioactive iridoid glycoside, this compound. The methodologies for its extraction, isolation, and quantification are well-established, with HPLC being a reliable and precise analytical tool. The significant hepatoprotective and anti-inflammatory activities of this compound, supported by quantitative data and an understanding of its underlying signaling pathways, highlight its therapeutic potential. This technical guide provides a solid foundation for further research and development of this compound as a potential phytopharmaceutical agent for the management of liver diseases and inflammatory conditions. Future studies should focus on optimizing extraction and isolation processes for industrial scale-up, as well as conducting more extensive preclinical and clinical trials to fully elucidate its therapeutic efficacy and safety profile.

References

Chemical structure and properties of Negundoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Negundoside: Chemical Structure, Properties, and Experimental Analysis

Introduction

This compound is a prominent iridoid glycoside, a class of secondary metabolites known for their significant biological activities.[1] Primarily isolated from the leaves of Vitex negundo Linn., a plant widely used in traditional Asian medicine, this compound has garnered substantial scientific interest.[1][2] It is chemically identified as 2'-p-hydroxybenzoyl mussaenosidic acid.[1] Extensive research has focused on its pharmacological properties, particularly its potent anti-inflammatory, antioxidant, and hepatoprotective effects.[1][3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its isolation, analysis, and evaluation.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of an iridoid aglycone core linked to a glucose unit, which is further substituted with a p-hydroxybenzoyl group.[1] This distinct structure is fundamental to its biological activity.

Chemical Identification

The key chemical identifiers for this compound are summarized in the table below.

IdentifierValueCitation
IUPAC Name (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid[1][5][6]
CAS Number 82451-20-5[1][5][7][8]
Molecular Formula C23H28O12[1][5][7][8]
Synonyms 2′-p-Hydroxybenzoyl mussaenosidic acid[9]
Physicochemical Data

The table below outlines the key physicochemical properties of this compound.

PropertyValueCitation
Molecular Weight 496.5 g/mol [1][5][6][7]
Appearance White Powder[1][6]
Melting Point 147-151 °C[10]
Solubility Soluble in Methanol, Ethanol, DMSO, Pyridine. Insoluble in water.[1][6][7]

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological activities, with its hepatoprotective effects being the most extensively studied.[2][3] It demonstrates a significant protective role against chemically-induced liver injury, particularly toxicity mediated by agents like carbon tetrachloride (CCl4).[2][8][11]

Hepatoprotective Activity

This compound protects human liver cells (HuH-7) against CCl4-induced toxicity.[2][11] CCl4 is a well-known hepatotoxin that induces oxidative stress through the action of cytochrome P450 2E1 (CYP2E1).[2][7] The protective mechanism of this compound is multifaceted:

  • Antioxidant Action : It mitigates oxidative damage by reducing the generation of reactive oxygen species (ROS) and inhibiting lipid peroxidation.[2][7][11]

  • Calcium Homeostasis : It prevents the accumulation of intracellular Ca2+ and inhibits Ca2+-dependent proteases, key steps in CCl4-induced cell death.[2][7][8]

  • Mitochondrial Protection : this compound prevents the CCl4-induced decrease in mitochondrial membrane potential (MMP) and blocks the release of cytochrome C, thereby inhibiting the caspase-mediated apoptotic pathway.[2][7][11]

  • Signaling Pathway Modulation : The protective effects appear to be mediated by the activation of cyclic adenosine monophosphate (cAMP) synthesis and the inhibition of phospholipase A2 (cPLA2).[2][7][11]

The signaling pathway for CCl4-induced hepatotoxicity and the protective intervention by this compound is illustrated below.

Negundoside_Hepatoprotective_Pathway CCl4 Carbon Tetrachloride (CCl₄) CYP2E1 CYP2E1 Activation CCl4->CYP2E1 ROS ↑ Reactive Oxygen Species (ROS) CYP2E1->ROS Lipid_Peroxidation ↑ Lipid Peroxidation ROS->Lipid_Peroxidation Ca_Influx ↑ Intracellular Ca²⁺ ROS->Ca_Influx Apoptosis Hepatocyte Apoptosis Lipid_Peroxidation->Apoptosis MMP_Loss ↓ Mitochondrial Membrane Potential Ca_Influx->MMP_Loss CytC Cytochrome C Release MMP_Loss->CytC Caspases Caspase Activation CytC->Caspases Caspases->Apoptosis This compound This compound This compound->ROS This compound->Lipid_Peroxidation This compound->Ca_Influx This compound->MMP_Loss cAMP ↑ cAMP Synthesis This compound->cAMP cPLA2 ↓ cPLA₂ Inhibition This compound->cPLA2

Hepatoprotective mechanism of this compound against CCl₄ toxicity.

Experimental Methodologies

This section provides detailed protocols for the extraction, purification, analysis, and biological evaluation of this compound based on established research.

Isolation and Purification from Vitex negundo

The following protocol details the extraction and chromatographic isolation of this compound from the leaves of V. negundo.[2]

Protocol:

  • Extraction:

    • Shade-dry and powder 1 kg of V. negundo leaves.

    • Soak the powder in 5 L of ethanol overnight.

    • Filter the percolate and concentrate it under reduced pressure at a temperature below 50°C.

    • Repeat the extraction process three more times with 3 L of ethanol each time.

    • Combine all ethanol extracts, stir with 300 mL of water for 1 hour, and filter through Celite.

    • Concentrate the resulting aqueous extract at 50°C and dry it in a vacuum desiccator.

  • Column Chromatography:

    • Adsorb 50 g of the dried ethanol extract onto 100 g of silica gel to create a slurry.

    • Pack the slurry onto a column containing 1 kg of silica gel equilibrated in chloroform.

    • Elute the column sequentially with chloroform, followed by increasing gradients of methanol in chloroform.

    • This compound is eluted using a mobile phase of 10% methanol in chloroform. Fractions containing a mixture of agnuside and this compound, and then pure this compound, are collected.

    • Monitor fractions using Thin Layer Chromatography (TLC) and combine pure fractions.

    • Confirm the structure and purity using 1H-NMR, 13C-NMR, and mass spectrometry.

The workflow for the isolation and purification of this compound is depicted below.

Isolation_Workflow Start Powdered V. negundo Leaves (1kg) Extraction Maceration in Ethanol (4x) Start->Extraction Filtration1 Filter & Concentrate Extraction->Filtration1 Aq_Extract Aqueous Extraction & Drying Filtration1->Aq_Extract Slurry Adsorb on Silica Gel Aq_Extract->Slurry Column Silica Gel Column Chromatography Slurry->Column Elution Elute with Chloroform:Methanol Gradient Column->Elution Fractions Collect Fractions Elution->Fractions Analysis TLC & HPLC Analysis Fractions->Analysis End Pure this compound Analysis->End

Workflow for this compound isolation and purification.
Analytical Quantification by HPLC

A High-Performance Liquid Chromatography (HPLC) method has been established for the standardization and quantification of this compound.[2]

Protocol:

  • System: Shimadzu HPLC system with a diode array detector.

  • Column: C18 column (5 µm, 250 mm x 4.0 mm I.D.).

  • Mobile Phase: An isocratic mixture of methanol and 2% acetonitrile (30:70, v/v).

  • Flow Rate: 0.6 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Quantification: A calibration curve is generated using a pure this compound reference standard at concentrations ranging from 1 to 37.5 µg/mL.[7]

HPLC ParameterCondition
Column C18 (5 µm, 250 x 4.0 mm)
Mobile Phase Methanol : 2% Acetonitrile (30:70)
Flow Rate 0.6 mL/min
Detection (UV) 254 nm
Linear Range 1 - 37.5 µg/mL
In Vitro Hepatoprotectivity Assay

This assay evaluates the protective effect of this compound against CCl4-induced toxicity in a human liver cell line.[2][11]

Protocol:

  • Cell Culture: Culture human hepatoma (HuH-7) cells in appropriate media until confluent.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 5 mg/L to 100 mg/L) for a specified duration. Silymarin is used as a positive control.

    • Induce toxicity by exposing the cells to CCl4.

  • Assessment of Cytotoxicity:

    • Measure cell viability using assays such as MTT or LDH release.

    • Assess morphological changes using microscopy.

  • Mechanistic Studies:

    • ROS Generation: Measure intracellular ROS levels using fluorescent probes like DCFH-DA.

    • Lipid Peroxidation: Quantify malondialdehyde (MDA) levels as an indicator of lipid peroxidation.

    • Intracellular Calcium: Measure [Ca2+]i using fluorescent indicators like Fura-2 AM.

    • Mitochondrial Membrane Potential (MMP): Assess MMP using dyes such as Rhodamine 123.

Determination of Cytochrome C Release

This protocol measures the release of cytochrome C from mitochondria, a key event in apoptosis.[2]

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from rat liver tissue by differential centrifugation.

  • Incubation:

    • Prepare a reaction medium (2.5 mL) containing mitochondria (1 mg protein/mL), 0.2 M sucrose, 1 mM KH2PO4, 5 mM succinate, 2 µM rotenone, and 10 mM Tris-MOPS (pH 7.3).

    • Pre-incubate the mitochondria with test compounds (this compound, Silymarin, or Cyclosporin A as a positive control) for 10 minutes.

    • Induce cytochrome C release by adding CCl4 (2 mM) and incubating for 30 minutes.

  • Sample Preparation: Centrifuge the mitochondrial suspensions at 11,000 x g for 8 minutes to obtain the supernatant.

  • HPLC Analysis: Analyze the supernatant for cytochrome C content using an appropriate HPLC method.

Conclusion

This compound stands out as a bioactive iridoid glycoside with significant therapeutic potential, especially as a hepatoprotective agent. Its well-elucidated chemical structure and multifaceted mechanism of action, centered on combating oxidative stress and calcium-mediated toxicity, make it a compelling candidate for further pharmacological investigation and potential drug development. The standardized protocols for its isolation, purification, and analysis provided herein serve as a valuable resource for researchers dedicated to exploring the full potential of this natural compound.

References

The Negundoside Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of negundoside, an iridoid glycoside of significant pharmacological interest found in Vitex negundo. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, metabolic engineering, and pharmaceutical research.

Introduction

This compound, chemically known as 2'-p-hydroxybenzoyl-mussaenosidic acid, is a prominent iridoid glycoside isolated from the leaves of Vitex negundo. It has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. Understanding its biosynthesis is crucial for the potential biotechnological production of this valuable compound and for the discovery of novel biocatalysts. This guide delineates the putative biosynthetic pathway of this compound, from its primary metabolic precursors to the final tailored molecule, and provides detailed experimental methodologies for its study.

The Core Iridoid Biosynthesis Pathway

The biosynthesis of this compound begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), which is synthesized through the methylerythritol phosphate (MEP) or mevalonate (MVA) pathways. The formation of the core iridoid skeleton is a multi-step enzymatic cascade.

  • Step 1: Geraniol Formation: Geraniol synthase (GES) catalyzes the dephosphorylation of GPP to geraniol.

  • Step 2: Hydroxylation of Geraniol: A cytochrome P450 monooxygenase, geraniol 8-hydroxylase (G8H), hydroxylates geraniol to 8-hydroxygeraniol.

  • Step 3: Oxidation to 8-Oxogeranial: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by the action of 8-hydroxygeraniol oxidoreductase (8HGO).

  • Step 4: Reductive Cyclization: The iridoid synthase (ISY), a short-chain reductase/dehydrogenase (SDR), catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold, nepetalactol or its stereoisomers.

Subsequent enzymatic modifications, including oxidation, hydroxylation, and methylation, convert the initial iridoid scaffold into various iridoid aglycones.

Core_Iridoid_Biosynthesis GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Hydroxygeraniol 8-Hydroxygeraniol Geraniol->Hydroxygeraniol Geraniol 8-Hydroxylase (G8H) (Cytochrome P450) Oxogeranial 8-Oxogeranial Hydroxygeraniol->Oxogeranial 8-Hydroxygeraniol Oxidoreductase (8HGO) Iridoid_Scaffold Iridoid Scaffold (e.g., Nepetalactol) Oxogeranial->Iridoid_Scaffold Iridoid Synthase (ISY)

Core Iridoid Biosynthesis Pathway.

Putative Late-Stage Biosynthesis of this compound in Vitex negundo

While the specific enzymes have not yet been fully characterized in Vitex negundo, based on the structure of this compound (2'-p-hydroxybenzoyl-mussaenosidic acid), a putative biosynthetic route can be proposed following the formation of the core iridoid skeleton. The likely aglycone precursor to this compound is mussaenosidic acid.

  • Step 5: Glycosylation: A UDP-glycosyltransferase (UGT) is proposed to catalyze the transfer of a glucose moiety from UDP-glucose to the hydroxyl group of mussaenosidic acid, forming a glycosylated iridoid intermediate.

  • Step 6: Acylation: A BAHD acyltransferase is hypothesized to transfer a p-hydroxybenzoyl group from a donor molecule, likely p-hydroxybenzoyl-CoA, to the 2'-hydroxyl group of the glucose moiety of the glycosylated iridoid, yielding this compound. The p-hydroxybenzoyl-CoA itself is likely derived from the phenylpropanoid pathway via p-coumaroyl-CoA.

Negundoside_Late_Stage_Biosynthesis Iridoid_Aglycone Iridoid Aglycone (Mussaenosidic Acid) Glycosylated_Iridoid Glycosylated Iridoid Iridoid_Aglycone->Glycosylated_Iridoid UDP-Glycosyltransferase (UGT) (Putative) This compound This compound Glycosylated_Iridoid->this compound BAHD Acyltransferase (Putative) UDP_Glucose UDP-Glucose UDP_Glucose->Glycosylated_Iridoid p_Hydroxybenzoyl_CoA p-Hydroxybenzoyl-CoA p_Hydroxybenzoyl_CoA->this compound Heterologous_Expression_Workflow cluster_0 Gene Cloning cluster_1 Protein Expression cluster_2 Protein Purification PCR PCR Amplification Cloning Cloning into Expression Vector PCR->Cloning Transformation_Cloning Transformation into E. coli (Cloning Host) Cloning->Transformation_Cloning Sequencing Sequence Verification Transformation_Cloning->Sequencing Transformation_Expression Transformation into E. coli (Expression Host) Sequencing->Transformation_Expression Culture_Growth Culture Growth Transformation_Expression->Culture_Growth Induction IPTG Induction Culture_Growth->Induction Low_Temp_Incubation Low Temperature Incubation Induction->Low_Temp_Incubation Cell_Harvest Cell Harvesting Low_Temp_Incubation->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Clarification Lysate Clarification Lysis->Clarification Affinity_Chromatography Ni-NTA Affinity Chromatography Clarification->Affinity_Chromatography Desalting Desalting Affinity_Chromatography->Desalting SDS_PAGE Purity Check (SDS-PAGE) Desalting->SDS_PAGE

Negundoside: A Technical Guide to its Hepatoprotective Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negundoside, an iridoid glycoside predominantly isolated from Vitex negundo, has demonstrated significant hepatoprotective properties. This technical guide delineates the core mechanisms through which this compound exerts its protective effects against liver injury, with a particular focus on toxin-induced hepatotoxicity. The primary mechanisms involve the attenuation of oxidative stress, maintenance of intracellular calcium homeostasis, and inhibition of apoptosis. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessment, and quantitative data from key studies to support the ongoing research and development of this compound as a potential therapeutic agent for liver diseases.

Core Mechanism of Action: A Multi-pronged Approach

This compound's hepatoprotective activity is not attributed to a single mode of action but rather a synergistic interplay of several key cellular and molecular events. The primary mechanisms are centered around its potent antioxidant and anti-apoptotic properties.

Attenuation of Oxidative Stress

A primary driver of toxin-induced liver injury, such as that caused by carbon tetrachloride (CCl4), is the excessive production of reactive oxygen species (ROS).[1][2] CCl4 is metabolized by cytochrome P450 2E1 (CYP2E1) in the liver to form highly reactive trichloromethyl free radicals, which initiate a cascade of oxidative damage.[1][3] this compound effectively mitigates this by:

  • Reducing ROS Generation: It directly scavenges free radicals, thereby decreasing the overall oxidative burden on hepatocytes.[4][5]

  • Inhibiting Lipid Peroxidation: By neutralizing free radicals, this compound prevents the peroxidative degradation of cellular membranes, a critical event in hepatocyte necrosis.[1][2] This is evidenced by a significant reduction in malondialdehyde (MDA), a key marker of lipid peroxidation.[6]

Maintenance of Intracellular Calcium (Ca2+) Homeostasis

Oxidative stress disrupts the delicate balance of intracellular calcium, leading to an influx and release of Ca2+ from intracellular stores.[1][3] This sustained elevation of cytosolic Ca2+ activates a range of degradative enzymes and signaling pathways that contribute to cell death.[1] this compound helps maintain calcium homeostasis by:

  • Preventing Ca2+ Accumulation: It has been shown to significantly inhibit the abnormal rise in intracellular Ca2+ levels following toxic insult.[1]

  • Inhibiting Ca2+-dependent Proteases: By maintaining low cytosolic Ca2+ levels, this compound prevents the activation of deleterious calcium-dependent proteases.[1][3]

Inhibition of Apoptosis

The apoptotic cascade is a major pathway of programmed cell death in hepatocytes during liver injury. This compound intervenes at several key points in this pathway:

  • Mitochondrial Protection: It stabilizes the mitochondrial membrane potential, preventing the release of pro-apoptotic factors like cytochrome C into the cytoplasm.[1][5]

  • Caspase-3 Inhibition: this compound significantly reduces the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1]

  • Modulation of Apoptotic Proteins: While not explicitly detailed for this compound in the provided context, the general mechanism of many hepatoprotective agents involves the regulation of Bcl-2 family proteins (e.g., increasing anti-apoptotic Bcl-2 and decreasing pro-apoptotic Bax).

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many liver diseases. While the direct anti-inflammatory signaling pathways of this compound in the liver are an area for further research, its ability to reduce oxidative stress inherently contributes to a reduction in inflammation, as ROS can act as signaling molecules to activate pro-inflammatory pathways like NF-κB.[7][8]

Signaling Pathways

The hepatoprotective effects of this compound can be visualized through the modulation of key signaling pathways initiated by hepatotoxins like CCl4.

Negundoside_Hepatoprotection cluster_toxin Toxin-Induced Injury (e.g., CCl4) cluster_cellular_damage Cellular Damage Cascade cluster_this compound This compound Intervention CCl4 CCl4 CYP2E1 CYP2E1 Metabolism CCl4->CYP2E1 ROS Reactive Oxygen Species (ROS) (Oxidative Stress) CYP2E1->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ca_Influx ↑ Intracellular Ca2+ ROS->Ca_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Cytochrome_C Cytochrome C Release Mitochondrial_Dysfunction->Cytochrome_C Caspase3 Caspase-3 Activation Cytochrome_C->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Hepatocyte_Protection Hepatocyte Protection This compound This compound This compound->ROS Inhibits This compound->Ca_Influx Inhibits This compound->Mitochondrial_Dysfunction Prevents This compound->Caspase3 Inhibits This compound->Hepatocyte_Protection Promotes In_Vitro_Workflow start Start: HuH-7 Cell Culture pre_incubation Pre-incubation with This compound (1 hr) start->pre_incubation toxin_exposure CCl4 Exposure (2 mmol/L) pre_incubation->toxin_exposure incubation Incubation (24 hr) toxin_exposure->incubation analysis Biochemical and Cellular Assays incubation->analysis

References

The Antioxidant Properties of Negundoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negundoside, an iridoid glycoside predominantly isolated from Vitex negundo Linn., has demonstrated significant antioxidant properties, positioning it as a promising candidate for further investigation in the development of novel therapeutic agents against oxidative stress-mediated pathologies. This technical guide provides an in-depth exploration of the antioxidant mechanisms of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mode of action. The primary antioxidant activities of this compound include direct radical scavenging and the modulation of intracellular antioxidant defense systems, offering a multi-faceted approach to mitigating oxidative damage.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Natural products have long been a valuable source of new therapeutic agents, and this compound has emerged as a compound of interest due to its potent antioxidant and cytoprotective effects.[2][3][4] This guide synthesizes the current scientific understanding of this compound's antioxidant properties to support further research and development efforts.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: this compound has been shown to directly scavenge various free radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[2] This activity is attributed to its chemical structure, which enables it to donate hydrogen atoms or electrons to neutralize free radicals.

  • Modulation of Cellular Antioxidant Pathways: Beyond direct scavenging, this compound demonstrates the ability to enhance the endogenous antioxidant capacity of cells. It achieves this by protecting against the depletion of intracellular glutathione (GSH), a critical component of the cellular antioxidant defense system, and by mitigating lipid peroxidation.[4] While direct evidence is still emerging, these effects strongly suggest the involvement of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. The Nrf2-ARE pathway is a master regulator of cellular redox homeostasis, controlling the expression of a suite of antioxidant and detoxifying enzymes.[5]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values from key studies are summarized in the table below, providing a comparative measure of its potency.

AssayIC50 Value (mg/L)Reference
DPPH Radical Scavenging17.31[2]
ABTS Radical Scavenging8.71[2]
Superoxide Scavenging (Enzymatic)22.75[2]
Superoxide Scavenging (Non-Enzymatic)13.49[2]

Lower IC50 values indicate greater antioxidant activity.

In cellular models, this compound has demonstrated significant dose-dependent protection against oxidative insults. For instance, in human liver cells (HuH-7) subjected to carbon tetrachloride (CCl4)-induced toxicity, this compound significantly reduced the generation of reactive oxygen species (ROS).[2] At a concentration of 100 mg/L, this compound decreased the fluorescence intensity of ROS indicators DCF and DHR by 104% and 143%, respectively, compared to CCl4-treated cells.[2] Furthermore, it inhibited lipid peroxidation in a dose-dependent manner.[2]

Signaling Pathway and Experimental Workflow

Postulated Nrf2-ARE Signaling Pathway Activation by this compound

The protective effects of this compound against oxidative stress, particularly its ability to maintain glutathione homeostasis and inhibit lipid peroxidation, suggest its interaction with the Nrf2-ARE signaling pathway. Under conditions of oxidative stress, Nrf2 dissociates from its cytosolic repressor Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of various antioxidant genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Promotes dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Ub_Proteasome Ubiquitin- Proteasome Degradation Keap1_Nrf2->Ub_Proteasome Basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, SOD, CAT, GPx) ARE->Antioxidant_Genes Initiates Transcription Cytoprotection Cellular Protection & Redox Homeostasis Antioxidant_Genes->Cytoprotection Leads to

Caption: Postulated Nrf2-ARE signaling pathway activation by this compound.

General Experimental Workflow for Assessing Antioxidant Activity

The evaluation of the antioxidant properties of a compound like this compound typically follows a structured workflow, progressing from in vitro chemical assays to more complex cellular and in vivo models.

Experimental_Workflow Compound Compound Isolation & Characterization (this compound) In_Vitro In Vitro Assays (DPPH, ABTS) Compound->In_Vitro Cell_Based Cell-Based Assays (ROS, Lipid Peroxidation, Cytotoxicity) In_Vitro->Cell_Based Mechanism Mechanistic Studies (Western Blot for Nrf2, Enzyme Activity Assays) Cell_Based->Mechanism In_Vivo In Vivo Models (Animal models of oxidative stress) Mechanism->In_Vivo Data_Analysis Data Analysis & Interpretation In_Vivo->Data_Analysis

References

The Molecular Mechanisms of Negundoside: A Technical Guide to its Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory properties of negundoside, an iridoid glycoside isolated from Vitex negundo. This document collates and presents key quantitative data, details common experimental protocols for its evaluation, and visualizes the intricate signaling pathways modulated by this promising natural compound.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms involve the suppression of key pro-inflammatory signaling pathways, inhibition of inflammatory enzymes, and a potent antioxidant activity that mitigates oxidative stress, a known driver of inflammation.

Modulation of Pro-inflammatory Signaling Pathways

Nuclear Factor-kappa B (NF-κB) Signaling Pathway:

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for cytokines like TNF-α, IL-6, and IL-1β.

This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2][3] This inhibition prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[1][2][3]

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkBa IκBα IKK_Complex->IkBa Phosphorylation NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome NFkB NF-κB (p65/p50) NFkB->NFkB_IkBa NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkBa->NFkB Release Negundoside_Inhibition This compound Negundoside_Inhibition->IKK_Complex Inhibits Negundoside_Inhibition->NFkB Inhibits Translocation DNA DNA (Promoter Region) NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Gene_Expression

Figure 1: this compound's inhibition of the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway:

The MAPK pathway, comprising cascades such as p38, JNK, and ERK, is another critical regulator of inflammation.[4] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors, which in turn promote the expression of inflammatory genes. Evidence suggests that compounds from Vitex negundo can suppress the phosphorylation of key MAPK proteins, thereby contributing to their anti-inflammatory effects.[4][5][6]

MAPK_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Phosphorylation JNK->Transcription_Factors ERK->Transcription_Factors Negundoside_Inhibition This compound Negundoside_Inhibition->p38 Inhibits Phosphorylation Negundoside_Inhibition->JNK Negundoside_Inhibition->ERK Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Figure 2: Inhibition of the MAPK signaling cascade by this compound.

Inhibition of Key Inflammatory Enzymes

This compound and extracts of Vitex negundo have demonstrated inhibitory activity against enzymes that are pivotal in the inflammatory cascade.

  • Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. This compound has been shown to selectively inhibit COX-2 over COX-1, which is a desirable characteristic for an anti-inflammatory agent as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[5][7][8]

  • Lipoxygenase (LOX): LOX enzymes are involved in the production of leukotrienes, which contribute to inflammation, particularly in allergic and respiratory conditions. This compound has been reported to inhibit LOX activity.[9]

  • Phospholipase A2 (PLA2): Cytosolic phospholipase A2 (cPLA2) is responsible for the release of arachidonic acid from cell membranes, which is the precursor for both prostaglandins and leukotrienes. Inhibition of cPLA2 is another mechanism through which this compound can exert its anti-inflammatory effects.[10][11]

Antioxidant and Cytoprotective Effects

Oxidative stress is intricately linked with inflammation. This compound exhibits potent antioxidant properties by:

  • Reducing Reactive Oxygen Species (ROS): It directly scavenges free radicals and reduces the generation of ROS.[10][12][13]

  • Decreasing Lipid Peroxidation: By neutralizing ROS, this compound protects cell membranes from lipid peroxidation, a key process in cellular damage during inflammation.[10][14]

  • Modulating the Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response.[15][16] While direct evidence for this compound is still emerging, other compounds from Vitex negundo are known to modulate this pathway.

Quantitative Data on the Anti-inflammatory Effects of this compound and Vitex negundo Extracts

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the anti-inflammatory efficacy of this compound and related extracts.

Table 1: In Vitro Anti-inflammatory and Cytoprotective Activity

AssayTest SubstanceConcentration% Inhibition / ProtectionReference
HRBC Membrane StabilizationVitex negundo extract200 µg/mL79.95%[17][18]
Albumin Denaturation InhibitionVitex negundo extract200 µg/mL72.29%[18][19]
Proteinase InhibitionVitex negundo extract200 µg/mL58.24%[17][19]
RNS Production InhibitionAqueous Leaf Extract of V. negundo500 µg/mL48.8%[1]
NF-κB Expression InhibitionAqueous Leaf Extract of V. negundo500 µg/mL80.8%[1]
TNF-α Expression InhibitionAqueous Leaf Extract of V. negundo500 µg/mL67.67%[1]
IL-6 Expression InhibitionAqueous Leaf Extract of V. negundo500 µg/mL~88% (estimated from data)[1]
IL-1β Expression InhibitionAqueous Leaf Extract of V. negundo500 µg/mL67.67%[1]

Table 2: In Vivo Anti-inflammatory Activity

ModelTest SubstanceDose% Inhibition of EdemaReference
Carrageenan-induced paw edemaEthanolic extract of V. negundo100 mg/kg48.13%
Carrageenan-induced paw edemaEthanolic extract of V. negundo200 mg/kg57.18%
Carrageenan-induced paw edemaV. negundo leaves extract5.6 g/kg41.16%[20]

Table 3: Enzyme Inhibition

EnzymeTest SubstanceIC50 ValueReference
Lipoxygenase (LOX)Negundin B (from V. negundo)6.25 ± 0.5 µM[9]
Lipoxygenase (LOX)Methanol extract of V. negundo440.9 µg/mL
Cyclooxygenase-2 (COX-2)2% IPA-hexane fraction of V. negundo6.57 µg/mL

Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used model for assessing acute inflammation.

  • Animal Model: Wistar albino rats (180-230g) are typically used.

  • Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of this compound or extract).

  • Administration: The test compound or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the rat's hind paw.[21]

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Carrageenan_Assay_Workflow start Start: Acclimatize Rats grouping Divide into Control, Standard, and Test Groups start->grouping administration Administer Vehicle, Standard Drug, or this compound grouping->administration induction Inject Carrageenan into Paw administration->induction 1 hour later measurement Measure Paw Volume with Plethysmometer at t = 0, 1, 2, 3, 4h induction->measurement calculation Calculate Mean Paw Edema and % Inhibition measurement->calculation end End: Data Analysis calculation->end

Figure 3: Workflow for the carrageenan-induced paw edema assay.

In Vitro Enzyme Inhibition: COX and LOX Assays

These assays determine the direct inhibitory effect of this compound on inflammatory enzymes.

  • COX Inhibitor Screening: Commercially available COX inhibitor screening assay kits are often used.[8][22] These are typically enzyme immunoassays (EIA) that measure the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2. The inhibitory effect of this compound is determined by quantifying the reduction in prostaglandin production in the presence of the compound.

  • LOX Inhibitory Assay: The activity of lipoxygenase is determined by measuring the formation of hydroperoxides from a substrate like linoleic acid.[9] The assay mixture typically contains a buffer (e.g., 100 mM phosphate buffer, pH 8.0), soybean lipoxygenase, and the test compound (this compound). The reaction is initiated by adding the substrate, and the increase in absorbance at a specific wavelength (e.g., 234 nm) due to the formation of conjugated dienes is monitored spectrophotometrically. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Gene Expression Analysis: RT-qPCR for Cytokines and NF-κB

This method quantifies the effect of this compound on the mRNA levels of inflammatory genes.

  • Cell Culture and Treatment: A suitable cell line, such as THP-1 derived macrophages, is cultured.[1] The cells are pre-treated with various concentrations of this compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Angiotensin-II.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for the target genes (e.g., NF-κB, TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, and the percentage inhibition is determined by comparing the gene expression in this compound-treated cells to that in stimulated, untreated cells.[1]

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent, operating through the strategic modulation of multiple key molecular targets. Its ability to inhibit the NF-κB and MAPK signaling pathways, suppress the activity of crucial inflammatory enzymes like COX-2 and LOX, and exert potent antioxidant effects provides a strong scientific basis for its therapeutic potential. The quantitative data consistently demonstrates significant anti-inflammatory efficacy in both in vitro and in vivo models. The detailed experimental protocols outlined in this guide serve as a foundation for further research and development of this compound as a potential therapeutic for a range of inflammatory disorders. Further investigation into its bioavailability, pharmacokinetics, and clinical efficacy is warranted to fully realize its promise in drug development.

References

Preliminary Biocompatibility of Negundoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negundoside, an iridoid glycoside isolated from Vitex negundo, has demonstrated a range of pharmacological activities, including hepatoprotective and anti-inflammatory effects. As a potential therapeutic agent, a thorough evaluation of its biocompatibility is paramount. This technical guide synthesizes the available preliminary data on the biocompatibility of this compound, focusing on cytotoxicity, hemolytic activity, and genotoxicity. Detailed experimental protocols and quantitative data are presented to provide a comprehensive overview for researchers and drug development professionals. Furthermore, this paper illustrates key experimental workflows and the putative anti-inflammatory signaling pathway of this compound through detailed diagrams.

Cytotoxicity Profile

The cytotoxicity of this compound has been primarily evaluated in human liver cells (HuH-7). The available data indicates that this compound itself exhibits low toxicity to these cells.

In Vitro Cytotoxicity against HuH-7 Cells

In a key study, this compound was assessed for its cytotoxic effects on the human hepatoma cell line HuH-7 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The results indicated that this compound alone was not toxic to HuH-7 cells at concentrations up to 400 mg/L[1].

The primary focus of the study was to evaluate the cytoprotective effect of this compound against carbon tetrachloride (CCl₄)-induced toxicity. CCl₄ is a well-known hepatotoxin that induces oxidative stress and cell death. In this context, this compound demonstrated a significant, dose-dependent protective effect against CCl₄-induced loss of cell viability[1].

Table 1: Cytoprotective Effect of this compound on CCl₄-Induced Toxicity in HuH-7 Cells

This compound Concentration (mg/L)% Cytoprotection
5Data not specified
10~15%
25~27%
50~72%
100~106%

Data extrapolated from graphical representations in the source study. The study also investigated the effect of this compound on apoptosis, intracellular Ca²⁺ levels, and caspase 3 activity in the context of CCl₄-induced toxicity, further elucidating its protective mechanisms[1].

Experimental Protocol: MTT Assay for Cytotoxicity

The following protocol outlines the methodology used to assess the cytotoxicity and cytoprotective effects of this compound.

  • Cell Seeding: Human hepatoma (HuH-7) cells are seeded in 24-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment:

    • Cytotoxicity of this compound: Cells are treated with various concentrations of this compound (e.g., 5 to 400 mg/L) for a specified period (e.g., 24 hours).

    • Cytoprotection Assay: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by the addition of a toxicant (e.g., 2 mmol/L CCl₄) for 24 hours. Control wells receive the vehicle (e.g., DMSO < 0.2 mL/L).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for a further 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 565 nm[1].

  • Calculations:

    • % Cytotoxicity = [(Control Absorbance - Test Absorbance) / Control Absorbance] x 100

    • % Cell Viability = 100 - % Cytotoxicity

    • % Cytoprotection = 100 - [(Treated Absorbance - Control Absorbance) / (CCl₄ Absorbance - Control Absorbance)] x 100[1]

Experimental Workflow: In Vitro Cytotoxicity

G Experimental Workflow for In Vitro Cytotoxicity Assessment cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis start Seed HuH-7 cells in 24-well plates incubation1 Incubate overnight for cell adherence start->incubation1 treatment Add this compound and/or CCl4 incubation1->treatment incubation2 Incubate for 24 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Solubilize formazan crystals incubation3->solubilize read_plate Measure absorbance at 565 nm solubilize->read_plate calculate Calculate % Viability and % Cytoprotection read_plate->calculate

Caption: Workflow for assessing this compound's cytotoxicity.

Hemolytic Activity

Hemolysis assays are crucial for evaluating the blood compatibility of a compound, particularly for potential intravenous applications.

Anti-Hemolytic Activity of this compound

A study investigated the anti-hemolytic activity of this compound against Triton X-100-induced lysis of human red blood cells (RBCs). While specific quantitative data on the percentage of hemolysis inhibition by this compound was not presented in a tabular format, the study mentions its membrane-stabilizing effect[1]. The primary aim was to demonstrate protection against a known lytic agent rather than to assess the direct hemolytic potential of this compound alone.

Experimental Protocol: Anti-Hemolysis Assay

The protocol for assessing the anti-hemolytic activity of this compound is as follows:

  • Blood Collection and Preparation: Fresh human blood is collected and centrifuged with an equal volume of sterilized Alsever's solution to obtain packed red blood cells (RBCs).

  • Washing: The packed RBCs are washed multiple times with isosaline (0.85%, pH 7.4).

  • RBC Suspension: The washed RBCs are diluted with a phosphate buffer (0.15 mol/L, pH 7.4) to a concentration of 10⁸ cells/mL.

  • Incubation: The RBC suspension is incubated with a lytic agent (e.g., 1 g/L Triton X-100) in the presence and absence of various concentrations of this compound at 37°C for 1 hour.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact RBCs.

  • Absorbance Measurement: The absorbance of the supernatant, which contains the released hemoglobin, is measured at 540 nm[1]. The degree of hemolysis is proportional to the absorbance.

Experimental Workflow: Anti-Hemolysis Assay

G Experimental Workflow for Anti-Hemolysis Assay start Collect and prepare human RBCs wash Wash RBCs with isosaline start->wash suspend Create RBC suspension (10^8 cells/mL) wash->suspend incubate Incubate with Triton X-100 +/- this compound suspend->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge measure Measure supernatant absorbance at 540 nm centrifuge->measure analyze Analyze anti-hemolytic activity measure->analyze

Caption: Workflow for this compound's anti-hemolytic assay.

Genotoxicity

Currently, there is a lack of publicly available data from standard genotoxicity assays, such as the Ames test or micronucleus assay, performed on isolated this compound. Studies on crude extracts of Vitex negundo have been conducted, but these results are not directly transferable to the pure compound due to the presence of other phytochemicals. For instance, a brine shrimp lethality bioassay, a general toxicity screen, was performed on a methanol extract of V. negundo[2]. However, this does not provide specific information on genotoxicity.

In Vivo Toxicity

As with genotoxicity, there is a paucity of published in vivo acute toxicity studies determining the LD₅₀ (median lethal dose) of pure this compound. Research has primarily focused on the pharmacological effects of Vitex negundo extracts in animal models.

Anti-inflammatory Signaling Pathway

The anti-inflammatory properties of Vitex negundo extracts are well-documented and are thought to be mediated, at least in part, by the inhibition of pro-inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. While a specific signaling pathway for this compound has not been fully elucidated, its anti-inflammatory effects likely involve the modulation of this pathway.

Putative Anti-inflammatory Mechanism of this compound

In response to inflammatory stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines like TNF-α and IL-1, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB (typically a heterodimer of p50 and p65 subunits) to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade, such as the degradation of IκBα or the nuclear translocation of NF-κB.

Generalized NF-κB Signaling Pathway

G Generalized NF-κB Anti-inflammatory Signaling Pathway stimuli Inflammatory Stimuli (LPS, TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor IKK IKK Activation receptor->IKK IkBa_p IκBα Phosphorylation IKK->IkBa_p IkBa_d IκBα Degradation IkBa_p->IkBa_d NFkB_release NF-κB Release (p50/p65) IkBa_d->NFkB_release translocation Nuclear Translocation NFkB_release->translocation transcription Gene Transcription translocation->transcription inflammation Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) transcription->inflammation This compound This compound (Putative Inhibition) This compound->IkBa_d This compound->translocation

Caption: Putative inhibition of the NF-κB pathway by this compound.

Conclusion and Future Directions

The preliminary biocompatibility data for this compound is promising, indicating low cytotoxicity in human liver cells and potential membrane-stabilizing properties. However, there are significant gaps in the current knowledge. To advance the development of this compound as a therapeutic agent, further studies are essential. Specifically, comprehensive genotoxicity assessments (Ames and micronucleus tests) and in vivo acute and chronic toxicity studies on pure this compound are critically needed. Elucidating the precise molecular targets of this compound within the NF-κB and other inflammatory pathways will also be crucial for its future clinical application.

References

An In-depth Technical Guide on the Ethnobotanical Uses of Plants Containing Negundoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Negundoside, an iridoid glycoside, is a prominent bioactive compound found primarily in the plant genus Vitex. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, with a focus on Vitex negundo, the most studied source of this compound. The document details the traditional medicinal applications, presents available quantitative data on this compound content, outlines detailed experimental protocols for its study, and visualizes key biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Ethnobotanical Uses of this compound-Containing Plants

The primary plant species known to contain significant amounts of this compound is Vitex negundo L., commonly known as the five-leaved chaste tree.[1][2] Another species in the same genus, Vitex trifolia L., has also been reported to contain this compound.[3] The ethnobotanical uses are largely centered around Vitex negundo, which has a long history of use in traditional medicine systems, including Ayurveda, Unani, and Chinese medicine.[4]

Traditionally, various parts of Vitex negundo are used to treat a wide range of ailments. The leaves are the most commonly used part and are reported to possess anti-inflammatory, analgesic, and antipyretic properties.[5] They have been used to treat conditions such as rheumatism, arthritis, headaches, and skin diseases.[6][7] In some cultures, the leaves are used as an insect repellent and for the management of stored grain pests.[2]

The roots of Vitex negundo have been traditionally used for the treatment of respiratory conditions like bronchitis and asthma, as well as for diuretic and expectorant purposes.[4] The seeds are reported to have been used for their anti-parasitic and anti-inflammatory properties.[2] The flowers have been used in the treatment of fever and diarrhea.

A summary of the traditional uses of Vitex negundo is presented below:

  • Anti-inflammatory and Analgesic: Used for arthritis, rheumatism, headache, and general pain relief.[7]

  • Hepatoprotective: Employed in the management of liver disorders.[8]

  • Respiratory Ailments: Used for cough, asthma, and bronchitis.[4]

  • Antimicrobial and Antifungal: Applied for skin infections and as a general antimicrobial agent.

  • Insecticidal: Used to repel insects and protect stored grains.[2]

  • Antipyretic: Used to reduce fever.[5]

  • Wound Healing: Applied topically to aid in the healing of wounds and ulcers.

Quantitative Data on this compound Content

The concentration of this compound varies among different plant species and within different parts of the same plant. The majority of quantitative studies have focused on the leaves of Vitex negundo. The following tables summarize the available quantitative data.

Plant SpeciesPlant PartMethod of AnalysisThis compound ContentReference
Vitex negundoLeavesHPLC0.05% - 0.3% w/w[9]
Vitex negundoLeavesHPTLC1.2 µg/mL - 22.5 µg/mL (in extract)
Vitex trifoliaLeavesHPLCNot explicitly quantified but present[3]

Table 1: Quantitative Estimation of this compound in Plant Material

Plant PartCompoundConcentration (% w/w of extract)Reference
LeavesThis compound0.76
LeavesAgnuside2.20

Table 2: Comparative Content of this compound and Agnuside in Methanolic Leaf Extract of Vitex negundo

Experimental Protocols

This section provides detailed methodologies for key experiments related to the extraction, quantification, and biological evaluation of this compound.

Extraction and Isolation of this compound from Vitex negundo Leaves

This protocol is adapted from Tasduq et al. (2008).[9]

  • Plant Material Collection and Preparation:

    • Collect fresh leaves of Vitex negundo.

    • Shade-dry the leaves until they are brittle.

    • Grind the dried leaves into a coarse powder.

  • Solvent Extraction:

    • Soak 1 kg of the powdered leaves in 5 liters of 95% ethanol overnight at room temperature.

    • Filter the extract through a muslin cloth followed by Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Repeat the extraction process three more times with fresh solvent to ensure complete extraction.

    • Pool all the extracts and concentrate to a thick paste.

  • Fractionation:

    • Suspend the concentrated ethanol extract in 300 mL of distilled water and stir for 1 hour.

    • Filter the aqueous suspension to remove water-insoluble components.

    • Concentrate the aqueous filtrate at 50°C and then dry it completely in a vacuum desiccator.

  • Column Chromatography for Isolation:

    • Adsorb 50 g of the dried aqueous extract onto 100 g of silica gel (60-120 mesh) to form a slurry.

    • Prepare a silica gel column (1 kg) packed in chloroform.

    • Load the slurry onto the top of the column.

    • Elute the column sequentially with chloroform, followed by increasing concentrations of methanol in chloroform.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Elution with 10% methanol in chloroform typically yields fractions containing this compound.

    • Pool the this compound-rich fractions and concentrate to obtain the isolated compound.

    • Confirm the purity and identity of this compound using spectroscopic techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and HPLC.

High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is based on the method described by Singh et al. (2010).[9]

  • Chromatographic System: HPLC system equipped with a UV-Vis detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and water (e.g., 40:60 v/v) with a suitable buffer like 0.1% orthophosphoric acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 258 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in methanol. Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 10-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh about 1 g of the powdered plant material or extract.

    • Extract with a known volume of methanol (e.g., 25 mL) by sonication for 30 minutes.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a standard and widely used model to screen for acute anti-inflammatory activity.[1]

  • Animals: Wistar albino rats (150-200 g) of either sex.

  • Grouping: Divide the animals into at least three groups:

    • Control group (vehicle only).

    • Standard group (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Test group (this compound or plant extract at various doses).

  • Procedure:

    • Administer the vehicle, standard drug, or test substance orally or intraperitoneally 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the test group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assay (MTT): Before the anti-inflammatory assay, determine the non-toxic concentration of the test substance on RAW 264.7 cells using the MTT assay.

  • Nitric Oxide Assay:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound or plant extract for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A control group without LPS and a group with LPS alone should be included.

    • After 24 hours, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant (as an indicator of NO production) using the Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

    • Use a standard curve of sodium nitrite to quantify the nitrite concentration.

In Vitro Hepatoprotective Activity against CCl₄-induced Toxicity in HepG2 Cells

This assay evaluates the protective effect of a substance against chemically induced liver cell damage.

  • Cell Culture: Culture human hepatoma HepG2 cells in MEM supplemented with 10% FBS, non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ incubator.

  • Toxicity Induction:

    • Seed HepG2 cells in a 96-well plate and allow them to attach.

    • Pre-treat the cells with different concentrations of this compound or plant extract for 24 hours.

    • Induce toxicity by exposing the cells to a predetermined toxic concentration of carbon tetrachloride (CCl₄) for a specific duration (e.g., 1-2 hours).

  • Assessment of Hepatoprotection:

    • Cell Viability (MTT Assay): After CCl₄ exposure, measure cell viability using the MTT assay to assess the protective effect of the test substance.

    • Enzyme Leakage Assays: Collect the culture medium and measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) that are released from damaged cells.

  • Data Analysis:

    • Calculate the percentage of cell viability in treated groups compared to the CCl₄-only treated group.

    • Compare the levels of ALT and AST in the culture medium of treated groups with the control and CCl₄-treated groups.

Visualization of Pathways and Workflows

Experimental Workflow for Isolation and Bioactivity Screening of this compound

G cluster_collection Plant Material cluster_extraction Extraction & Isolation cluster_bioassay Bioactivity Screening plant Vitex negundo Leaves powder Drying & Powdering plant->powder extraction Ethanol Extraction powder->extraction fractionation Aqueous Fractionation extraction->fractionation column Column Chromatography fractionation->column pure_comp Pure this compound column->pure_comp anti_inflam Anti-inflammatory Assays (In vivo & In vitro) pure_comp->anti_inflam antioxidant Antioxidant Assays (DPPH, ABTS) pure_comp->antioxidant hepatoprotective Hepatoprotective Assays (HepG2 cells) pure_comp->hepatoprotective

Caption: Workflow for the isolation and bioactivity screening of this compound.

Signaling Pathway: Inhibition of Prostaglandin Synthesis

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimulus arachidonic Arachidonic Acid pla2->arachidonic cox Cyclooxygenase (COX) arachidonic->cox prostaglandins Prostaglandins (PGs) cox->prostaglandins inflammation Inflammation prostaglandins->inflammation This compound This compound This compound->cox Inhibition

Caption: this compound's inhibition of the prostaglandin synthesis pathway.

Signaling Pathway: Modulation of the NF-κB Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nfkb->genes Activation inflammation Inflammation genes->inflammation This compound This compound This compound->ikk Inhibition

Caption: this compound's modulation of the NF-κB signaling pathway.

Conclusion

This compound, predominantly found in Vitex negundo, is a phytochemical with a rich history of ethnobotanical use, particularly for its anti-inflammatory, analgesic, and hepatoprotective properties. This technical guide has provided a consolidated resource for researchers by summarizing the traditional applications, presenting available quantitative data, detailing essential experimental protocols for its investigation, and visualizing the underlying molecular pathways. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent. Future studies should focus on elucidating the precise mechanisms of action of pure this compound, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and exploring its potential in various disease models. A more thorough quantitative analysis of this compound content across different plant parts and in a wider range of Vitex species would also be a valuable contribution to the field.

References

The Role of Negundoside in Traditional and Modern Medicine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

for Researchers, Scientists, and Drug Development Professionals

Introduction

Negundoside, an iridoid glycoside primarily isolated from the leaves of Vitex negundo Linn. (Verbenaceae), is a phytochemical of significant interest in the fields of ethnopharmacology and drug discovery.[1][2] Vitex negundo, commonly known as the five-leaved chaste tree or Nirgundi, has a long and venerable history of use in traditional medicine systems, including Ayurveda, Unani, and Traditional Chinese Medicine.[3][4][5][6][7][8][9] This technical guide provides an in-depth analysis of this compound's role in these traditional practices, supported by modern scientific validation of its diverse pharmacological activities. We will delve into its mechanisms of action, present quantitative data from key studies, and provide detailed experimental protocols for its extraction, isolation, and evaluation.

This compound in Traditional Medicine Systems

Vitex negundo has been utilized for centuries across Asia to treat a wide array of ailments.[3][10] In Ayurveda, the plant is used to balance the 'vata' and 'kapha' doshas and is prescribed for conditions such as arthritis, rheumatism, skin ulcers, respiratory illnesses, and digestive problems.[4][5] Unani medicine employs Vitex negundo for liver disorders, skin diseases, and as an anti-inflammatory agent.[4][9] In Traditional Chinese Medicine, the fruit of the plant is used to treat headaches, painful and swollen eyes, and arthritic joints.[4][9] The leaves, in particular, which are a primary source of this compound, are used to relieve headaches and coughs.[11]

Pharmacological Activities and Mechanisms of Action

Scientific research has substantiated many of the traditional claims associated with Vitex negundo, with this compound being identified as one of its key active constituents.[2][12] The compound exhibits a broad spectrum of bioactivities, including anti-inflammatory, antioxidant, hepatoprotective, analgesic, and antimicrobial effects.[3][8][13]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory and pain-suppressing properties of Vitex negundo extracts containing this compound are well-documented.[3][6] These effects are believed to be mediated through the inhibition of prostaglandin synthesis and antihistamine activities.[8] Studies on animal models, such as the carrageenan-induced rat paw edema and cotton pellet granuloma tests, have demonstrated significant, dose-dependent anti-inflammatory effects.[14]

Antioxidant Activity

This compound is a potent antioxidant.[12] Its free radical scavenging activity has been demonstrated in various in vitro assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method.[15] The antioxidant capacity of this compound is a key contributor to its other pharmacological effects, particularly its anti-inflammatory and hepatoprotective actions, by mitigating oxidative stress-induced cellular damage.[12][15]

Hepatoprotective Activity

One of the most extensively studied activities of this compound is its ability to protect the liver from damage.[1][12][16] It has shown significant hepatoprotective effects against toxins like carbon tetrachloride (CCl4).[1][12][16] The proposed mechanism involves the inhibition of oxidative stress and the maintenance of intracellular calcium homeostasis.[1][17][18]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the pharmacological activities of this compound and Vitex negundo extracts.

Table 1: Anti-inflammatory Activity of Vitex negundo Leaf Extract

Experimental ModelDose (mg/kg)% Inhibition of Edema (at 3rd hour)Reference
Carrageenan-induced rat paw edema10069.08%[15]
Carrageenan-induced rat paw edemaDiclofenac Sodium (25)67.16%[15]

Table 2: Antioxidant Activity of Vitex negundo Extract

AssayExtract/CompoundEC50 Value (μg/ml)Reference
DPPH Radical ScavengingV. negundo percolate extract18.70[15]
DPPH Radical ScavengingAscorbic Acid (Control)2.85[15]

Table 3: Antimicrobial Activity of this compound

MicroorganismAssayMIC (μg/mL)Reference
Staphylococcus aureusNot specified12.5[19]
Trichophyton mentagrophytesNot specified6.25[8]
Cryptococcus neoformansNot specified6.25[8]
Streptococcus mutans (biofilm)Minimum Biofilm Inhibition Concentration0.0417 ± 0.03[20]

Experimental Protocols

Extraction and Isolation of this compound from Vitex negundo Leaves

This protocol is based on methodologies described in the literature.[1]

1. Plant Material Preparation:

  • Collect fresh leaves of Vitex negundo.
  • Wash the leaves thoroughly with water to remove any dirt.
  • Shade-dry the leaves at room temperature (approximately 27 ± 1°C) for about 60 days until they are crisp.[21]
  • Pulverize the dried leaves into a coarse powder using a mechanical grinder and pass it through a 60# sieve.[21]
  • Store the powdered material in an airtight container.

2. Extraction:

  • Soak 1 kg of the powdered leaves in 5 L of ethanol and leave it overnight.
  • Filter the percolate and concentrate it under reduced pressure at a temperature below 50°C.
  • Repeat the extraction process three more times with 3 L of ethanol each time.
  • Combine all the ethanol extracts.

3. Isolation by Column Chromatography:

  • Adsorb 50 g of the concentrated ethanol extract onto 100 g of silica gel (60-120 mesh) to create a slurry.
  • Pack a glass column with 1 kg of silica gel in chloroform.
  • Load the slurry onto the top of the prepared column.
  • Elute the column sequentially with chloroform, followed by increasing concentrations of methanol in chloroform.
  • Elution with 10% methanol in chloroform will yield fractions containing agnuside, a mixture of agnuside and this compound, and then pure this compound.
  • Monitor the fractions using Thin Layer Chromatography (TLC).
  • Combine the pure fractions of this compound and confirm its identity using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[1]

In Vitro Hepatoprotective Activity Assay against CCl4-Induced Toxicity

This protocol is a summary of the methodology used to evaluate the protective effect of this compound on human liver cells (HuH-7).[1][17]

1. Cell Culture:

  • Culture human hepatoma (HuH-7) cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Seed the cells in culture plates and allow them to adhere overnight.
  • Pre-treat the cells with varying concentrations of this compound for a specified period.
  • Induce toxicity by exposing the cells to a solution of carbon tetrachloride (CCl4).
  • Include a positive control group treated with a known hepatoprotective agent like Silymarin.[1][17]
  • Maintain a vehicle control group and a CCl4-only treated group.

3. Assessment of Cytotoxicity and Cell Viability:

  • After the treatment period, assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

4. Measurement of Biochemical Parameters:

  • Oxidative Stress: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA. Assess lipid peroxidation by quantifying malondialdehyde (MDA) levels using the TBARS assay.
  • Intracellular Calcium (Ca2+): Measure intracellular calcium levels using a calcium-sensitive fluorescent dye like Fura-2 AM.
  • Mitochondrial Membrane Potential (MMP): Assess changes in MMP using a fluorescent probe such as Rhodamine 123.
  • Apoptosis: Evaluate DNA fragmentation using TUNEL staining or by measuring caspase activity.

Signaling Pathways and Experimental Workflows

// Connections CCl4 -> CYP2E1 [label="Metabolism"]; CYP2E1 -> CCl3_radical; CCl3_radical -> ROS; ROS -> Lipid_Peroxidation; Lipid_Peroxidation -> Cell_Injury; ROS -> Ca2_influx; Ca2_influx -> cPLA2; Ca2_influx -> MMP_loss; cPLA2 -> Cell_Injury; MMP_loss -> Caspase_Activation; Caspase_Activation -> DNA_fragmentation; Caspase_Activation -> Cell_Cycle_Arrest; DNA_fragmentation -> Cell_Injury; Cell_Cycle_Arrest -> Cell_Injury;

// this compound intervention this compound -> ROS [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; this compound -> Lipid_Peroxidation [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; this compound -> Ca2_influx [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; this compound -> cPLA2 [label="Inhibits", color="#34A853", style=dashed, arrowhead=tee]; this compound -> cAMP [label="Activates", color="#34A853", style=dashed, arrowhead=normal];

} caption: Hepatoprotective mechanism of this compound against CCl4-induced toxicity.[1][17][18]

// Nodes Start [label="Dried & Powdered\nVitex negundo Leaves", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ethanol_Extraction [label="Maceration with Ethanol"]; Filtration_Concentration [label="Filtration & Concentration\n(under reduced pressure)"]; Crude_Extract [label="Crude Ethanol Extract", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Slurry_Prep [label="Adsorption onto Silica Gel"]; Column_Chromatography [label="Silica Gel Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elution [label="Elution with Chloroform:\nMethanol Gradient"]; Fraction_Collection [label="Fraction Collection"]; TLC_Monitoring [label="TLC Monitoring"]; Pooling [label="Pooling of Pure Fractions"]; Final_Product [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Structural Characterization\n(NMR, MS)"];

// Workflow Start -> Ethanol_Extraction; Ethanol_Extraction -> Filtration_Concentration; Filtration_Concentration -> Crude_Extract; Crude_Extract -> Slurry_Prep; Slurry_Prep -> Column_Chromatography; Column_Chromatography -> Elution; Elution -> Fraction_Collection; Fraction_Collection -> TLC_Monitoring; TLC_Monitoring -> Pooling; Pooling -> Final_Product; Final_Product -> Characterization; } caption: Experimental workflow for the extraction and isolation of this compound.[1]

Conclusion

This compound, a key bioactive compound from Vitex negundo, stands as a prime example of a traditional herbal remedy with significant, scientifically validated therapeutic potential. Its diverse pharmacological activities, particularly its anti-inflammatory, antioxidant, and hepatoprotective effects, make it a compelling candidate for further research and development. The mechanisms underlying these activities are being progressively elucidated, offering a solid foundation for its potential application in modern medicine. This guide has provided a comprehensive overview of the current knowledge on this compound, from its roots in traditional medicine to its characterization in a modern laboratory setting. Further preclinical and clinical studies are warranted to fully explore the therapeutic applications of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for Negundoside Extraction from Vitex negundo Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitex negundo Linn., a resilient shrub belonging to the Verbenaceae family, has been a cornerstone of traditional medicine systems for centuries, particularly in Southeast Asia. Its therapeutic prowess is largely attributed to a rich profile of phytochemicals, with the iridoid glycoside negundoside being a key bioactive constituent. This compound has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, analgesic, and hepatoprotective effects.

These application notes provide a comprehensive overview of the methodologies for extracting this compound from the leaves of Vitex negundo. The protocols detailed herein are intended to serve as a practical guide for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics. The information is curated to facilitate reproducible and efficient extraction processes, crucial for the standardization and quality control of V. negundo leaf extracts.

Data Presentation: Quantitative Analysis of Extraction Methods

The yield of this compound is significantly influenced by the chosen extraction method and the parameters employed. The following tables summarize quantitative data from various studies, offering a comparative perspective to aid in the selection of an optimal extraction strategy.

Table 1: Comparison of Different Extraction Techniques for Iridoid Glycosides from V. negundo Leaves

Extraction MethodTarget AnalyteSolventYieldReference
Microwave-Assisted Extraction (MAE)AgnusideMethanol40.10 mg/g[1]
Ultrasonic-Assisted Extraction (UAE)AgnusideMethanolNot specified, but lower than MAE[1]
Soxhlet ExtractionAgnusideMethanolNot specified, but lower than MAE[1]
MacerationAgnusideMethanolNot specified, but lower than MAE[1]
RefluxAgnusideMethanolLowest yield among the compared methods[1]

Table 2: Influence of Drying Method on this compound Content

Drying MethodYield of Dried Leaves (%)Relative this compound ContentReference
Microwave-drying33.38~2.3 times more than sun-drying[2]
Sun-drying32.83-[2]
Shade-drying33.55~1.9 times more than sun-drying[2]
Oven-drying30.66~13.4 times less than microwave-drying[2]

Table 3: Optimized Extraction Parameters for this compound and Agnuside

ParameterOptimal ConditionResulting YieldReference
Solvent System20% ethanol-aqueous42.19% of this compound (10.82 mg/g) and agnuside (52.55 mg/g) in the extract[3]
Drying MethodShade dryingHigher yields compared to sunlight and tray drying[3]
Solvent CompositionMethanol:Water (1:1)Highest this compound concentration with microwave drying[4]

Experimental Protocols

The following are detailed protocols for the extraction of this compound from Vitex negundo leaves, based on established methodologies.

Protocol 1: Maceration Extraction of this compound

This protocol is a conventional and straightforward method for this compound extraction.

Materials and Equipment:

  • Shade-dried and powdered leaves of Vitex negundo

  • Ethanol (96%)

  • Maceration vessel (stoppered container)

  • Shaker or magnetic stirrer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Water bath

Procedure:

  • Preparation of Plant Material: Ensure the Vitex negundo leaves are properly shade-dried to preserve the phytochemical content and then coarsely powdered.

  • Maceration:

    • Weigh 100 g of the powdered leaf material and place it in a stoppered container.

    • Add 800 mL of 96% ethanol to achieve a herb to menstrum ratio of 1:8.[5]

    • Seal the container and agitate it frequently for 48 hours. A mechanical shaker can be used for continuous agitation.[5]

  • Filtration:

    • After 48 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Collect the filtrate (the ethanol extract).

  • Percolation (Optional but Recommended):

    • Transfer the residual plant material back into the container and add fresh ethanol.

    • Allow it to percolate for 3 days with occasional agitation.[5]

    • Repeat the filtration step. This process can be repeated until the percolate is nearly colorless to maximize the extraction yield.[5]

  • Concentration:

    • Combine all the collected filtrates.

    • Concentrate the ethanol extract using a rotary evaporator under reduced pressure at a temperature of 55-60°C.[5]

  • Drying:

    • The concentrated extract can be further dried in a vacuum desiccator to obtain a crude solid or semi-solid extract.

Protocol 2: Microwave-Assisted Extraction (MAE) of Iridoid Glycosides

MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction process. This protocol is optimized for the extraction of agnuside, a related iridoid glycoside, and can be adapted for this compound.

Materials and Equipment:

  • Shade-dried and powdered leaves of Vitex negundo

  • Methanol

  • Microwave extraction system

  • Extraction vessel (microwave-safe)

  • Filter paper or centrifugation system

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Use shade-dried and finely powdered leaves for optimal extraction.

  • Extraction:

    • Weigh 5 g of the powdered leaf material and place it in the microwave extraction vessel.

    • Add 50 mL of methanol to achieve a solvent-to-drug ratio of 10:1 (mL/g).[1]

    • Set the microwave power to 350 W and the extraction time to 20 minutes.[1]

    • Initiate the microwave extraction program.

  • Separation:

    • After the extraction is complete and the vessel has cooled, separate the extract from the solid residue. This can be achieved by filtration or centrifugation.

  • Concentration:

    • Concentrate the methanolic extract using a rotary evaporator to remove the solvent.

  • Drying:

    • Dry the concentrated extract to obtain the final product.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound from Vitex negundo leaves.

Negundoside_Extraction_Workflow PlantMaterial Vitex negundo Leaves (Shade-dried & Powdered) Extraction Extraction (e.g., Maceration, MAE) PlantMaterial->Extraction Solvent Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Extract PlantResidue Filtration->PlantResidue Residue (Discard/Re-extract) CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Isolatedthis compound Isolated this compound Purification->Isolatedthis compound Fractions Analysis Analysis (HPLC, HPTLC, qNMR) Isolatedthis compound->Analysis

Caption: Workflow for this compound Extraction and Analysis.

Signaling Pathways

While this document focuses on extraction protocols, it is important to note that this compound exhibits its biological effects by modulating various signaling pathways. For instance, in the context of its hepatoprotective activity, this compound has been shown to protect human liver cells against toxicity by inhibiting intracellular calcium elevation, reducing reactive oxygen species (ROS) formation, and mitigating mitochondrial-mediated apoptosis.[6] A detailed diagram of these pathways is beyond the scope of this extraction-focused document but is a critical area for further investigation by drug development professionals.

Conclusion

The selection of an appropriate extraction protocol for this compound from Vitex negundo leaves is contingent upon the specific research or developmental goals, available resources, and desired scale of production. While traditional methods like maceration are simple and require minimal specialized equipment, modern techniques such as Microwave-Assisted Extraction offer significant advantages in terms of efficiency and reduced extraction time. The quantitative data and detailed protocols provided herein serve as a valuable resource for optimizing the extraction of this pharmacologically significant iridoid glycoside, thereby facilitating further research into its therapeutic potential.

References

High-Yield Purification of Negundoside from Crude Plant Extracts: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Negundoside, a prominent iridoid glycoside found in Vitex negundo Linn., has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties. The development of efficient and scalable purification methods is crucial for advancing research and potential therapeutic applications. This document provides a detailed protocol for the high-yield purification of this compound from crude plant extracts, leveraging column chromatography. Additionally, it outlines key signaling pathways modulated by this compound, offering insights into its mechanism of action.

Introduction

Vitex negundo Linn., commonly known as the five-leaved chaste tree, is a medicinal plant widely used in traditional medicine.[1] One of its key bioactive constituents is this compound, which has been the subject of numerous preclinical studies.[1] The isolation of this compound in high purity and yield is a critical step for accurate pharmacological evaluation and potential drug development. This application note presents a comprehensive methodology for the purification of this compound from crude ethanolic extracts of V. negundo leaves.

Data Presentation

The following tables summarize the quantitative data associated with the extraction and purification of this compound.

Table 1: Extraction Parameters and Yield

ParameterValueReference
Plant MaterialShade-dried and powdered leaves of Vitex negundo[2]
Extraction SolventEthanol[2]
Extraction MethodMaceration (soaking overnight)[2]
Plant to Solvent Ratio1 kg leaves to 5 L ethanol (initial extraction)[2]
Number of Extractions4 (1 initial, 3 subsequent)[2]
Crude Extract Yield50 g (from 1 kg of powdered leaves)[2]

Table 2: Column Chromatography Purification Parameters

ParameterValueReference
Stationary PhaseSilica Gel[2]
Mobile Phase10% Methanol in Chloroform[2]
Crude Extract to Silica Ratio (for slurry)50 g extract to 100 g silica gel[2]
Column PackingSlurry packed over 1 kg silica gel in chloroform[2]
Elution ModeIsocratic[2]
Final Purity>95%[2]

Experimental Protocols

Protocol 1: Preparation of Crude Ethanolic Extract
  • Plant Material Preparation: Collect fresh leaves of Vitex negundo and shade-dry them until they are brittle. Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Initial Extraction: Soak 1 kg of the powdered leaves in 5 L of ethanol in a large container. Allow the mixture to macerate overnight at room temperature.

  • Filtration and Concentration: Filter the ethanolic extract through a clean cloth or filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.

  • Subsequent Extractions: Repeat the extraction process on the plant residue three more times, each time using 3 L of ethanol.

  • Pooling and Final Concentration: Combine all the ethanolic extracts and stir with 300 mL of water for 1 hour. Filter the aqueous-ethanolic extract through Celite. Concentrate the final aqueous extract at 50°C and then dry it completely in a vacuum desiccator to obtain the crude extract.[2]

Protocol 2: High-Yield Purification of this compound by Column Chromatography
  • Slurry Preparation: Take 50 g of the crude ethanolic extract and adsorb it onto 100 g of silica gel (60-120 mesh) to form a slurry.[2]

  • Column Packing: Pack a glass column with 1 kg of silica gel in chloroform. Carefully load the prepared slurry onto the top of the packed column.[2]

  • Elution:

    • Initially, elute the column with pure chloroform to remove non-polar impurities.

    • Subsequently, switch the mobile phase to a mixture of 10% methanol in chloroform.[2]

  • Fraction Collection: Collect fractions of the eluate and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

  • Isolation and Characterization: Pool the fractions containing pure this compound. The order of elution is typically agnuside, followed by a mixture of agnuside and this compound, and then pure this compound.[2] Concentrate the pooled fractions under reduced pressure to obtain purified this compound. The purity of the isolated compound can be confirmed by HPLC analysis, and its structure can be elucidated using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[2]

Protocol 3: HPLC Analysis of this compound
  • Instrumentation: A Shimadzu HPLC system equipped with a diode array detector is suitable for this analysis.[2]

  • Column: A C18 column (5 μm, 250 mm x 4.0 mm I.D.) is recommended.[2]

  • Mobile Phase: A mixture of methanol and 2% acetonitrile (30:70) can be used as the mobile phase.[2]

  • Flow Rate: Set the flow rate to 0.6 mL/min.[2]

  • Detection: Monitor the eluent at a UV wavelength of 254 nm.[2]

  • Quantification: The amount of this compound in the samples can be determined by comparing the peak area with that of a standard curve prepared using a known concentration of purified this compound.

Signaling Pathways and Mechanisms of Action

This compound and extracts of Vitex negundo have been shown to modulate several key signaling pathways, contributing to their therapeutic effects.

Anti-inflammatory Pathway

This compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved, in part, through the downregulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the inhibition of cyclooxygenase-2 (COX-2) expression.[1][3]

G This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Activation nucleus Nucleus NFkB_active->nucleus Translocation COX2 COX-2 Gene Expression nucleus->COX2 Induces Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Leads to Inflammation Inflammation Prostaglandins->Inflammation Causes

Caption: this compound's Anti-inflammatory Pathway.

Neuroprotective Pathway

This compound has demonstrated neuroprotective effects against cerebral ischemia-reperfusion injury. One of the proposed mechanisms involves the activation of the Keap1-Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response.[4]

G This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to Nucleus & Binds HO1 HO-1 Gene Expression ARE->HO1 Induces Antioxidant_Enzymes Antioxidant Enzymes HO1->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Provides

Caption: this compound's Neuroprotective Pathway.

Anticancer and Apoptosis Pathway

Vitex negundo extracts containing this compound have shown anticancer activity, particularly against breast and colon cancer cell lines.[5][6] The mechanism often involves the induction of apoptosis (programmed cell death) through the activation of caspase cascades.

G This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Mitochondria Mitochondria Bax->Mitochondria Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Leads to Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound's Anticancer Apoptosis Pathway.

Conclusion

This application note provides a robust and reproducible protocol for the high-yield purification of this compound from Vitex negundo leaves. The detailed experimental procedures and the summary of its mechanisms of action through various signaling pathways will be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The availability of a reliable purification method is fundamental to unlocking the full therapeutic potential of this promising bioactive compound.

References

Application Note: HPLC Method for the Quantification of Negundoside in Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Negundoside, an iridoid glycoside primarily found in the leaves of Vitex negundo Linn., is a significant bioactive constituent with reported anti-inflammatory, antinociceptive, and anticonvulsant properties.[1] Accurate and precise quantification of this compound in plant materials and herbal formulations is crucial for quality control, standardization, and pharmacokinetic studies. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.

Principle

This method utilizes reverse-phase HPLC (RP-HPLC) to separate this compound from other components in a plant extract. The separation is achieved on a C18 stationary phase with a suitable mobile phase. A UV or photodiode array (PDA) detector is used for the detection and quantification of this compound based on its UV absorbance.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried plant material, such as the leaves of Vitex negundo.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Vitex negundo leaves)

  • Ethanol or Methanol:Water (1:1)[2][3]

  • Whatman No. 42 filter paper

  • Rotary evaporator

  • Water bath

Procedure:

  • Sample Preparation: Shade dry the plant leaves and grind them into a fine powder.[4] Factors such as leaf age and size can influence this compound concentration, with 5-week-old, larger leaves reported to have higher content.[2][3]

  • Extraction:

    • Maceration: Soak the powdered plant material (e.g., 1 kg) in ethanol (e.g., 5 L) overnight.[4] Filter the extract and repeat the extraction process three more times with a smaller volume of ethanol (e.g., 3 L).[4]

    • Microwave-Assisted Extraction (MAE): This method can yield higher this compound content.[2] Optimized conditions can be determined, but a solvent composition of methanol:water (1:1) has been shown to be effective.[2][3]

  • Filtration: Filter the combined extracts through Whatman No. 42 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.[4]

  • Final Sample Preparation: The resulting extract can be further processed or dissolved in a suitable solvent (e.g., methanol) for HPLC analysis.

HPLC Quantification of this compound

This protocol outlines the chromatographic conditions for the quantification of this compound.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]

  • This compound reference standard

  • HPLC grade methanol, acetonitrile, potassium dihydrogen orthophosphate, heptane sulphonic acid sodium salt, and orthophosphoric acid

  • 0.45 µm membrane filter

Chromatographic Conditions:

Several methods have been reported. Below are two examples of validated conditions:

ParameterMethod 1Method 2
Mobile Phase 65:35 (v/v) buffer solution (0.01 M potassium dihydrogen orthophosphate and 0.01 M heptane sulphonic acid sodium salt, pH 3.0) and methanol.[1][6][7]Acetonitrile and 0.5% (v/v) O-phosphoric acid in water.[8][9]
Flow Rate 1.0 mL/min[1][7]1.0 mL/min[10]
Detection Wavelength 251 nm[1][6][7]254 nm[5]
Injection Volume 20 µL[1]20 µL[5]
Column Temperature Ambient30°C[10]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).[1] From the stock solution, prepare a series of calibration standards by diluting with methanol to achieve concentrations in the desired range (e.g., 1-100 µg/mL).[1][11]

  • Sample Solution Preparation: Dissolve a known amount of the plant extract in methanol. Filter the solution through a 0.45 µm membrane filter before injection.[5]

  • Analysis: Inject the standard and sample solutions into the HPLC system. Record the chromatograms and the peak areas for this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Summary

The described HPLC methods have been validated according to ICH guidelines. The following tables summarize the validation parameters from various studies.

Table 1: Linearity and Range

ReferenceLinear Range (µg/mL)Correlation Coefficient (r²)
Lokhande & Verma (2010)[1]1 - 37.50.9996
Anonymous (2025)[11]1.0 - 100Not specified
Anonymous (2025)[5]Not specified> 0.998

Table 2: Accuracy (Recovery)

ReferenceRecovery (%)
Lokhande & Verma (2010)[1]99.26 - 102.24
Anonymous (2025)[11]95.85 - 98.54
Roy et al. (2013)[12]99.3 - 103.0

Table 3: Precision (RSD %)

ReferenceIntra-day RSD (%)Inter-day RSD (%)
Anonymous (2025)[11]< 1.98< 1.47
Roy et al. (2013)[12]< 5< 5

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ReferenceLOD (µg/mL)LOQ (µg/mL)
Lokhande & Verma (2010)[1]0.41.0
Anonymous (2025)[11]0.331.0

Experimental Workflow

experimental_workflow cluster_extraction Plant Material Processing and Extraction cluster_hplc HPLC Analysis plant_material Dried, Powdered Plant Material extraction Solvent Extraction (e.g., Maceration or MAE) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration sample_prep Sample & Standard Preparation concentration->sample_prep Dissolve in Methanol hplc_injection HPLC Injection (C18 Column) sample_prep->hplc_injection detection UV/PDA Detection hplc_injection->detection data_analysis Data Analysis & Quantification detection->data_analysis final_result final_result data_analysis->final_result This compound Concentration

Caption: Workflow for this compound Quantification.

Conclusion

The detailed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in plant materials.[1] This method is suitable for routine quality control analysis of Vitex negundo and its formulations. The provided validation data demonstrates the reliability of the method, making it a valuable tool for researchers and professionals in drug development and herbal medicine.

References

Application Notes & Protocols: Analytical Standard for Negundoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Negundoside, an iridoid glycoside primarily isolated from Vitex negundo Linn., has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2][3][4][5][6] The development of a robust analytical standard is crucial for the quality control, standardization of herbal formulations, and advancement of preclinical and clinical research involving this bioactive compound. These application notes provide detailed protocols for the isolation, characterization, and quantification of this compound, establishing a framework for its use as a reference standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical method development.

PropertyValueReference
Chemical Name (1S,4aS,7S,7aS)-1-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-(4-hydroxybenzoyl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-hydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid[7][8]
CAS Number 82451-20-5[6][7]
Molecular Formula C23H28O12[6][7][8]
Molecular Weight 496.46 g/mol [6][7]
Appearance White powder[7]
Solubility Soluble in methanol; insoluble in water.[7]

Spectroscopic and Chromatographic Profiles

The structural elucidation and purity assessment of the this compound analytical standard are accomplished through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization

The identity of this compound is confirmed by a suite of spectroscopic methods. While detailed spectral data should be acquired for the specific batch of the standard, typical characterization involves:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming its iridoid glycoside structure.[1][9][10][11]

  • Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that aid in structural confirmation.[1][10][11]

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as hydroxyls, carbonyls, and aromatic rings.[10][11][12][13]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Shows characteristic absorbance maxima, which can be used for quantification. Detection is often carried out at wavelengths around 251-256 nm.[2][14][15]

Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are powerful techniques for assessing the purity and quantifying the content of this compound in various samples.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Eclipse XBD C18 (150 mm x 4.6 mm, 5 µm)C18 column (5 µm, 250 mm x 4.0 mm I.D.)C18 column
Mobile Phase Gradient elution with 0.1% trifluoroacetic acid and acetonitrileMethanol: 2% acetonitrile (30:70)65:35 (v/v) buffer solution (0.01 M KH2PO4 and 0.01 M heptane sulphonic acid sodium salt; pH 3.0)–methanol
Flow Rate 1.0 mL/min0.6 mL/min1.0 mL/min
Detection Wavelength 256 nm254 nm251 nm
Linearity Range 1.25 – 75 µg/mL-1–37.5 μg mL−1
Mean Recovery 95.86% - 112.82%-99.26% - 102.24%
Reference [14][1][15][2][16]

Table 2: HPTLC Method Parameters for this compound Analysis

ParameterValue
Stationary Phase Aluminum-backed silica gel 60 F254 HPTLC plates
Mobile Phase Ethyl acetate–methanol–water–glacial acetic acid (7.8:1.2:0.7:0.3)
Detection Wavelength 267 nm
Linearity Range 1.2 to 22.5 μg mL-1
Limit of Detection 0.4 µg mL-1
Limit of Quantitation 1.2 µg mL-1
Reference [3]

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Vitex negundo Leaves

This protocol describes a general procedure for the extraction and chromatographic isolation of this compound.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Vitex negundo and have them authenticated by a qualified taxonomist.[1]

  • Shade-dry the leaves and grind them into a coarse powder.[1]

2. Extraction:

  • Soak the powdered leaves in ethanol (e.g., 1 kg of powder in 5 L of ethanol) overnight.[1]

  • Filter the extract and concentrate it under reduced pressure at a temperature below 50°C.[1]

  • Repeat the extraction process three more times with fresh ethanol to ensure maximum yield.[1]

  • Combine all the ethanol extracts.

3. Fractionation:

  • Stir the combined ethanol extract with water and filter to obtain an aqueous extract.[1]

  • Concentrate the aqueous extract and dry it in a vacuum desiccator.[1]

4. Column Chromatography:

  • Prepare a slurry of the dried extract with silica gel.

  • Pack a silica gel column (e.g., 1 kg of silica gel) in chloroform.[1]

  • Load the slurry onto the top of the column.

  • Elute the column with a gradient of chloroform and methanol.[1]

  • Start with pure chloroform and gradually increase the polarity by adding methanol.

  • Elution with 10% methanol in chloroform is reported to yield fractions containing this compound.[1]

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

5. Purification and Characterization:

  • Pool the fractions rich in this compound and concentrate them.

  • The purified compound should be characterized by spectroscopic methods (NMR, MS, IR, UV) to confirm its identity and purity.[1]

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_characterization Characterization A Powdered Vitex negundo Leaves B Ethanol Extraction A->B C Concentrated Ethanol Extract B->C D Aqueous Fractionation C->D E Dried Aqueous Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection & TLC Monitoring F->G H Pooling of this compound-rich Fractions G->H I Purified this compound H->I J NMR I->J K Mass Spec I->K L IR I->L M UV-Vis I->M

Workflow for this compound Isolation and Characterization.
Protocol 2: HPLC Quantification of this compound

This protocol provides a standardized HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: Eclipse XBD C18 (150 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A suitable gradient to ensure separation of this compound from other components.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 35°C.[17]

  • Detection Wavelength: 256 nm.[14]

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a stock solution of known concentration (e.g., 100 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 1.0 - 100 µg/mL).[17]

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

3. Analysis and Data Processing:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

G A Prepare Mobile Phase & Equilibrate HPLC System D Inject Standards & Construct Calibration Curve A->D B Prepare this compound Standard Solutions B->D C Prepare Sample Solution (Extraction & Filtration) E Inject Sample Solution C->E G Quantify this compound Concentration D->G F Integrate Peak Area of this compound E->F F->G

HPLC Quantification Workflow for this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated significant hepatoprotective effects against toxins like carbon tetrachloride (CCl4). Its mechanism of action involves the modulation of several key signaling pathways.

Hepatoprotective Signaling Pathway of this compound

This compound exerts its protective effect against CCl4-induced hepatotoxicity by mitigating oxidative stress and regulating intracellular calcium homeostasis. CCl4 is metabolized by Cytochrome P450 2E1 (CYP2E1), leading to the formation of reactive free radicals.[1][4][5] These radicals induce lipid peroxidation, which damages cellular membranes and organelles. This damage leads to an influx of extracellular calcium and the release of calcium from intracellular stores, causing a rise in cytosolic Ca2+ levels.[1][4][5] Elevated calcium activates downstream effector pathways, including caspases, leading to apoptosis and cell death.[1][4][5]

This compound intervenes in this pathway by:

  • Inhibiting Lipid Peroxidation: It scavenges reactive oxygen species (ROS), thereby reducing membrane damage.[1][4][5]

  • Improving Intracellular Calcium Homeostasis: It helps to maintain normal intracellular calcium levels, preventing the activation of calcium-dependent proteases.[1][4][5][6][7]

  • Inhibiting Caspase Activation: By preventing the upstream events, it blocks the activation of caspases and subsequent apoptosis.[1][4][5]

  • Activating cAMP Synthesis and Inhibiting Phospholipase A2 (cPLA2): These actions further contribute to its cytoprotective effects.[1][4][5]

G cluster_inducer Toxin-Induced Damage cluster_intervention This compound Intervention CCl4 CCl4 CYP2E1 CYP2E1 Metabolism CCl4->CYP2E1 ROS ROS Generation CYP2E1->ROS LP Lipid Peroxidation ROS->LP Ca_influx Increased Intracellular Ca2+ LP->Ca_influx Caspase Caspase Activation Ca_influx->Caspase Apoptosis Apoptosis & Cell Death Caspase->Apoptosis This compound This compound This compound->ROS Inhibits This compound->Ca_influx Inhibits This compound->Caspase Inhibits

Hepatoprotective Signaling Pathway of this compound.

References

Application Notes: In Vitro Antioxidant Assays for Negundoside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Negundoside, an iridoid glycoside isolated from the leaves of Vitex negundo Linn., has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, analgesic, and hepatoprotective effects.[1][2][3] A key mechanism underlying these biological activities is believed to be its antioxidant potential.[4] Antioxidants can neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in the pathogenesis of numerous diseases.[5][6] Therefore, quantifying the antioxidant activity of this compound is a critical step in its evaluation as a potential pharmaceutical agent.

This document provides detailed protocols and application notes for common in vitro antioxidant assays relevant to the study of this compound. These assays are foundational for screening and characterizing the antioxidant capacity of pure compounds and plant extracts in the drug development pipeline. The primary methods covered include the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.

Mechanism of Antioxidant Action

The antioxidant activity of phenolic and flavonoid compounds, including iridoid glycosides like this compound, is primarily attributed to their ability to donate hydrogen atoms or electrons to reactive radicals, thereby stabilizing them.[4] The assays described herein measure this radical scavenging or reducing capacity through spectrophotometric methods.

Quantitative Data Summary

While specific antioxidant values for purified this compound are not extensively detailed in the provided literature, numerous studies have evaluated the antioxidant capacity of Vitex negundo extracts, which are rich in this compound and other bioactive compounds like agnuside.[7][8] The data from these extracts provide a strong indication of the plant's overall antioxidant potential.

Assay TypePlant Part / ExtractConcentrationResult (Inhibition % or IC50)Reference Compound
DPPH Radical Scavenging V. negundo Leaf Ethanolic Extract500 µg/mL79.82 ± 2.99% InhibitionBHA (Butylated hydroxyanisole)
DPPH Radical Scavenging V. negundo Leaf Ethanolic Extract500 µg/mL69.82 ± 2.99% InhibitionBHA (93.48 ± 0.88%)
DPPH Radical Scavenging V. negundo Leaf 60% Ethanolic Extract-IC50: 51.18 ± 1.2 µg/mLNot specified
DPPH Radical Scavenging V. negundo Leaf Extract30 mg/mL68.03% ScavengingAscorbic Acid (90.49%)
Nitric Oxide Scavenging V. negundo Leaf Extract30 mg/mL58.22% ScavengingAscorbic Acid (97.88%)
Superoxide Radical Scavenging V. negundo Leaf Extract30 mg/mL68.56% InhibitionAscorbic Acid (98.23%)
Hydroxyl Radical Scavenging V. negundo Leaf Extract30 mg/mL48.76% ScavengingAscorbic Acid (98.89%)
Ferrous Ion Chelating V. negundo Leaf Ethanolic Extract500 µg/mL84.15 ± 1.65%Not specified
FRAP V. negundo Leaf Extract30 mg/mL88.16% ActivityFerrous Sulphate

Note: IC50 is the concentration of the sample required to scavenge 50% of the free radicals.

Detailed Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common methods for screening antioxidant activity. It measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[9][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (Analytical Grade)

  • This compound sample or extract

  • Positive Control (e.g., Ascorbic Acid, Trolox, Gallic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM DPPH solution by dissolving 3.94 mg of DPPH in 100 mL of methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.[5]

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. Create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare the positive control in the same manner.

  • Assay Protocol (Microplate Method): a. Add 100 µL of the freshly prepared DPPH solution to each well of a 96-well plate.[11] b. Add 100 µL of the different concentrations of the this compound sample, positive control, or methanol (as a blank) to the respective wells.[11] c. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[9][12]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[11][12]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:[3]

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where:

      • A_control is the absorbance of the DPPH solution with methanol (blank).

      • A_sample is the absorbance of the DPPH solution with the this compound sample or standard.

  • IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[5]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, a change that is measured spectrophotometrically.[1][13]

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • This compound sample or extract

  • Positive Control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: a. Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. b. Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[13][14]

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[14]

  • Assay Protocol (Microplate Method): a. Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate. b. Add 10 µL of the this compound sample or positive control at various concentrations. c. Incubate the plate in the dark at room temperature for 6-20 minutes.[11][13]

  • Measurement: Measure the absorbance at 734 nm.[11]

  • Calculation: Calculate the percentage of scavenging activity using the formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where:

      • A_control is the absorbance of the ABTS•+ working solution with the solvent.

      • A_sample is the absorbance of the ABTS•+ working solution with the sample or standard.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[15]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM Ferric Chloride (FeCl₃·6H₂O) solution

  • This compound sample or extract

  • Standard (e.g., Ferrous Sulfate (FeSO₄·7H₂O) or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: a. Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[5][15] b. Warm the working solution to 37°C before use.

  • Preparation of Standard Curve: Prepare a series of ferrous sulfate or Trolox solutions of known concentrations (e.g., 100-1000 µM) to create a standard curve.

  • Assay Protocol: a. Add 280 µL of the pre-warmed FRAP working solution to each well.[5] b. Add 20 µL of the this compound sample, standard, or blank (solvent) to the wells. c. Incubate the plate at 37°C for 30 minutes in the dark.[5]

  • Measurement: Measure the absorbance at 593 nm.[11][15]

  • Calculation: a. Subtract the blank reading from the sample and standard readings. b. Plot the absorbance of the standards against their concentration to generate a linear regression curve. c. Calculate the FRAP value of the this compound sample using the equation from the standard curve. The results are typically expressed as µM Ferrous Iron (Fe²⁺) equivalents or Trolox equivalents per mg of the sample.

Visualizations: Workflows and Mechanisms

In_Vitro_Antioxidant_Screening_Workflow start_end start_end process process data data decision decision output output start Start: Obtain This compound Sample prep Prepare Sample Stock & Serial Dilutions start->prep assay_select Select Assay (DPPH, ABTS, FRAP, etc.) prep->assay_select reagent Prepare Assay Reagents & Controls assay_select->reagent reaction Incubate Sample with Reagents reagent->reaction measure Measure Absorbance (Spectrophotometry) reaction->measure calculate Calculate % Inhibition or Reducing Power measure->calculate ic50 Determine IC50 Value (if applicable) calculate->ic50 compare Compare Activity to Standard ic50->compare report Report Results & Draw Conclusions compare->report end End report->end

Caption: General workflow for in vitro antioxidant screening of this compound.

DPPH_Assay_Mechanism cluster_reactants Reactants cluster_products Products DPPH_Radical DPPH• (Stable Radical) plus + DPPH_Radical->plus lab_react Purple Color (Abs @ 517 nm) DPPH_Radical->lab_react Antioxidant This compound-OH (Antioxidant) Antioxidant->plus DPPH_H DPPH-H (Reduced Form) lab_prod Yellow Color (Loss of Absorbance) DPPH_H->lab_prod Antioxidant_Radical This compound-O• (Oxidized Antioxidant) plus->DPPH_H H• Donation plus->Antioxidant_Radical

Caption: Reaction principle of the DPPH radical scavenging assay.

ABTS_Assay_Mechanism cluster_reactants Reactants cluster_products Products ABTS_Radical ABTS•+ (Radical Cation) plus + ABTS_Radical->plus lab_react Blue/Green Color (Abs @ 734 nm) ABTS_Radical->lab_react Antioxidant This compound (Antioxidant) Antioxidant->plus ABTS ABTS (Neutral Form) lab_prod Colorless (Loss of Absorbance) ABTS->lab_prod Antioxidant_Oxidized Oxidized This compound plus->ABTS Electron Donation plus->Antioxidant_Oxidized

Caption: Reaction principle of the ABTS radical scavenging assay.

FRAP_Assay_Mechanism cluster_reactants Reactants (Low Absorbance) cluster_products Products (High Absorbance) Fe3 Fe³⁺-TPTZ (Ferric Complex) plus + Fe3->plus Antioxidant This compound (Antioxidant) Antioxidant->plus Fe2 Fe²⁺-TPTZ (Ferrous Complex) lab_prod Intense Blue Color (Abs @ 593 nm) Fe2->lab_prod Antioxidant_Oxidized Oxidized This compound plus->Fe2 Reduction plus->Antioxidant_Oxidized lab_react pH 3.6 plus->lab_react

Caption: Reaction principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

References

Application Notes and Protocols for Determining Negundoside Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Negundoside, an iridoid glycoside isolated from Vitex negundo, has garnered significant interest for its diverse pharmacological activities. Preliminary studies suggest its potential as a cytotoxic agent against various cancer cell lines. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common cell-based assays. The included methodologies for MTT, LDH, and apoptosis assays are designed to offer a comprehensive understanding of this compound's mechanism of action, guiding further research and development.

Data Presentation

The following tables summarize hypothetical quantitative data derived from the described experimental protocols. These tables are intended to serve as examples for presenting experimental results.

Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)

This compound Concentration (µg/mL)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Control)1.25 ± 0.08100
101.12 ± 0.0689.6
250.88 ± 0.0570.4
500.54 ± 0.0443.2
1000.23 ± 0.0318.4
2000.11 ± 0.028.8

Table 2: Membrane Integrity Assessment of this compound-Treated Cells (LDH Assay)

This compound Concentration (µg/mL)LDH Release (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity
0 (Spontaneous LDH release)0.15 ± 0.020
100.21 ± 0.0310.9
250.35 ± 0.0436.4
500.68 ± 0.0696.4
1000.89 ± 0.07134.5
Positive Control (Lysis Buffer)0.70 ± 0.05100

Table 3: Apoptosis Induction by this compound (Annexin V-FITC/PI Assay)

This compound Concentration (µg/mL)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Control)2.5 ± 0.51.2 ± 0.396.3 ± 0.8
2515.8 ± 1.25.4 ± 0.778.8 ± 1.5
5035.2 ± 2.112.6 ± 1.152.2 ± 2.5
10048.9 ± 2.825.3 ± 1.925.8 ± 2.2

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of viable cells.[2]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[3]

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2][3] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][3]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate for 3-4h E->F G Add DMSO to Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H

MTT Assay Experimental Workflow.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5] This enzyme is a stable cytosolic enzyme that is released upon plasma membrane damage.[4]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare the following controls on each plate:[5]

    • Vehicle-Only Cells Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.[5]

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

    • No-Cell Control: Culture medium without cells to determine background LDH activity.[5]

  • Incubation: Incubate the plate for the desired exposure period.[5]

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6][7]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[7]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] x 100

LDH_Assay_Workflow cluster_plate1 Cell Culture Plate cluster_plate2 Assay Plate A Seed and Treat Cells B Incubate A->B C Centrifuge Plate B->C D Collect Supernatant C->D E Add Supernatant D->E Transfer F Add LDH Reaction Mix E->F G Incubate (30 min, RT) F->G H Add Stop Solution G->H I Measure Absorbance at 490 nm H->I

LDH Assay Experimental Workflow.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: The cell population will be separated into four quadrants:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells (due to membrane damage)

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

Based on existing literature, this compound's cytotoxic effects may be mediated through the induction of apoptosis. This can be triggered by intracellular stress, such as the generation of reactive oxygen species (ROS) and disruption of calcium homeostasis.[9][10] A study on a lignan mixture from Vitex negundo also suggests the involvement of cell cycle arrest at the G2/M phase, which can lead to apoptosis.[11] Furthermore, studies have shown that extracts from Vitex negundo can activate caspase-3, a key executioner caspase in the apoptotic pathway.[12]

Negundoside_Pathway cluster_cell Target Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Ca_homeostasis Disruption of Ca²⁺ Homeostasis This compound->Ca_homeostasis G2M_arrest G2/M Phase Cell Cycle Arrest This compound->G2M_arrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Ca_homeostasis->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G2M_arrest->Apoptosis

Proposed signaling pathway of this compound.

References

Application Notes and Protocols for Studying the Therapeutic Effects of Negundoside in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the therapeutic potential of Negundoside, a bioactive iridoid glycoside with promising neuroprotective, anti-inflammatory, and antioxidant properties. Detailed protocols for key in vivo experiments and biochemical assays are provided to ensure robust and reproducible results.

Therapeutic Overview of this compound

This compound, isolated from plants of the Vitex genus, has demonstrated significant therapeutic effects across a range of preclinical studies. Its primary mechanisms of action are attributed to its potent antioxidant and anti-inflammatory activities, which contribute to its neuroprotective effects.

  • Neuroprotection: this compound has been shown to protect against neuronal damage in models of cerebral ischemia by attenuating oxidative stress and behavioral deficits.[1]

  • Anti-inflammatory Activity: The compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways. Extracts of Vitex negundo, containing this compound, have been shown to inhibit NF-κB signaling, a central regulator of inflammation.

  • Antioxidant Effects: this compound effectively scavenges free radicals and enhances the endogenous antioxidant defense system. This is achieved through the modulation of intracellular calcium levels and potentially through the activation of the Keap1/Nrf2 pathway, leading to the upregulation of antioxidant enzymes.[2][3]

Animal Models for Therapeutic Evaluation

Neuroprotective Effects: Global Cerebral Ischemia-Reperfusion Injury in Mice

This model is used to simulate stroke-like conditions and assess the neuroprotective potential of this compound.

Experimental Workflow:

G cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_surgery Surgical Procedure cluster_assessment Assessment acclimatize Acclimatize BALB/c mice (1 week) pretreatment Pre-treat with this compound (i.p.) 60 min before ischemia acclimatize->pretreatment Random assignment vehicle Vehicle control group acclimatize->vehicle Random assignment gci Induce Global Cerebral Ischemia (10 min) pretreatment->gci vehicle->gci reperfusion Reperfusion (24 hours) gci->reperfusion behavioral Behavioral Tests (Elevated Plus Maze, Rotarod) reperfusion->behavioral biochemical Biochemical Analysis (TBARS, GSH in brain tissue) behavioral->biochemical Following behavioral tests G cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement acclimatize Acclimatize Wistar rats (1 week) treatment Administer this compound (p.o.) acclimatize->treatment Random assignment control Vehicle/Standard Drug (Indomethacin) acclimatize->control Random assignment carrageenan Inject Carrageenan (1%) into hind paw (30 min post-treatment) treatment->carrageenan control->carrageenan measure Measure paw volume at 1, 2, 3, 4, 5 hours carrageenan->measure G cluster_stimulus Cellular Stress (e.g., CCl4, Ischemia) cluster_this compound This compound Action cluster_pathway Intracellular Signaling stress Oxidative Stress ca_increase ↑ Intracellular Ca2+ stress->ca_increase This compound This compound This compound->ca_increase Inhibits pla2 ↑ Phospholipase A2 ca_increase->pla2 mito Mitochondrial Dysfunction pla2->mito cyto_c Cytochrome C Release mito->cyto_c caspases Caspase Activation cyto_c->caspases apoptosis Apoptosis caspases->apoptosis G cluster_stimuli Inflammatory/Oxidative Stimuli cluster_this compound This compound Action cluster_nfkb NF-κB Pathway cluster_nrf2 Keap1/Nrf2 Pathway stimuli LPS, ROS, etc. nfkb NF-κB Activation stimuli->nfkb keap1_nrf2 Keap1-Nrf2 Complex stimuli->keap1_nrf2 Induces dissociation This compound This compound This compound->nfkb Inhibits This compound->keap1_nrf2 Promotes dissociation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines nrf2 Nrf2 Translocation to Nucleus keap1_nrf2->nrf2 are Antioxidant Response Element (ARE) nrf2->are antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GSH) are->antioxidant_enzymes

References

Spectroscopic Characterization of Negundoside: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the spectroscopic characterization of Negundoside, a bioactive iridoid glycoside of significant interest in drug discovery and development. The focus is on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering a comprehensive resource for the unambiguous identification and quantification of this compound. The protocols outlined herein are compiled from various scientific sources to ensure robustness and reliability.

Introduction

This compound is an iridoid glycoside that has been isolated from various medicinal plants, most notably from the genus Vitex. It has garnered considerable attention for its diverse pharmacological activities. Accurate and thorough characterization of this compound is paramount for quality control, standardization of herbal extracts, and for advancing its potential as a therapeutic agent. NMR and MS are indispensable tools for the structural elucidation and analysis of natural products like this compound. This document presents a consolidated overview of the spectroscopic data and detailed methodologies for its characterization.

Spectroscopic Data of this compound

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound. These values are crucial for the confirmation of its chemical structure.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound reveals characteristic signals for its iridoid and glycosidic moieties. The data presented here is compiled from literature and provides assignments for the key protons in the structure.[1]

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Proton No.Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
15.75d6.4
37.42s
53.15m
2.10m
1.85m
74.85t5.2
92.65m
101.15s
1'4.65d7.8
2'3.30m
3'3.40m
4'3.35m
5'3.45m
6'a3.85dd12.0, 2.0
6'b3.65dd12.0, 5.6
2'', 6''7.90d8.8
3'', 5''6.85d8.8

Solvent: Methanol-d₄ (CD₃OD)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum provides a carbon fingerprint of the molecule, confirming the number and types of carbon atoms present.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Carbon No.Chemical Shift (δ) in ppm
198.5
3152.0
4110.5
536.8
643.5
780.2
862.1
946.5
1021.5
11170.1
1'100.2
2'74.8
3'77.9
4'71.5
5'78.1
6'62.8
C=O (benzoyl)167.8
1''122.5
2'', 6''132.5
3'', 5''116.2
4''163.5

Solvent: Methanol-d₄ (CD₃OD)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound. Tandem MS (MS/MS) provides valuable information about its structure through fragmentation analysis.

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺497.1657497.1652
[M+Na]⁺519.1476519.1471
[M-H]⁻495.1508495.1513

Molecular Formula: C₂₃H₂₈O₁₂

Table 4: Key ESI-MS/MS Fragmentation Ions of this compound ([M-H]⁻ at m/z 495.15)

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
495.15333.10C₇H₄O₃ (p-hydroxybenzoic acid moiety)
495.15161.02C₁₆H₂₀O₉ (iridoid-glucose core)
333.10171.05C₆H₁₀O₅ (glucose moiety)

Experimental Protocols

The following sections provide detailed step-by-step protocols for the characterization of this compound using NMR and LC-MS.

NMR Spectroscopy Protocol

This protocol outlines the steps for sample preparation and data acquisition for 1D and 2D NMR analysis of this compound.

3.1.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated methanol (Methanol-d₄, CD₃OD) to the NMR tube. Ensure the solvent is of high purity (≥99.8% D).

  • Dissolution: Vortex the NMR tube gently until the sample is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Transfer: If weighing was done externally, carefully transfer the solution to the NMR tube using a clean Pasteur pipette.

3.1.2. NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.[2][3]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): 12-16 ppm.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): 200-240 ppm.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard pulse programs available on the spectrometer software.

    • COSY (¹H-¹H Correlation Spectroscopy): Helps to identify proton-proton spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assigning quaternary carbons and linking different spin systems.

    • Adjust the number of scans and increments based on the sample concentration to achieve adequate signal-to-noise ratio.

LC-MS/MS Protocol

This protocol is designed for the identification and quantification of this compound in plant extracts or purified samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[4][5]

3.2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL. From this, prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).

  • Plant Extract Preparation:

    • Accurately weigh 1 g of dried and powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonciate for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an LC vial.

3.2.2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-10 min: 10-90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90-10% B

      • 12.1-15 min: 10% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Collision Gas: Argon.

    • MRM Transitions for this compound:

      • Precursor Ion (m/z): 495.15

      • Product Ions (m/z): 333.10 (quantifier), 161.02 (qualifier).

      • Optimize collision energy for each transition.

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Data Acquisition & Processing cluster_ms_details MS Data Acquisition & Processing cluster_results Characterization Outcome Plant_Material Plant Material (e.g., Vitex negundo leaves) Extraction Extraction (e.g., 80% Methanol) Plant_Material->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Isolated_this compound Isolated this compound Purification->Isolated_this compound NMR_Analysis NMR Spectroscopy Isolated_this compound->NMR_Analysis MS_Analysis Mass Spectrometry Isolated_this compound->MS_Analysis OneD_NMR 1D NMR (¹H, ¹³C) NMR_Analysis->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Analysis->TwoD_NMR LC_Separation LC Separation (C18 Column) MS_Analysis->LC_Separation Data_Processing_NMR Data Processing & Spectral Interpretation OneD_NMR->Data_Processing_NMR TwoD_NMR->Data_Processing_NMR Structure_Elucidation Structure Elucidation Data_Processing_NMR->Structure_Elucidation HRMS HRMS (Accurate Mass) LC_Separation->HRMS MSMS MS/MS (Fragmentation) HRMS->MSMS Data_Processing_MS Data Processing & Spectral Interpretation MSMS->Data_Processing_MS Data_Processing_MS->Structure_Elucidation Quantification Quantification Data_Processing_MS->Quantification

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

NMR_Analysis_Logic cluster_1d 1D NMR cluster_2d 2D NMR cluster_elucidation Structural Information Proton_NMR ¹H NMR (Proton Environment & Multiplicity) Spin_Systems Identify Spin Systems Proton_NMR->Spin_Systems Carbon_NMR ¹³C NMR (Carbon Count & Type) CH_Fragments Assign CHn Fragments Carbon_NMR->CH_Fragments COSY COSY (¹H-¹H Connectivity) COSY->Spin_Systems HSQC HSQC (¹H-¹³C Direct Correlation) HSQC->CH_Fragments HMBC HMBC (¹H-¹³C Long-Range Correlation) Connect_Fragments Connect Fragments & Assign Quaternary Carbons HMBC->Connect_Fragments Spin_Systems->Connect_Fragments CH_Fragments->Connect_Fragments Final_Structure Complete Structure Assignment Connect_Fragments->Final_Structure

Caption: Logical workflow for this compound structure elucidation using 2D NMR.

Conclusion

The application notes and protocols detailed in this document provide a robust framework for the spectroscopic characterization of this compound. By utilizing a combination of ¹H NMR, ¹³C NMR, 2D NMR, and LC-MS/MS, researchers can confidently identify, structurally elucidate, and quantify this important bioactive compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing the research and development of this compound-based therapeutics and standardized herbal products.

References

Application Note: Quantitative Analysis of Negundoside using qNMR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Negundoside, a prominent iridoid glycoside found in Vitex negundo, is a key bioactive marker used for the standardization of its extracts. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a rapid, accurate, and non-destructive method for the quantification of this compound in complex matrices such as plant extracts. This application note provides a detailed protocol for the quantitative analysis of this compound using ¹H-qNMR, including method validation and data presentation. The method is demonstrated to be linear, precise, and accurate, making it suitable for quality control and research purposes.[1][2]

Principle of qNMR

Quantitative NMR relies on the principle that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal.[2] By comparing the integral of a known analyte signal to that of a certified internal standard with a known concentration, the absolute quantity of the analyte can be determined without the need for an identical analyte standard.

Experimental Protocols

Materials and Reagents
  • Plant Material: Dried leaf powder of Vitex negundo.

  • Solvent: Methanol-d4 (CD₃OD) for NMR analysis.

  • Internal Standard (IS): Trimethylbenzene (TMB) or another suitable standard with known purity.

  • Apparatus:

    • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent).[2]

    • NMR tubes (5 mm).

    • Analytical balance.

    • Vortex mixer.

    • Ultrasonic bath.

    • Pipettes and general laboratory glassware.

Sample Preparation
  • Extraction:

    • Accurately weigh approximately 1 g of dried Vitex negundo leaf powder.

    • Perform extraction with a suitable solvent like methanol.

    • Dry the extract completely under reduced pressure.

  • qNMR Sample Preparation:

    • Accurately weigh about 5 mg of the dried plant extract and 2 mg of the internal standard (TMB) into a clean vial.

    • Dissolve the mixture in 1 mL of Methanol-d4.

    • Ensure complete dissolution by vortexing and brief ultrasonication.

    • Transfer the solution to a 5 mm NMR tube.

¹H-NMR Acquisition

The following is a typical workflow for ¹H-NMR data acquisition:

G qNMR Experimental Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh_sample Weigh Plant Extract and Internal Standard dissolve Dissolve in Methanol-d4 weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration of this compound integrate->calculate validate Method Validation calculate->validate

Caption: Workflow for quantitative analysis of this compound using qNMR.

  • Spectrometer: 400 MHz NMR spectrometer.[2]

  • Pulse Program: Standard 30° pulse.

  • Acquisition Time: ≥ 2.5 s.

  • Relaxation Delay (d1): 20 s (to ensure full relaxation of protons).

  • Number of Scans: 16.[2]

  • Spectral Width: 16 ppm.[2]

  • Temperature: 293 K.[2]

Data Processing and Quantification
  • Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) using appropriate NMR software (e.g., TopSpin).

  • Integrate the well-resolved proton signal of this compound (H-3 proton) and a signal from the internal standard (e.g., methyl protons of TMB).

  • Calculate the concentration of this compound using the following formula:

    Pₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd

    Where:

    • Pₓ: Purity of the analyte (this compound).

    • Iₓ: Integral value of the analyte signal.

    • Iₛₜd: Integral value of the internal standard signal.

    • Nₓ: Number of protons for the analyte signal.

    • Nₛₜd: Number of protons for the internal standard signal.

    • Mₓ: Molar mass of the analyte.

    • Mₛₜd: Molar mass of the internal standard.

    • mₓ: Mass of the analyte sample.

    • mₛₜd: Mass of the internal standard.

    • Pₛₜd: Purity of the internal standard.

Method Validation

The developed qNMR method should be validated for linearity, precision, and accuracy.[2]

Quantitative Data Summary

The following tables summarize the validation parameters for the qNMR method for this compound quantification.

Table 1: Linearity of this compound Quantification

ParameterValue
Correlation Coefficient (r²)≥ 0.9994
Linearity Range0.5 - 5.0 mg/mL

Table 2: Precision of the qNMR Method

Precision TypeRSD (%)
Intra-day Precision< 5%
Inter-day Precision< 5%

Table 3: Accuracy (Recovery) of the qNMR Method

AnalyteSpike LevelRecovery (%)
This compound80%99.79
This compound100%100.15
This compound120%101.35

Data adapted from Roy et al., 2015.[1][2]

Biological Context and Potential Signaling Pathway of this compound

This compound has been reported to exhibit protective effects against cellular toxicity, particularly in liver cells.[3][4][5][6] Its mechanism of action involves the mitigation of oxidative stress and the regulation of intracellular calcium levels.[3][4][5][6]

The proposed signaling pathway for the protective effect of this compound against CCl₄-induced toxicity is as follows:

G Proposed Protective Signaling Pathway of this compound CCl4 CCl4 Toxicity ROS Increased ROS CCl4->ROS Ca_Influx Increased Intracellular Ca2+ CCl4->Ca_Influx Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Cell_Damage Cell Damage / Apoptosis Lipid_Peroxidation->Cell_Damage Proteases Activation of Ca2+-dependent Proteases Ca_Influx->Proteases Proteases->Cell_Damage This compound This compound This compound->ROS This compound->Lipid_Peroxidation This compound->Ca_Influx This compound->Proteases cAMP Activation of cAMP Synthesis This compound->cAMP cPLA2 Inhibition of Phospholipases (cPLA2) This compound->cPLA2

Caption: Protective mechanism of this compound against CCl₄-induced cytotoxicity.

This compound exerts its protective effects by inhibiting lipid peroxidation, improving intracellular calcium homeostasis, and inhibiting Ca²⁺-dependent proteases.[3][4][5][6] The protective mechanism also appears to be mediated by the activation of cyclic adenosine monophosphate (cAMP) synthesis and the inhibition of phospholipases.[5][6]

Conclusion

The ¹H-qNMR method described provides a reliable and accurate approach for the quantification of this compound in plant extracts.[1][2] This method is a valuable tool for the quality control of Vitex negundo and its preparations, as well as for research in natural product chemistry and drug development. The ease of sample preparation and the direct nature of the measurement make qNMR a superior alternative to chromatographic techniques for this application.[2]

References

Application of Negundoside in Liver Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Negundoside, an iridoid glycoside isolated from the leaves of Vitex negundo, has demonstrated significant hepatoprotective effects in in-vitro studies. These application notes provide a comprehensive overview of the use of this compound in liver cell culture, focusing on its protective mechanisms against toxin-induced cell injury. The protocols detailed below are based on established research and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

The primary mechanism of this compound's protective action in liver cells involves the mitigation of oxidative stress and the regulation of calcium-mediated signaling pathways.[1][2][3][4] Specifically, in models of carbon tetrachloride (CCl4)-induced hepatotoxicity in the human hepatoma cell line HuH-7, this compound has been shown to counteract the detrimental effects of the toxin, which is metabolized by cytochrome P450 2E1 (CYP2E1) into highly reactive free radicals.[1][3] These radicals trigger a cascade of events including lipid peroxidation, disruption of intracellular calcium homeostasis, and ultimately, apoptotic cell death.[1][4] this compound appears to intervene at critical points in this pathway, reducing the generation of reactive oxygen species (ROS), stabilizing intracellular calcium levels, and inhibiting the downstream activation of caspases.[1][3][5]

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on CCl4-induced toxicity in HuH-7 liver cells.

Table 1: Effect of this compound on CCl4-Induced Cytotoxicity in HuH-7 Cells

Treatment GroupConcentration (mg/L)% Cytoprotection
This compound510.4
1021
2539
5054
100131
Silymarin (Control)517
1032
2564
50146
100164

Data adapted from Tasduq et al., 2008.[1]

Table 2: Effect of this compound on CCl4-Induced Lipid Peroxidation (LPO) in HuH-7 Cells

Treatment GroupConcentration (mg/L)% Inhibition of LPO
This compound510.4
1021
2539
5054
100131
Silymarin (Control)517
1032
2564
50146
100164

Data adapted from Tasduq et al., 2008.[1]

Table 3: Effect of this compound on CCl4-Induced Intracellular Ca2+ and Caspase 3 Levels in HuH-7 Cells

ParameterTreatment GroupConcentration (mg/L)% Decrease
Intracellular Ca2+This compound1015
5072
100106
Caspase 3 LevelsThis compound1016
5092
100139

Data adapted from Tasduq et al., 2008.[1]

Table 4: Effect of this compound on CCl4-Induced Cytochrome C Release from Isolated Rat Liver Mitochondria

Treatment GroupConcentration (mg/L)% Inhibition of Cytochrome C Release
This compound5075
100105
Silymarin (Control)1027
50135
10036 (biphasic effect)

Data adapted from Tasduq et al., 2008.[1]

Experimental Protocols

Cell Culture and Maintenance

The human hepatoma HuH-7 cell line is a suitable model for these studies.[1]

  • Cell Line: HuH-7 (human hepatoma)

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Calf Serum (FCS), 100 Units/mL penicillin, and 100 mg/L streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified atmosphere with 5% CO2 at 37°C.[1]

  • Sub-culturing: Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the protective effect of this compound against CCl4-induced cell death.

  • Procedure:

    • Seed HuH-7 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 5 to 100 mg/L) for 1 hour.[1][6]

    • Introduce the hepatotoxin, CCl4 (an IC50 concentration of approximately 2 mmol/L is suggested), to the wells and incubate for 24 hours.[1] Control wells should receive the vehicle (e.g., DMSO, <0.2% v/v).[6]

    • Following incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculations:

    • % Cytotoxicity = [(Control Absorbance - Test Absorbance) / Control Absorbance] x 100[1][6]

    • % Cell Viability = 100 - % Cytotoxicity[1][6]

    • % Cytoprotection = 100 - [(Treated Absorbance - Control Absorbance) / (CCl4 Absorbance - Control Absorbance)] x 100[1][6]

Lipid Peroxidation Assay

This assay measures the extent of oxidative damage to lipids.

  • Procedure:

    • Culture and treat HuH-7 cells with this compound and CCl4 as described in the cytotoxicity assay.

    • After treatment, lyse the cells and collect the supernatant.

    • The level of lipid peroxidation can be determined by measuring the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) method.

    • Measure the absorbance of the resulting pink-colored complex spectrophotometrically.

Measurement of Intracellular Calcium (Ca2+)

This protocol is for monitoring changes in intracellular calcium levels.

  • Procedure:

    • Load the cultured HuH-7 cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Treat the cells with this compound and CCl4.

    • Measure the fluorescence intensity using a fluorescence spectrophotometer or a fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium levels.

Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Procedure:

    • Treat HuH-7 cells with this compound and CCl4.

    • Lyse the cells and incubate the cell lysate with a caspase-3 specific substrate that is conjugated to a colorimetric or fluorometric reporter.

    • Measure the resulting signal using a spectrophotometer or fluorometer. The signal intensity is proportional to the caspase-3 activity.

Visualizations

Signaling Pathways and Experimental Workflows

Negundoside_Hepatoprotective_Mechanism cluster_Toxin Toxin-Induced Injury cluster_CellularDamage Cellular Damage Cascade cluster_this compound This compound Intervention CCl4 CCl4 CYP2E1 CYP2E1 Metabolism CCl4->CYP2E1 FreeRadicals CCl3•, CCl3OO• (Free Radicals) CYP2E1->FreeRadicals OxidativeStress Oxidative Stress (Increased ROS) FreeRadicals->OxidativeStress LPO Lipid Peroxidation OxidativeStress->LPO Ca_Influx Increased Intracellular Ca2+ OxidativeStress->Ca_Influx Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Caspase_Activation Caspase Activation Ca_Influx->Caspase_Activation Mito_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis This compound This compound This compound->OxidativeStress Inhibits This compound->Ca_Influx Inhibits This compound->Caspase_Activation Inhibits

Caption: Mechanism of this compound's hepatoprotective action.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Seed HuH-7 Cells pretreatment Pre-treatment: Incubate with this compound (1 hr) start->pretreatment toxin Toxin Induction: Add CCl4 (24 hr) pretreatment->toxin MTT Cell Viability (MTT) toxin->MTT LPO_assay Lipid Peroxidation toxin->LPO_assay Ca_assay Intracellular Ca2+ toxin->Ca_assay Caspase_assay Caspase-3 Activity toxin->Caspase_assay

Caption: General experimental workflow for assessing this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in Negundoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Negundoside from Vitex negundo, with a primary focus on overcoming low yields.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My overall crude extract yield is very low. What are the potential causes?

Answer: A low mass of the initial crude extract typically points to suboptimal conditions in the primary extraction phase. Several factors related to the plant material itself or the initial preparation can be the cause.

Possible Causes & Solutions:

  • Inadequate Sample Preparation: If the plant material is not properly dried or finely ground, the solvent cannot efficiently penetrate the plant tissue.

    • Solution: Ensure the plant material is thoroughly dried to a constant weight. Grind the dried leaves into a fine, uniform powder (e.g., #10 mesh) to maximize the surface area available for solvent contact.

  • Suboptimal Plant Material: The concentration of this compound varies significantly with the age and size of the leaves.

    • Solution: Whenever possible, use mature, larger leaves. Studies have shown that 5-week-old leaves (approx. 12.0 x 3.0 cm) contain the highest concentration of this compound, potentially up to 5.51% w/w, whereas newly grown leaves may contain less than 1% w/w.[1]

  • Ineffective Drying Method: The drying process can lead to significant degradation of thermolabile compounds like this compound.

    • Solution: Microwave drying is the most effective method for preserving this compound, yielding significantly more of the compound compared to sun, shade, or oven drying.[1] An optimized condition reported is using a 450W microwave for 90 seconds.[1] If microwave drying is unavailable, shade drying is preferable to direct sun or high-temperature oven drying.[2]

Q2: I'm using a standard solvent like methanol, but my this compound yield is poor. How can I improve it?

Answer: Solvent choice is critical for extracting iridoid glycosides like this compound, which are polar in nature. While pure methanol is a common choice, optimizing the solvent system can dramatically increase yield.

Possible Causes & Solutions:

  • Incorrect Solvent Polarity: Using a non-polar or insufficiently polar solvent will result in poor extraction efficiency.

    • Solution: Employ polar solvents. An optimized solvent composition has been found to be a methanol:water (1:1) mixture.[1] Another study reported that a 20% ethanol-aqueous solution showed a better yield for this compound and the related compound Agnuside compared to pure ethanol, methanol, or water.[2] The addition of water to the alcohol increases the polarity of the solvent, enhancing the extraction of polar glycosides.

  • Suboptimal pH of Extraction Medium: The pH of the solvent can affect the stability and solubility of the target compound.

    • Solution: For many polyphenols and glycosides, maintaining a slightly acidic pH (e.g., pH 4-6) can improve stability and extraction yield.[3] Consider adjusting the pH of your aqueous-alcoholic solvent with a mild acid like formic acid.

Q3: My extraction method (e.g., Soxhlet) is giving inconsistent or low yields. What's going wrong?

Answer: While traditional methods like Maceration and Soxhlet extraction are common, they have significant drawbacks that can lead to low yields, especially for heat-sensitive molecules.

Possible Causes & Solutions:

  • Thermal Degradation: Soxhlet extraction involves continuous heating of the solvent, which can degrade thermolabile compounds like this compound over the prolonged extraction time.[4]

    • Solution: Switch to a non-thermal or more rapid extraction method. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are highly efficient modern techniques that reduce extraction time and temperature, preserving the integrity of the compound.[4][5] MAE, in particular, has been shown to provide the highest yield for related iridoids from Vitex negundo.[5]

  • Inefficient Extraction/Long Duration: Maceration is simple but often requires a very long time and may not achieve complete extraction.[4]

    • Solution: If using maceration, ensure sufficient time (e.g., 24-72 hours) with regular agitation. However, for better efficiency, transitioning to UAE or MAE is recommended. UAE uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration at ambient temperatures.[5]

Q4: I have a good amount of crude extract, but the final yield of pure this compound is low after purification. Why?

Answer: This issue points towards compound loss or degradation during the workup and purification stages that follow the initial extraction.

Possible Causes & Solutions:

  • Degradation During Solvent Evaporation: Using high temperatures to concentrate the crude extract can degrade this compound.

    • Solution: Always use a rotary evaporator under reduced pressure to keep the temperature low (ideally below 50°C) during solvent removal.[6]

  • Inefficient Purification Technique: Co-extraction of structurally similar compounds can make purification by column chromatography challenging, leading to poor separation and loss of the target compound in mixed fractions.

    • Solution: Optimize your chromatography. Use a fine mesh silica gel (e.g., 200-300 mesh) for better resolution. Employ a gradient elution strategy, starting with a non-polar solvent and gradually increasing polarity. A common elution for this compound involves a chloroform-methanol mixture, with this compound eluting after Agnuside as the methanol percentage increases (e.g., starting with 10% methanol in chloroform).[6]

Frequently Asked Questions (FAQs)

  • Q: What is this compound?

    • A: this compound is an iridoid glycoside, specifically 2'-p-hydroxybenzoyl-mussaenosidic acid. It is a major bioactive constituent found in the leaves of Vitex negundo and is responsible for many of its pharmacological properties, including hepatoprotective and anti-inflammatory effects.[1]

  • Q: What part of Vitex negundo has the highest concentration of this compound?

    • A: The leaves are the most potent part of the plant for medicinal use and contain the highest concentration of this compound.[1]

  • Q: Which extraction method generally gives the highest yield for this compound or related compounds?

    • A: Advanced methods are superior to traditional ones. For iridoids from Vitex negundo, Microwave-Assisted Extraction (MAE) has been reported to provide the highest yield in the shortest time, followed by Ultrasound-Assisted Extraction (UAE).[5]

  • Q: How can I quantify the amount of this compound in my extract?

    • A: High-Performance Liquid Chromatography (HPLC) with a UV or Photo Diode Array (PDA) detector is the standard method for the quantification of this compound.[1] A C18 column is typically used with a mobile phase consisting of an acidic buffer and methanol or acetonitrile.[1]

Data Presentation: Optimizing Extraction Parameters

The following tables summarize key quantitative data to guide your experimental design.

Table 1: Impact of Plant Material Properties on this compound Content

Leaf Age Leaf Size (cm) This compound Content (% w/w) Reference
5 Weeks 12.0 x 3.0 5.51 [1]

| Newly Grown | Small / Tender | < 1.00 |[1] |

Table 2: Relative Comparison of Drying Methods on this compound Content

Drying Method Relative this compound Content (Compared to Oven-Drying) Reference
Microwave Drying (450W, 90s) ~13.4x higher [1]
Shade Drying ~1.9x higher [1]
Sun Drying ~2.3x higher [1]

| Oven Drying | Baseline (1x) |[1] |

Table 3: Comparison of Extraction Techniques for Iridoids from Vitex negundo

Extraction Method Typical Time Relative Yield/Efficiency Key Advantage Reference
Microwave-Assisted (MAE) 10-20 min Highest Rapid, efficient, low solvent use [5]
Ultrasound-Assisted (UAE) 20-40 min High Efficient at ambient temperature [5]
Soxhlet 2-8 hours Moderate to High Continuous extraction [5][7]
Maceration (Cold Soak) 24-72 hours Low to Moderate Simple, good for thermolabile compounds [4]
Reflux 2-4 hours Low - [5]

Note: Data in this table is based on studies of Agnuside, a closely related iridoid in Vitex negundo, and reflects general efficiency trends.

Experimental Protocols

Protocol 1: Maceration (Cold Soaking)
  • Preparation: Weigh 1 kg of shade-dried, powdered Vitex negundo leaves.

  • Soaking: Place the powder in a sealed container and add 5 L of 80% ethanol in water. Ensure the material is fully submerged.

  • Extraction: Let the mixture stand for 48-72 hours at room temperature, with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth or Whatman No. 1 filter paper. Press the marc (solid residue) to recover as much solvent as possible.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.[6]

Protocol 2: Microwave-Assisted Extraction (MAE)
  • Preparation: Weigh 10 g of dried, powdered leaves.

  • Soaking: Place the powder in a microwave-safe vessel and add 100 mL of methanol:water (1:1) (a 1:10 solid-to-solvent ratio).[5] Allow to soak for 15 minutes.

  • Extraction: Place the vessel in a microwave extractor. Set the power to 350-450W and the extraction time to 15-20 minutes.[1][5]

  • Filtration: After extraction and cooling, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

Protocol 3: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Weigh 10 g of dried, powdered leaves.

  • Soaking: Place the powder in a flask and add 100 mL of 80% ethanol (a 1:10 solid-to-solvent ratio).

  • Extraction: Place the flask in an ultrasonic bath. Sonicate at ambient temperature for 30-40 minutes.[5]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

Visualizations

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Isolation p1 Collect Mature Vitex negundo Leaves p2 Drying (Microwave or Shade) p1->p2 p3 Grind to Fine Powder p2->p3 e1 Select Extraction Method (MAE, UAE, Maceration) p3->e1 e2 Add Optimized Solvent (e.g., 50% Methanol) e1->e2 e3 Perform Extraction e2->e3 e4 Filter to Separate Crude Extract e3->e4 f1 Concentrate Extract (Rotary Evaporator <50°C) e4->f1 f2 Column Chromatography (Silica Gel, Chloroform:Methanol) f1->f2 f3 Collect Fractions f2->f3 f4 Analyze Fractions (TLC/HPLC) f3->f4 f5 Isolate Pure this compound f4->f5 G start Low this compound Yield q1 Is Crude Extract Mass Low? start->q1 q2 Is Extraction Method Heat-Based (e.g., Soxhlet)? q1->q2 No sol1 Check Plant Material (Age, Size) & Drying Method q1->sol1 Yes q3 Is Purification Step Inefficient? q2->q3 No sol3 Switch to MAE or UAE to Prevent Thermal Degradation q2->sol3 Yes sol4 Use Low Temp Evaporation & Optimize Chromatography q3->sol4 Yes sol2 Optimize Solvent (e.g., 50% MeOH) & Particle Size sol1->sol2 end Yield Improved sol2->end sol3->end sol4->end G cluster_cell Hepatocyte Protection by this compound toxin Hepatotoxin (e.g., CCl4) ros Oxidative Stress (ROS Generation) toxin->ros calcium Increased Intracellular Ca2+ ros->calcium cpla2 Phospholipase A2 (cPLA2) Activation calcium->cpla2 caspase Caspase-3 Activation calcium->caspase apoptosis Cell Injury / Apoptosis cpla2->apoptosis caspase->apoptosis This compound This compound This compound->ros Inhibits This compound->calcium Inhibits This compound->cpla2 Inhibits camp cAMP Synthesis This compound->camp Activates

References

Technical Support Center: Optimizing Negundoside Resolution in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Negundoside during HPLC analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing poor resolution or peak tailing for this compound. What are the initial troubleshooting steps?

A1: Poor resolution and peak tailing are common issues in HPLC analysis. A systematic approach to troubleshooting is crucial. Here is a logical workflow to diagnose and resolve the problem:

G cluster_0 Initial Observation cluster_1 Troubleshooting Workflow start Poor this compound Resolution or Peak Tailing Observed check_mobile_phase Verify Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase Begin with the simplest checks check_column Inspect HPLC Column (Age, Contamination, Voids) check_mobile_phase->check_column If mobile phase is correct check_sample Evaluate Sample Preparation (Solvent, Concentration, Filtration) check_column->check_sample If column is in good condition check_system Assess HPLC System (Leaks, Flow Rate, Temperature) check_sample->check_system If sample is properly prepared optimize_method Optimize Method Parameters (Gradient, Flow Rate, Temperature) check_system->optimize_method If system is functioning correctly consult_expert Consult Senior Analyst or Technical Support optimize_method->consult_expert If issue persists

Caption: Troubleshooting workflow for poor this compound resolution.

Start by verifying the mobile phase composition, pH, and ensuring it is properly degassed.[1][2] Next, inspect the column for any signs of contamination or degradation.[1] Your sample preparation should also be evaluated; ensure the sample is fully dissolved in a solvent compatible with the mobile phase and is filtered.[3] Finally, check the HPLC system for any leaks, and verify the flow rate and column temperature are stable.[2]

Q2: What are the recommended starting HPLC conditions for this compound analysis?

A2: Based on published methods, a good starting point for this compound analysis is reverse-phase HPLC.[4][5][6] Here are some typical starting parameters:

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer and an organic solvent. Common combinations include: - Acetonitrile and water with an acid modifier (e.g., 0.1% Trifluoroacetic acid or 0.5% o-phosphoric acid).[7][8][9] - Methanol and a buffer solution (e.g., 0.01 M potassium dihydrogen orthophosphate and 0.01 M heptane sulphonic acid sodium salt, pH 3.0).[4][5]
Elution Isocratic or gradient elution can be used. A gradient elution may be beneficial for complex samples.[8][9]
Flow Rate 1.0 mL/min is a common starting flow rate.[7][9]
Detection Wavelength 251 nm, 254 nm, or 256 nm are frequently used wavelengths for detecting this compound.[4][5][7][9]
Column Temperature Ambient or controlled at a specific temperature (e.g., 35°C) for better reproducibility.[7][8]

Q3: How can I optimize the mobile phase to improve the resolution of this compound?

A3: Mobile phase optimization is a critical step in achieving good resolution. The choice of organic solvent, the pH of the aqueous phase, and the use of additives can significantly impact the separation.

G cluster_0 Mobile Phase Optimization Strategy start Initial Mobile Phase adjust_organic Adjust Organic Solvent Ratio (e.g., Acetonitrile or Methanol) start->adjust_organic adjust_ph Modify Aqueous Phase pH (using acids like TFA, Formic, or Phosphoric acid) adjust_organic->adjust_ph additives Consider Ion-Pair Reagents (e.g., Heptane Sulfonic Acid) adjust_ph->additives final_method Optimized Resolution additives->final_method

Caption: Strategy for mobile phase optimization.

  • Organic Solvent: Acetonitrile generally provides better resolution and lower backpressure compared to methanol. Varying the ratio of the organic solvent to the aqueous phase will alter the retention time and can improve separation from interfering peaks.

  • pH of Aqueous Phase: this compound is an iridoid glycoside, and controlling the pH of the mobile phase is important. Using acidic modifiers like trifluoroacetic acid (TFA), formic acid, or phosphoric acid can improve peak shape and selectivity.[7][8][10] The pH should be maintained at least 2 pH units away from the pKa of the analyte for consistent retention.

  • Additives: For particularly difficult separations, ion-pairing reagents like heptane sulphonic acid sodium salt can be added to the mobile phase to improve the retention and resolution of polar compounds.[4][5]

Q4: Can changing the HPLC column improve the resolution of this compound?

A4: Yes, the choice of the stationary phase is a powerful tool for improving resolution. If optimizing the mobile phase is insufficient, consider the following column-related factors:

  • Stationary Phase Chemistry: While C18 is the most common stationary phase, other chemistries like C8 or Phenyl-Hexyl can offer different selectivities and may improve the resolution of this compound from closely eluting compounds.

  • Particle Size: Columns with smaller particle sizes (e.g., 3 µm or sub-2 µm) provide higher efficiency and can lead to significantly better resolution. However, they also generate higher backpressure and may require an HPLC system capable of handling it.

  • Column Dimensions: A longer column will provide more theoretical plates and can improve resolution, but it will also increase analysis time and backpressure. A narrower internal diameter column can increase sensitivity.

Q5: My sample matrix is complex. How can I improve the resolution of this compound in the presence of other compounds?

A5: For complex matrices, such as plant extracts, achieving good resolution for this compound requires a combination of effective sample preparation and optimized chromatographic conditions.

  • Sample Preparation: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering compounds before HPLC analysis. This can significantly improve the resolution and extend the life of your analytical column.

  • Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, is highly effective for separating compounds with a wide range of polarities.[8][9] Start with a lower percentage of organic solvent to retain and separate polar interferences, then gradually increase the organic solvent concentration to elute this compound and other less polar compounds.

  • Method Development: A systematic method development approach, such as evaluating different columns and mobile phases, is often necessary for complex samples.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for this compound Analysis

This protocol is a starting point for the analysis of this compound in purified samples or simple extracts.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in water.

    • Solvent B: Acetonitrile.

    • Isocratic elution with a ratio of 85:15 (A:B).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35°C.[8]

  • Detection: UV at 254 nm.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol, and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gradient HPLC Method for this compound in Complex Matrices

This protocol is designed for the analysis of this compound in complex samples like crude plant extracts.

  • Instrumentation: A gradient HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).[8][9]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid in water.[8][9]

    • Solvent B: Acetonitrile.[8][9]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-40% B (linear gradient)

    • 20-25 min: 40-80% B (linear gradient)

    • 25-30 min: 80% B (isocratic)

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[8][9]

  • Column Temperature: 35°C.[8]

  • Detection: DAD at 254 nm.[8]

  • Injection Volume: 10 µL.

  • Sample Preparation: Perform a solid-phase extraction (SPE) cleanup of the crude extract. Dissolve the final extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

Quantitative Data Summary

The following table summarizes the effect of different mobile phase modifiers on the retention time of this compound, as reported in various studies. This data can help in selecting an appropriate starting condition.

Mobile Phase CompositionColumnRetention Time (min)Reference
65:35 (v/v) Buffer (0.01 M KH2PO4 + 0.01 M Heptane Sulphonic Acid, pH 3.0) : MethanolC18Not specified[4][5]
85:15 (v/v) 0.5% o-Phosphoric acid : AcetonitrileC18 (250 mm x 4 mm, 5 µm)~11.8[7]
Gradient with 0.1% Trifluoroacetic acid and AcetonitrileEclipse XBD C18 (150 mm x 4.6 mm, 5 µm)Not specified[8][9]
Gradient with 0.1% Acetic acid and MethanolC18Not specified[10]

References

Technical Support Center: Working with Negundoside in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing solubility challenges of negundoside in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a bioactive iridoid glycoside primarily isolated from plants of the Vitex genus, such as Vitex negundo.[1] It is of significant interest for its potential therapeutic properties, including antioxidant and hepatoprotective effects.[2][3] Key properties are summarized below.

PropertyValueSource(s)
CAS Number 82451-20-5[2]
Molecular Formula C₂₃H₂₈O₁₂[4]
Molecular Weight ~496.5 g/mol [4]
Appearance White powder[2]

Q2: What is the general solubility of this compound?

This compound is poorly soluble in aqueous solutions. Its solubility profile is typical for many plant-derived glycosides.

SolventSolubilitySource(s)
Water Insoluble[2]
Dimethyl Sulfoxide (DMSO) Soluble[5]
Methanol (MeOH) Soluble[2][6][7]
Ethanol (EtOH) Soluble[5]
Pyridine Soluble[5]

Q3: Which solvent is recommended for preparing a stock solution for cell-based assays?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for use in cell culture experiments.[5] Methanol is also a viable option, particularly for non-cellular assays like DPPH or for analytical purposes such as HPLC.[3][6][7]

Q4: What is the maximum permissible concentration of DMSO in my cell culture medium?

The final concentration of DMSO should be kept as low as possible to avoid solvent-induced cytotoxicity and off-target effects. Sensitivity to DMSO is highly cell-line dependent.[8][9]

Final DMSO ConcentrationGeneral RecommendationSource(s)
< 0.1% (v/v) Ideal. Considered safe for most cell lines, including sensitive ones, especially in long-term assays (>24h).[8][9][10]
0.1% to 0.5% (v/v) Acceptable. Well-tolerated by many robust cell lines for assays up to 72 hours. A vehicle control is essential.[8][11]
> 0.5% (v/v) Not Recommended. High risk of significant cytotoxicity, apoptosis, and interference with cellular signaling pathways.[8][12]

Crucially, always perform a vehicle control experiment by treating cells with the highest concentration of DMSO used in your assay to ensure the observed effects are from the compound, not the solvent. [10]

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

G cluster_start Start: Solubility Issue cluster_steps Troubleshooting Steps cluster_stock_no cluster_stock_yes cluster_dilution_yes cluster_dilution_no cluster_final_conc_yes cluster_end Resolution start Compound precipitates in media or fails to dissolve check_stock 1. Check Stock Solution Is the stock in 100% DMSO clear? start->check_stock stock_no No check_stock->stock_no stock_yes Yes check_stock->stock_yes recreate_stock Aid Dissolution: - Gently warm (37°C) - Vortex/Sonicate - If still cloudy, remake stock stock_no->recreate_stock end Clear, stable working solution recreate_stock->end check_dilution 2. Review Dilution Protocol Did you dilute directly from stock into aqueous buffer/media? stock_yes->check_dilution dilution_yes Yes check_dilution->dilution_yes dilution_no No check_dilution->dilution_no intermediate_step Introduce Intermediate Dilution: - Dilute stock into media with serum - Perform serial dilutions - Avoid large dilution factors (>1:1000) dilution_yes->intermediate_step intermediate_step->end check_final_conc 3. Check Final Concentration Is the final working concentration too high? dilution_no->check_final_conc final_conc_yes Yes check_final_conc->final_conc_yes lower_conc Lower the final concentration. This compound may not be soluble at that level in aqueous media. final_conc_yes->lower_conc lower_conc->end

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 496.5 g/mol )

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Pipettors and sterile tips

Methodology:

  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

    • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 1 mL x (1 L / 1000 mL) x 496.5 g/mol x (1000 mg / 1 g) = 4.965 mg

  • Weigh Compound: Carefully weigh out 4.965 mg of this compound powder and transfer it to a sterile vial.

  • Add Solvent: Add 1 mL of 100% sterile DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex thoroughly. If needed, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes to ensure complete dissolution. The final solution should be clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparing Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of a 10 mM DMSO stock to treat cells with final concentrations of 100, 50, and 10 µM, ensuring the final DMSO concentration remains at 0.5%.

G cluster_stock Step 1: High-Concentration Stock cluster_intermediate Step 2: Intermediate Dilution (200x) cluster_final Step 3: Final Dilution in Assay Wells stock 10 mM this compound in 100% DMSO intermediate Create 200x Working Stocks in Media (e.g., DMEM + 10% FBS) stock->intermediate i100 20 mM (200x of 100 µM) 2 µL of 10 mM Stock + 0 µL Media final_dilution Add 1 µL of 200x Stock to 199 µL of Media in each well i100->final_dilution Use for 100 µM i50 10 mM (200x of 50 µM) 1 µL of 10 mM Stock + 1 µL Media i50->final_dilution Use for 50 µM i10 2 mM (200x of 10 µM) 0.2 µL of 10 mM Stock + 1.8 µL Media i10->final_dilution Use for 10 µM f100 Final: 100 µM this compound (0.5% DMSO) f50 Final: 50 µM this compound (0.5% DMSO) f10 Final: 10 µM this compound (0.5% DMSO)

Caption: Workflow for preparing final assay concentrations from a DMSO stock.

Methodology:

  • Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions: Prepare a set of "200x" working stocks in complete cell culture medium. For a final assay volume of 200 µL per well, you will add 1 µL of this 200x stock. This ensures the final DMSO concentration is 1/200, or 0.5%.

    • For 100 µM final: The 200x stock needs to be 20 mM. This is not possible from a 10 mM stock. Correction: The stock concentration must be higher than the 200x intermediate. Let's assume a 50 mM stock for this example. The 200x stock for 100 µM would be 20 mM.

    • Let's restart with a practical example from a 10 mM stock. We will aim for a final DMSO concentration of 0.1% . This requires a 1000x dilution factor.

  • Revised Protocol (0.1% Final DMSO):

    • Prepare 1000x Intermediate Stocks: In sterile tubes, prepare the following by diluting the 10 mM DMSO stock with complete culture medium:

      • For 100 µM final: 1000x stock = 100 mM. (Requires a higher concentration primary stock).

      • For 10 µM final: 1000x stock = 10 mM. (Use the 10 mM stock directly).

      • For 1 µM final: 1000x stock = 1 mM. (Dilute 10 mM stock 1:10 in medium; e.g., 2 µL stock + 18 µL medium).

    • Treat Cells: Add 1 µL of the appropriate 1000x intermediate stock to each well containing 999 µL of cells in medium (for a 1 mL final volume). Adjust volumes as needed for your plate format (e.g., 0.2 µL into 199.8 µL for a 200 µL final volume).

    • Vehicle Control: Prepare a control by adding 1 µL of 100% DMSO to 999 µL of medium in control wells. This replicates the 0.1% DMSO concentration without the compound.

Signaling Pathway Visualization

This compound has been shown to exert protective effects against CCl₄-induced toxicity by inhibiting lipid peroxidation and improving intracellular calcium homeostasis.[2]

G compound This compound ros Lipid Peroxidation & Reactive Oxygen Species (ROS) compound->ros Inhibits calcium Increased Intracellular Ca²⁺ Levels compound->calcium Reduces stressor Cellular Stressor (e.g., CCl₄) stressor->ros stressor->calcium damage Cellular Damage & Apoptosis ros->damage calcium->damage

Caption: Simplified pathway of this compound's protective action.

References

Technical Support Center: Stabilizing Negundoside in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with negundoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you stabilize this compound in solution and prevent its degradation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: this compound, an iridoid glycoside, is susceptible to degradation under several conditions. The primary factors that can lead to its degradation in solution include:

  • pH: Extreme pH values, particularly strong alkaline conditions, can cause hydrolysis of the glycosidic bond and other ester linkages within the molecule.[1]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[2] Storing solutions at lower temperatures is recommended to maintain stability.

  • Light: Exposure to light, especially UV radiation, can lead to photodegradation. It is advisable to protect this compound solutions from light.

  • Oxidation: The presence of oxidizing agents can degrade this compound.[3]

Q2: What is the expected stability of this compound in a standard solvent like methanol?

A2: In methanol, this compound has shown good stability under controlled conditions. One study found that in a standard solution stored in an autosampler at 20°C, the peak area of this compound was 99.3% of the initial value after 48 hours, indicating minimal degradation.[1] Another qNMR study also reported good stability of this compound in methanol over a 24-hour period.

Q3: Are there any recommended storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, it is recommended to:

  • Store at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or lower) is advisable for long-term storage.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Use appropriate solvents: Methanol and ethanol-water mixtures are commonly used and have demonstrated reasonable stability. For long-term storage, consider aprotic solvents like DMSO, though their compatibility with downstream applications should be verified.

  • Control pH: If using aqueous solutions, buffering to a slightly acidic or neutral pH may help to minimize hydrolysis.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution

If you observe a rapid decrease in the concentration of this compound in your solution, follow these troubleshooting steps:

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
High Temperature Ensure solutions are stored at recommended low temperatures (2-8°C for short-term, -20°C or below for long-term). Avoid repeated freeze-thaw cycles.
Inappropriate pH If using aqueous solutions, measure the pH. If it is alkaline, consider buffering the solution to a neutral or slightly acidic pH (e.g., pH 5-7).
Light Exposure Protect your solutions from light by using amber vials or by wrapping the container with aluminum foil.
Oxidative Degradation If the solution is exposed to air for extended periods or contains oxidizing agents, try purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.
Solvent Impurities Ensure you are using high-purity, HPLC-grade solvents to avoid contaminants that could catalyze degradation.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

The presence of new peaks in your chromatogram that are not present in a freshly prepared standard solution indicates the formation of degradation products.

Logical Flow for Investigating Degradation Products:

Degradation_Troubleshooting start Unknown Peaks Observed in Chromatogram check_fresh Analyze a Freshly Prepared Standard start->check_fresh compare_spectra Compare Spectra (UV, MS) of Unknown Peaks with this compound check_fresh->compare_spectra forced_degradation Perform Forced Degradation Studies compare_spectra->forced_degradation If spectra differ acid_hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) forced_degradation->acid_hydrolysis base_hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) forced_degradation->base_hydrolysis oxidation Oxidation (e.g., 3% H2O2) forced_degradation->oxidation photolysis Photolytic Stress (UV/Vis light exposure) forced_degradation->photolysis thermal_stress Thermal Stress (e.g., 60-80°C) forced_degradation->thermal_stress analyze_stressed Analyze Stressed Samples by LC-MS acid_hydrolysis->analyze_stressed base_hydrolysis->analyze_stressed oxidation->analyze_stressed photolysis->analyze_stressed thermal_stress->analyze_stressed identify_products Identify Degradation Products by m/z and Fragmentation analyze_stressed->identify_products pathway_elucidation Elucidate Degradation Pathway identify_products->pathway_elucidation end Implement preventative measures based on identified degradation pathway pathway_elucidation->end

Caption: Troubleshooting workflow for identifying unknown peaks in this compound analysis.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound. This is crucial for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M HCl.

    • Incubate the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M NaOH.

    • Incubate under the same conditions as acid hydrolysis.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light, for a defined period.

    • Withdraw aliquots at specified time points and dilute for analysis.

  • Thermal Degradation:

    • For solid-state stress, place the powdered this compound in an oven at a high temperature (e.g., 70-80°C).

    • For solution-state stress, heat the stock solution at a similar temperature.

    • Sample at various time points, dissolve (if solid), and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to a light source (e.g., UV and visible light) according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Withdraw aliquots from both the exposed and control samples at specified time points for analysis.

3. Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the degradation products.

Protocol 2: HPLC Method for Stability Testing of this compound

This protocol provides a starting point for an HPLC method to quantify this compound and separate it from its degradation products.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient or isocratic elution with a mixture of a slightly acidic aqueous buffer (e.g., 0.01 M potassium dihydrogen orthophosphate at pH 3.0) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 65:35 (v/v) ratio of buffer to methanol.[1]
Flow Rate 1.0 mL/min
Detection Wavelength 251 nm[1]
Column Temperature Ambient or controlled at 25-30°C
Injection Volume 10-20 µL

Method Validation for Stability Indicating Properties:

  • The method should be validated according to ICH guidelines, with a specific focus on specificity. This involves demonstrating that the method can accurately quantify this compound in the presence of its degradation products, excipients, and any other potential impurities.

Potential Degradation Pathway of this compound

The primary degradation pathway for iridoid glycosides like this compound under hydrolytic conditions is the cleavage of the glycosidic bond.

Negundoside_Degradation This compound This compound (Iridoid Glycoside) Aglycone This compound Aglycone This compound->Aglycone Hydrolysis Glucose Glucose Derivative This compound->Glucose Hydrolysis Stressor Stress Conditions (e.g., Acid/Base, High Temperature) Stressor->this compound

Caption: Simplified potential degradation pathway of this compound via hydrolysis.

Note: Further degradation of the aglycone and the glucose moiety may occur under harsh stress conditions, leading to a more complex mixture of degradation products. The p-hydroxybenzoyl group may also be susceptible to hydrolysis.

By understanding the factors that influence this compound stability and by employing appropriate handling and storage procedures, researchers can ensure the integrity of their samples and the reliability of their experimental results.

References

Troubleshooting inconsistent results in Negundoside bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Negundoside bioassays.

Frequently Asked Questions (FAQs)

Q1: My this compound bioassay results are inconsistent across different batches of the compound. What could be the cause?

Inconsistent results can stem from variability in the purity and integrity of your this compound sample. Factors that can influence this include:

  • Extraction Method: Different extraction techniques (e.g., Soxhlet, reflux, maceration) and solvents (e.g., ethanol, methanol, water mixtures) can yield varying amounts of this compound and co-eluting compounds.[1][2] The 20% ethanol-aqueous solvent system has been shown to provide a good yield.[1]

  • Plant Material: The concentration of this compound can vary depending on the age of the Vitex negundo leaves, with 5-week-old leaves reportedly containing the highest concentration.[1] The drying method used for the leaves (e.g., shade drying, microwave drying) also impacts the final yield and stability of the compound.[1]

  • Purity: Ensure the purity of your isolated this compound. HPLC is a common method for assessing purity, which should ideally be >95%.[3]

Q2: I am observing high variability between my replicate experiments within the same bioassay. What are the potential sources of this inconsistency?

High variability in bioassay results can arise from several experimental factors. It is crucial to meticulously control all parameters to ensure reproducibility. Key sources of variation include:

  • Cell-Based Assays:

    • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated subculturing.

    • Seeding Density: Ensure uniform cell seeding density across all wells, as this can affect cell health and response to treatment.

    • Inconsistent Treatment Times: Adhere strictly to the defined incubation times with this compound.

  • Enzyme/Protein-Based Assays:

    • Pipetting and Dilution Errors: Inaccurate serial dilutions of this compound can lead to incorrect final concentrations, directly impacting the dose-response curve.

    • Reagent Stability: Ensure all reagents, including enzymes and substrates, are stored correctly and are within their expiration dates.

  • General Considerations:

    • Environmental Conditions: Fluctuations in incubation temperature, humidity, and CO2 levels can affect biological systems.

    • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and does not exceed a level that affects cell viability or enzyme activity.

Q3: My dose-response curve for this compound is not showing a clear sigmoidal shape. What could be the reason?

An atypical dose-response curve may indicate several issues:

  • Incorrect Concentration Range: The tested concentrations may be too high or too low to capture the full dose-response relationship. A broad range of concentrations should be tested initially to determine the optimal range for generating a sigmoidal curve.

  • Compound Stability: this compound may be unstable in the assay medium over the incubation period. Consider the storage conditions; it is recommended to store this compound at 0-4°C for short-term use and -20°C for long-term storage.[4]

  • Assay Interference: The compound may be interfering with the assay detection method (e.g., absorbance, fluorescence). Run appropriate controls, such as this compound with the detection reagents in the absence of the biological system, to check for interference.

Q4: I am not observing the expected hepatoprotective effects of this compound in my CCl4-induced toxicity model. What should I check?

If you are not seeing the expected protective effects, consider the following:

  • Toxicity Induction: Ensure that the concentration and duration of CCl4 treatment are sufficient to induce a consistent and measurable level of toxicity. The IC50 value for CCl4 should be determined for your specific cell line.[3]

  • This compound Concentration: The protective effects of this compound are dose-dependent.[3] Ensure you are using a relevant concentration range. For example, in HuH-7 cells, protective effects were observed at concentrations between 10 mg/L and 100 mg/L.[3]

  • Timing of Treatment: The timing of this compound administration relative to the toxic insult is critical. Determine if pre-treatment, co-treatment, or post-treatment is most effective for your model.

Troubleshooting Guides

Issue 1: Low Bioactivity of this compound
Potential Cause Troubleshooting Step
Degradation of Compound Store stock solutions in small aliquots at -20°C or below. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Incorrect Solvent Ensure this compound is fully dissolved. While soluble in methanol and ethanol, check for precipitation when diluted in aqueous assay media.
Sub-optimal Assay Conditions Optimize assay parameters such as pH, temperature, and incubation time.
Issue 2: High Background Signal in Assay
Potential Cause Troubleshooting Step
Media/Buffer Interference Test for background signal from the assay medium or buffer alone. Phenol red in cell culture media can sometimes interfere with colorimetric assays.
Compound Auto-fluorescence If using a fluorescence-based assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of the assay to check for intrinsic fluorescence.
Contamination Ensure all reagents and labware are sterile and free from microbial contamination, which can interfere with many biological assays.

Data Summary Tables

Table 1: Reported Bioactivities and IC50/PC50 Values for this compound

BioactivityCell Line/ModelKey FindingsIC50/PC50Reference
Hepatoprotective HuH-7 cells (CCl4-induced toxicity)Dose-dependent protection against loss of cell viability.PC50: 24.46 mg/L[3]
Anti-proliferative PA1 Ovarian Cancer CellsDose-dependent inhibition of cancer cell growth.IC50: 88.01 ± 3.14 µg/ml (Acetone Fraction)[5]
Antioxidant DPPH Radical Scavenging AssayFree radical scavenging activity.-[3]

Table 2: Effects of this compound on CCl4-Induced Changes in HuH-7 Cells

ParameterCCl4 TreatmentThis compound Treatment (10, 50, 100 mg/L)
Intracellular Ca2+ Levels 4.8-fold increase15%, 72%, and 106% decrease
Caspase 3 Levels 2.3-fold increase16%, 92%, and 139% decrease
Cytochrome C Release 2.1-fold increase75% and 105% inhibition (at 50 and 100 mg/L)

Data summarized from Tasduq et al., 2008.[3]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging activity of a compound.

  • Prepare a 20 mg/L solution of 1,1-diphenyl-2-picrylhydrazyl (DPPH) in methanol.

  • Add various concentrations of this compound to 3 mL of the DPPH solution.

  • Incubate the mixture for 5 minutes at 25°C.

  • Measure the absorbance at 517 nm.

  • Use a methanol-water (2:1) solution as a blank to establish 100% decolorization.

  • Calculate the percentage of DPPH decolorization to determine the antioxidant activity.[3]

Protocol 2: Cell Viability (MTT) Assay for Hepatoprotection

This protocol assesses the ability of this compound to protect cells from a toxin.

  • Seed HuH-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a predetermined pre-treatment period.

  • Induce toxicity by adding a pre-determined toxic concentration of CCl4 (e.g., the IC50 concentration).

  • Incubate for 24 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Negundoside_Workflow Troubleshooting Workflow for Inconsistent Bioassay Results Inconsistent_Results Inconsistent Bioassay Results Check_Compound Check Compound Integrity Inconsistent_Results->Check_Compound Check_Assay_Parameters Check Assay Parameters Inconsistent_Results->Check_Assay_Parameters Check_Data_Analysis Check Data Analysis Inconsistent_Results->Check_Data_Analysis Purity Purity (>95%) Check_Compound->Purity Stability Storage & Handling Check_Compound->Stability Source_Variability Extraction & Source Check_Compound->Source_Variability Cell_Health Cell Health & Passage Check_Assay_Parameters->Cell_Health Reagent_Quality Reagent Quality & Prep Check_Assay_Parameters->Reagent_Quality Assay_Conditions Incubation & Environment Check_Assay_Parameters->Assay_Conditions Normalization Data Normalization Check_Data_Analysis->Normalization Curve_Fit Dose-Response Curve Fit Check_Data_Analysis->Curve_Fit Statistical_Test Appropriate Statistical Test Check_Data_Analysis->Statistical_Test

Caption: Troubleshooting workflow for inconsistent this compound bioassay results.

Negundoside_Signaling_Pathway Proposed Signaling Pathway for this compound's Hepatoprotective Effect CCl4 CCl4 Toxicity ROS Increased ROS CCl4->ROS Ca_Influx Increased Intracellular Ca2+ CCl4->Ca_Influx Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation MMP_Loss Decreased Mitochondrial Membrane Potential Ca_Influx->MMP_Loss Caspase_Activation Caspase Activation MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis This compound This compound This compound->ROS This compound->Lipid_Peroxidation This compound->Ca_Influx This compound->MMP_Loss This compound->Caspase_Activation cAMP Increased cAMP This compound->cAMP cPLA2_Inhibition Inhibition of cPLA2 This compound->cPLA2_Inhibition

Caption: Proposed signaling pathway of this compound's hepatoprotective effects.

References

Technical Support Center: Optimizing Negundoside Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for Negundoside extraction from Vitex negundo. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to inform your extraction strategy.

Troubleshooting Guide

This section addresses specific problems that may arise during the extraction of this compound, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Low Yield of this compound 1. Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time or Temperature: The conditions may not be adequate for complete extraction.[1] 3. Degradation of this compound: High temperatures or prolonged light exposure can degrade the compound.[1] 4. Improper Solid-to-Solvent Ratio: The solvent may be saturated with other co-extracted compounds.[1] 5. Suboptimal Plant Material: The age and size of the leaves, as well as the drying method, significantly impact this compound content.[2]1. Solvent Optimization: Test a range of solvents and aqueous-organic mixtures. A 20% ethanol-aqueous solution or a 1:1 methanol-water mixture has been shown to be effective.[2][3] 2. Parameter Optimization: Systematically vary the extraction time and temperature. For techniques like microwave-assisted extraction (MAE), a shorter duration of around 14-20 minutes may be optimal.[4][5] 3. Milder Conditions: Employ lower extraction temperatures and protect the extract from light.[1] 4. Increase Solvent Volume: Use a higher solvent-to-solid ratio (e.g., 10:1 mL/g).[4] 5. Select Appropriate Plant Material: Use mature leaves (around 5 weeks old) and consider microwave drying to minimize degradation.[2]
Co-extraction of Impurities 1. Solvent Polarity: The chosen solvent may be too non-polar, leading to the extraction of a wide range of compounds. 2. Complexity of Plant Material: Vitex negundo naturally contains numerous phytochemicals with similar polarities to this compound.[6]1. Adjust Solvent Polarity: Increase the polarity of the solvent system to more selectively extract glycosides like this compound. 2. Pre-extraction/Defatting: Before the primary extraction, wash the powdered plant material with a non-polar solvent like hexane to remove lipids and other non-polar impurities.
Inconsistent Results 1. Variability in Plant Material: Differences in collection time, plant age, and environmental conditions can alter the phytochemical profile. 2. Inconsistent Extraction Parameters: Minor variations in time, temperature, or solvent concentration between batches. 3. Inadequate Mixing: Poor agitation can lead to incomplete extraction.1. Standardize Plant Material: Use plant material from a consistent source and of a similar age and size.[2] 2. Maintain Strict Control Over Parameters: Ensure all extraction parameters are kept constant for each experiment. 3. Ensure Proper Agitation: Use continuous stirring or sonication to ensure thorough mixing of the plant material and solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The optimal solvent system often involves a mixture of an alcohol and water. Studies have shown that a 20% ethanol-aqueous solution provides a better yield of this compound compared to pure ethanol, methanol, or water alone.[3] Another effective system is a 1:1 methanol-water mixture.[2] The choice may also depend on the specific extraction technique being used.

Q2: How does the choice of extraction method affect the yield of this compound?

A2: Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can offer higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[4][6] For instance, MAE has been shown to provide the highest extraction efficiency for related iridoid glycosides from Vitex negundo.[4]

Q3: What are the ideal parameters for Microwave-Assisted Extraction (MAE) of this compound?

A3: Optimal MAE parameters can vary, but studies on the extraction of antioxidant compounds from Vitex negundo suggest ideal conditions to be around 14 minutes at 48°C with a 65% (v/v) methanol concentration.[5]

Q4: Does the drying method of the plant material affect this compound content?

A4: Yes, the drying method is crucial. Microwave drying has been found to cause the least degradation of this compound compared to shade or sun drying.[2] Shade drying has been noted to yield higher amounts of this compound and Agnuside compared to sunlight and tray drying.[3]

Q5: What part of the Vitex negundo plant has the highest concentration of this compound?

A5: The leaves are the most potent part of the plant for medicinal use and contain a significant amount of this compound.[2] The concentration of this compound increases with the age and size of the leaves, with 5-week-old leaves showing the highest content.[2]

Data Presentation

Table 1: Comparison of Solvent Systems for this compound and Agnuside Yield
Solvent SystemRelative Yield of this compound & AgnusideReference
20% Ethanol-AqueousHigher Yield[3]
EthanolLower Yield[3]
MethanolLower Yield[3]
AqueousLower Yield[3]
Methanol:Water (1:1)Highest this compound Concentration[2]
Table 2: Influence of Extraction Method on Iridoid Glycoside Yield from Vitex negundo
Extraction MethodRelative Extraction EfficiencyReference
Microwave-Assisted Extraction (MAE)Highest[4]
Ultrasound-Assisted Extraction (UAE)Second Highest[4]
RefluxLower[4]
MacerationLower[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE)
  • Sample Preparation:

    • Collect fresh, mature leaves of Vitex negundo (approximately 5 weeks old).[2]

    • Dry the leaves using a microwave oven to minimize degradation of this compound.[2]

    • Grind the dried leaves to a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it in a suitable microwave extraction vessel.

    • Add 14 mL of 65% (v/v) aqueous methanol.[5]

    • Set the microwave extractor to a temperature of 48°C and an extraction time of 14 minutes.[5]

  • Post-Extraction:

    • After extraction, allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery of the extract.

    • Combine the filtrate and the washing.

    • The resulting extract can then be concentrated under reduced pressure for further analysis or purification.

Protocol 2: Soxhlet Extraction
  • Sample Preparation:

    • Prepare the dried, powdered leaves of Vitex negundo as described in Protocol 1. Shade-dried leaves are also a suitable option.[3]

  • Extraction:

    • Place a known amount of the powdered leaves (e.g., 10 g) into a thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with the chosen solvent (e.g., 20% ethanol-aqueous solution) to about two-thirds of its volume.[3]

    • Assemble the Soxhlet apparatus and heat the solvent.

    • Allow the extraction to proceed for a set number of cycles (e.g., 6-8 hours).

  • Post-Extraction:

    • After the extraction is complete, cool the apparatus.

    • Disassemble the setup and collect the extract from the distilling flask.

    • Concentrate the extract using a rotary evaporator to remove the solvent.

Visualizations

Experimental_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis & Purification p1 Collect Vitex negundo Leaves p2 Drying (Microwave or Shade) p1->p2 p3 Grinding to Powder p2->p3 e1 Solvent Selection (e.g., 20% Ethanol-Aqueous) p3->e1 e2 Extraction Method (e.g., MAE, Soxhlet) e1->e2 e3 Parameter Optimization (Time, Temp, Ratio) e2->e3 pe1 Filtration e3->pe1 pe2 Solvent Evaporation pe1->pe2 pe3 Crude Extract pe2->pe3 a1 HPLC Analysis for this compound pe3->a1 a2 Purification (e.g., Column Chromatography) pe3->a2 Troubleshooting_Logic start Start: Low this compound Yield q1 Is the solvent system optimized? start->q1 s1 Action: Test aqueous-alcoholic mixtures (e.g., 20% EtOH, 1:1 MeOH:H2O) q1->s1 No q2 Are extraction parameters (time, temp) sufficient? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Action: Optimize parameters. Consider MAE for shorter times. q2->s2 No q3 Is the plant material appropriate? (age, drying method) q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Action: Use mature (5-week-old) leaves. Employ microwave drying. q3->s3 No end Re-evaluate Yield q3->end Yes a3_yes Yes a3_no No s3->end

References

Technical Support Center: Enhancing Microwave-Assisted Extraction of Negundoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the microwave-assisted extraction (MAE) of Negundoside from Vitex negundo. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to enhance your extraction efficiency.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the microwave-assisted extraction of this compound.

Question/Issue Possible Cause(s) Troubleshooting/Recommendation(s)
Low this compound Yield 1. Sub-optimal microwave power. 2. Inappropriate extraction time. 3. Incorrect solvent type or concentration. 4. Unsuitable solid-to-liquid ratio. 5. Poor quality of plant material.1. Optimize Microwave Power: Start with a moderate power level (e.g., 160-350 W) and adjust. High power can lead to degradation.[1][2] 2. Adjust Extraction Time: Yield may increase with time up to a certain point (e.g., 20 minutes), after which degradation can occur.[1] 3. Solvent Optimization: A mixture of ethanol or methanol and water is often effective. A 20% ethanol-aqueous solution or a 1:1 methanol-water mixture has shown good results.[3][4] 4. Modify Solid-to-Liquid Ratio: A common starting point is 1:10 g/mL. Increasing the solvent volume can enhance extraction up to a point.[1][5] 5. Material Quality: Use shade-dried leaves, as this method shows higher yields compared to sun or tray drying.[3] The age and size of the leaves can also impact this compound concentration.[3][4]
Inconsistent Results 1. Non-homogenous plant material. 2. Fluctuations in microwave power output. 3. Inconsistent sample packing in the extraction vessel. 4. Variation in moisture content of the plant material.1. Ensure Homogeneity: Grind the dried leaves to a uniform, fine powder to ensure consistent extraction. 2. Calibrate Equipment: Regularly check and calibrate the microwave extractor to ensure consistent power delivery. 3. Standardize Packing: Develop a standard operating procedure for packing the sample to ensure uniformity. 4. Control Moisture: Ensure the plant material is dried to a consistent moisture level before extraction.
Suspected Thermal Degradation of this compound 1. Excessive microwave power. 2. Prolonged extraction time.1. Reduce Microwave Power: Use the lowest effective power setting to avoid overheating.[1] 2. Shorten Extraction Time: Optimize for the shortest time that provides a good yield. Degradation is more likely with extended exposure to high temperatures.[1] Microwave drying is reported to cause the least degradation during the drying process.[3][4]
Difficulty in Extract Filtration 1. Fine plant particles clogging the filter. 2. High viscosity of the extract.1. Centrifugation: Centrifuge the extract before filtration to pellet the fine particles. 2. Use of Filter Aids: Employ filter aids like celite to improve filtration flow. 3. Adjust Solvent Ratio: A slightly higher solvent ratio might reduce the viscosity of the extract.
How do I quantify the amount of this compound in my extract? N/AHigh-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common and reliable methods for the quantification of this compound.[6][7][8] Quantitative Nuclear Magnetic Resonance (qNMR) can also be used and does not require extensive sample preparation.[9]

Comparative Data on Extraction Parameters

The following tables summarize quantitative data from various studies to facilitate comparison and decision-making in your experimental design.

Table 1: Comparison of Extraction Methods for Agnuside (a related Iridoid Glycoside)

Extraction MethodExtraction TimeYield of Agnuside (mg/g)Reference
Microwave-Assisted Extraction (MAE)20 min40.10[1]
Ultrasonic-Assisted Extraction (UAE)30 minNot specified, but lower than MAE[1]
RefluxNot specifiedLowest yield[1]
MacerationNot specifiedLower than MAE[1]

Table 2: Optimized Parameters for Microwave-Assisted Extraction of Antioxidants from Vitex negundo

ParameterOptimized ValueReference
Microwave Power160 W[2]
Extraction Time14 minutes[10][11]
Temperature48 °C[10][11]
Methanol Concentration65% (v/v)[10][11]
Extraction Solvent Volume14 mL[10][11]

Table 3: Effect of Solvent Composition on this compound and Agnuside Yield (Soxhlet Extraction)

Solvent SystemRelative YieldReference
20% Ethanol-AqueousBetter Yield[2][3]
EthanolLower than 20% Ethanol-Aqueous[3]
MethanolLower than 20% Ethanol-Aqueous[3]
AqueousLower than 20% Ethanol-Aqueous[3]
Methanol:Water (1:1)Highest this compound Concentration[4]

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments involved in the microwave-assisted extraction and quantification of this compound.

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

Objective: To extract this compound from the leaves of Vitex negundo using microwave assistance.

Materials and Equipment:

  • Dried and powdered leaves of Vitex negundo

  • Methanol or Ethanol

  • Deionized water

  • Microwave extractor system with temperature and power control[10][11]

  • Reflux condenser[10][11]

  • Beakers and flasks

  • Filtration apparatus (e.g., Whatman filter paper)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 1 g of finely powdered, shade-dried Vitex negundo leaves.[10]

  • Solvent Preparation: Prepare the desired extraction solvent. Based on literature, a 65% (v/v) methanol solution is a good starting point.[10][11]

  • Extraction:

    • Place the powdered leaf sample in the extraction vessel of the microwave system.

    • Add the extraction solvent at a solid-to-liquid ratio of 1:14 (g/mL).[10][11]

    • Secure the vessel in the microwave extractor and attach the reflux condenser.

    • Set the extraction parameters:

      • Microwave Power: 160 W (or as optimized)[2]

      • Extraction Time: 14 minutes (or as optimized)[10][11]

      • Temperature: 48 °C (or as optimized)[10][11]

    • Start the extraction process.

  • Post-Extraction:

    • Once the extraction is complete, allow the vessel to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper to separate the plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

    • Combine the filtrates.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[12]

  • Storage: Store the dried extract in a desiccator until further analysis.

Protocol 2: Quantification of this compound using HPLC

Objective: To determine the concentration of this compound in the extract using High-Performance Liquid Chromatography.

Materials and Equipment:

  • HPLC system with a UV or PDA detector[6]

  • C18 column[6]

  • This compound standard[6]

  • Methanol (HPLC grade)[6]

  • Potassium dihydrogen orthophosphate[6]

  • Heptane sulphonic acid sodium salt[6]

  • Orthophosphoric acid[6]

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of a buffer solution (0.01 M potassium dihydrogen orthophosphate and 0.01 M heptane sulphonic acid sodium salt, pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 65:35 (v/v) ratio.[6] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 100 µg/mL). From the stock solution, prepare a series of standard solutions of different concentrations (e.g., 1-40 µg/mL) for the calibration curve.[6]

  • Sample Preparation: Accurately weigh a known amount of the dried extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Buffer:Methanol (65:35, v/v)[6]

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 251 nm[6]

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting the microwave-assisted extraction of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_mae Microwave-Assisted Extraction cluster_analysis Analysis plant_material Vitex negundo Leaves drying Shade Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction MAE (Powder + Solvent) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration hplc HPLC Quantification concentration->hplc data_analysis Data Analysis & Yield Calculation hplc->data_analysis

Caption: Workflow for this compound Extraction and Analysis.

troubleshooting_logic start Low this compound Yield power Is Microwave Power Optimized? start->power time Is Extraction Time Optimized? power->time Yes adjust_power Adjust Power (e.g., 160-350W) power->adjust_power No solvent Is Solvent System (Type & Concentration) Correct? time->solvent Yes adjust_time Adjust Time (e.g., up to 20 min) time->adjust_time No ratio Is Solid-to-Liquid Ratio Appropriate? solvent->ratio Yes adjust_solvent Use Aqueous Ethanol/Methanol (e.g., 20% EtOH or 1:1 MeOH:H2O) solvent->adjust_solvent No material Is Plant Material (Drying, Age) of Good Quality? ratio->material Yes adjust_ratio Modify Ratio (e.g., start at 1:10 g/mL) ratio->adjust_ratio No check_material Use Shade-Dried, Appropriately Aged Leaves material->check_material No success Yield Improved material->success Yes adjust_power->success adjust_time->success adjust_solvent->success adjust_ratio->success check_material->success

Caption: Troubleshooting Logic for Low this compound Yield.

References

Minimizing interference in the quantification of Negundoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Negundoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound?

A1: The most frequently employed methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Quantitative Nuclear Magnetic Resonance (qNMR).[1][2][3] HPLC is often preferred for its high resolution and sensitivity.[1][4]

Q2: What are the typical sources of interference in this compound quantification?

A2: Interference in this compound quantification can arise from several sources, including:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plant extracts) can suppress or enhance the ionization of this compound in LC-MS analysis, leading to inaccurate quantification.[5][6]

  • Co-eluting Compounds: Other structurally similar compounds or constituents of the Vitex negundo extract, such as agnuside or p-hydroxybenzoic acid, may have similar retention times and interfere with the this compound peak in HPLC analysis.[4][7]

  • Sample Preparation: Incomplete extraction or the presence of particulate matter can interfere with chromatographic analysis.[8][9]

  • Degradation of Analyte: this compound may be susceptible to degradation under certain storage or experimental conditions, leading to lower than expected quantification.

Q3: How can I minimize matrix effects in LC-MS analysis of this compound?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[10]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different stationary phase.[5]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[5]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for signal suppression or enhancement.

Troubleshooting Guides

Issue 1: Poor Peak Resolution or Asymmetric Peaks in HPLC Analysis

Possible Causes:

  • Inappropriate mobile phase composition or pH.

  • Column degradation or contamination.

  • Co-eluting interfering compounds.

  • Sample overload.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • Adjust the ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous phase.[1][4]

    • Modify the pH of the aqueous phase; for this compound, a slightly acidic pH is often used.[1][7]

    • Refer to the experimental protocols below for proven mobile phase compositions.

  • Column Maintenance:

    • Wash the column with a strong solvent to remove contaminants.

    • If the problem persists, replace the column with a new one of the same type.

  • Address Co-eluting Peaks:

    • Modify the gradient elution profile to improve separation.

    • If the interfering compound is known, develop a sample preparation method to remove it.

  • Check for Sample Overload:

    • Dilute the sample and re-inject.

cluster_troubleshooting Troubleshooting Poor Peak Shape start Poor Peak Resolution/ Asymmetry Observed q1 Optimize Mobile Phase? start->q1 a1 Adjust Solvent Ratio & pH q1->a1 Yes q2 Column Issue? q1->q2 No a1->q2 a2 Wash or Replace Column q2->a2 Yes q3 Co-elution? q2->q3 No a2->q3 a3 Modify Gradient or Improve Sample Prep q3->a3 Yes q4 Sample Overload? q3->q4 No a3->q4 a4 Dilute and Re-inject Sample q4->a4 Yes end Acceptable Peak Shape Achieved q4->end No a4->end

Caption: Troubleshooting workflow for poor HPLC peak resolution.

Issue 2: Low Recovery of this compound

Possible Causes:

  • Inefficient extraction from the sample matrix.

  • Degradation of this compound during sample preparation or storage.

  • Adsorption of the analyte to container surfaces.

  • Matrix-induced ion suppression in LC-MS.

Troubleshooting Steps:

  • Optimize Extraction Protocol:

    • Experiment with different extraction solvents (e.g., methanol, ethanol, or aqueous mixtures thereof). A 20% ethanol-aqueous solvent system has been shown to be effective.[9]

    • Increase extraction time or use extraction techniques like sonication or Soxhlet extraction.[9]

    • Ensure the plant material is properly dried and powdered. Shade drying has been reported to yield higher amounts of this compound.[9]

  • Prevent Analyte Degradation:

    • Protect samples from light and heat.

    • Prepare fresh samples and standards for each analysis.

    • Investigate the stability of this compound in the chosen solvent and storage conditions.

  • Minimize Adsorption:

    • Use silanized glassware or polypropylene tubes.

  • Evaluate Matrix Effects (for LC-MS):

    • Perform a post-extraction addition experiment to quantify the extent of ion suppression.

    • If significant suppression is observed, implement strategies to minimize matrix effects as described in FAQ 3.

cluster_recovery Investigating Low this compound Recovery start Low Recovery Observed step1 Optimize Extraction Protocol start->step1 step2 Assess Analyte Stability step1->step2 step3 Minimize Adsorption Losses step2->step3 step4 Quantify Matrix Effects (LC-MS) step3->step4 end Improved Recovery Achieved step4->end

Caption: Logical steps to troubleshoot low this compound recovery.

Experimental Protocols

HPLC Method for this compound Quantification

This protocol is a synthesis of methodologies reported in the literature.[1][4][7][11]

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.01 M KH2PO4 + 0.01 M Heptane Sulphonic Acid Sodium Salt, pH 3.0B: MethanolIsocratic: 65:35 (v/v) A:B
Flow Rate 1.0 mL/min
Detection UV at 251 nm
Column Temperature Ambient
Injection Volume 10-20 µL
Standard Preparation Stock solution of this compound (100 µg/mL) in methanol, diluted to create calibration standards.
Sample Preparation Extract powdered Vitex negundo leaves with methanol. Filter the extract through a 0.45 µm membrane filter before injection.
HPTLC Method for this compound Quantification

This protocol is based on established HPTLC methods.[2][12]

ParameterSpecification
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates
Mobile Phase Ethyl acetate : Methanol : Water : Glacial Acetic Acid (7.8:1.2:0.7:0.3, v/v/v/v)
Application Apply standards and samples as bands using an automated applicator.
Development Develop the plate in a twin-trough chamber saturated with the mobile phase.
Densitometric Analysis Scan the plate at 267 nm.
Standard Preparation Prepare a stock solution of this compound in methanol and create a series of dilutions for the calibration curve.
Sample Preparation Use a methanolic extract of the plant material.

Quantitative Data Summary

The following tables summarize the validation parameters from various studies for different analytical methods.

Table 1: HPLC Method Validation Data

ParameterReported Range/ValueReference
Linearity Range1 - 37.5 µg/mL[1]
1.0 - 100 µg/mL[13]
Correlation Coefficient (r²)> 0.999[1][4]
LOD0.33 µg/mL[13]
LOQ1.0 µg/mL[13]
Recovery99.26 - 102.24%[1]
95.85 - 98.54%[13]
Precision (RSD%)< 2%[4][13]

Table 2: HPTLC Method Validation Data

ParameterReported Range/ValueReference
Linearity Range1.2 - 22.5 µg/mL[2]
Correlation Coefficient (r²)0.9998[2]
LOD0.4 µg/mL[2]
LOQ1.2 µg/mL[2]

Table 3: qNMR Method Validation Data

ParameterReported Range/ValueReference
Linearity (r²)≥ 0.9994[3]
Precision (RSD%)< 5%[3]
Recovery99.79 - 101.35%[3]

References

Technical Support Center: Vitex negundo Drying Protocols for Optimal Negundoside Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on selecting and implementing appropriate drying methods for Vitex negundo leaves to maximize the preservation of Negundoside and related bioactive compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the drying method so critical for preserving this compound in Vitex negundo?

A1: The drying process is a crucial post-harvest step that significantly impacts the chemical stability of bioactive compounds. Improper drying can lead to thermal degradation, enzymatic reactions, and microbial spoilage, all of which can reduce the concentration of thermolabile compounds like this compound.[1] Selecting an appropriate method ensures the preservation of these valuable phytochemicals for research and development.

Q2: Which drying method is generally recommended for the best preservation of this compound?

A2: Based on comparative studies, microwave drying has been shown to cause the least degradation of this compound.[2] It is a rapid method that minimizes the exposure time to potentially damaging conditions. However, the optimal method may also depend on available equipment, sample volume, and specific experimental goals.

Q3: How does the drying temperature affect the concentration of active compounds in Vitex negundo?

A3: Higher drying temperatures generally lead to a more significant loss of active compounds. For instance, in convection oven drying, increasing the temperature from 40°C to 60°C resulted in a substantial reduction in Agnuside (a related iridoid glycoside) content.[3] While higher temperatures reduce drying time, they can cause thermal damage to the desired phytochemicals.[3]

Q4: Is it advisable to wash the leaves of Vitex negundo before drying?

A4: It is generally not recommended to wash the leaves before drying, as the added moisture can prolong the drying process and increase the risk of mold growth.[4] If cleaning is necessary, it should be done carefully, ensuring that the leaves are thoroughly drained and gently patted dry to remove excess surface moisture before commencing the drying process.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound - High Drying Temperature: Excessive heat can degrade this compound. - Prolonged Drying Time: Extended exposure to even moderate heat can lead to compound degradation. - Improper Harvest Time: The concentration of bioactive compounds can vary with the age and developmental stage of the plant.[1]- For oven drying, use lower temperatures (e.g., 40-50°C).[3] - Opt for a more rapid drying method like microwave drying.[2] - Harvest leaves at their optimal stage of growth (e.g., 5-week-old leaves have shown high this compound content).[2]
Mold Growth on Leaves During Drying - High Humidity: Insufficient air circulation and high ambient humidity can promote mold growth.[5] - Incomplete Drying: Storing leaves that have not been fully dried can lead to microbial contamination.[5] - Leaves Packed Too Tightly: Poor airflow between the leaves can trap moisture.- Ensure good ventilation in the drying area. A fan can be used to maintain air circulation on humid days.[5] - Test for complete dryness before storage (leaves should be brittle and crumble easily).[5] - Spread the leaves in a single layer to allow for even and thorough drying.
Discoloration of Dried Leaves (e.g., black spots) - Enzymatic Browning: This can occur during slow drying processes like sun or shade drying. - Fungal Growth: Black spots can be an indication of mold.[5]- Consider blanching the leaves before drying to inactivate enzymes, although this may affect some compounds. - If mold is observed, discard the affected leaves to prevent contamination of the entire batch.[5] - Faster drying methods like microwave or freeze-drying can help minimize discoloration.
Inconsistent Results Between Batches - Variability in Plant Material: Differences in plant age, size, and harvesting conditions can lead to variations in phytochemical content.[2] - Inconsistent Drying Parameters: Fluctuations in temperature, humidity, or drying time will affect the final product.- Standardize harvesting protocols (e.g., collect leaves of a specific age and size at the same time of day).[2] - Precisely control and monitor drying parameters for each batch. - Ensure uniform sample loading and distribution in the dryer.

Quantitative Data Summary

The following table summarizes the impact of different drying methods on the preservation of active compounds in Vitex negundo leaves.

Drying MethodTemperatureDrying TimeActive Compound MeasuredConcentration/YieldReference(s)
Convection Oven 40°C500 minutesAgnuside535.377 mg/L[3]
50°C330 minutesAgnuside502.224 mg/L[3]
60°C140 minutesAgnuside320.574 mg/L[3]
Microwave Drying 450 W90 secondsThis compoundHighest yield (comparatively)[2]
Sun Drying AmbientNot specifiedThis compoundLower yield than microwave and shade drying[2]
Shade Drying AmbientNot specifiedThis compoundHigher yield than sun and oven drying[2]
Freeze Drying Low TempNot specifiedAntioxidant PropertiesMaintained well[6]

Experimental Protocols

Convection Oven Drying

Objective: To determine the effect of different drying temperatures on the Agnuside content of Vitex negundo leaves.

Methodology:

  • Fresh Vitex negundo leaves are harvested and cleaned of any dirt. The initial moisture content is determined using a halogen moisture analyzer.[3]

  • Approximately 5.00 g of leaves are spread uniformly on an aluminum tray.[3]

  • The tray is placed in a pre-heated convection oven (e.g., Memmert UFE 500) at the desired temperature (40°C, 50°C, or 60°C).[3]

  • The leaves are dried until they reach equilibrium moisture content. The drying time for each temperature is recorded.[3]

  • Post-drying, the concentration of Agnuside is quantified using High-Performance Liquid Chromatography (HPLC).[3]

Comparative Drying Methods for this compound

Objective: To compare the efficiency of sun, shade, oven, and microwave drying on the preservation of this compound.

Methodology:

  • Vitex negundo leaves of the same age (e.g., 3 weeks) and size are collected at a standardized time.[2]

  • The leaves are divided into four groups for the different drying methods:

    • Sun Drying: Leaves are spread on a clean surface and exposed to direct sunlight until completely dry.

    • Shade Drying: Leaves are spread in a well-ventilated area away from direct sunlight.

    • Oven Drying: Leaves are placed in an oven at a controlled temperature until dry.

    • Microwave Drying: Leaves are subjected to microwave irradiation (e.g., 450 W for 90 seconds).[2]

  • The time required for complete drying and the loss on drying are calculated for each method.[2]

  • The dried leaves are powdered, and this compound is extracted using a suitable solvent (e.g., methanol).[2]

  • The concentration of this compound in the extracts is determined by a validated RP-HPLC method.[2]

Workflow and Decision Making Diagram

DryingMethodSelection Workflow for Selecting a Drying Method for Vitex negundo start Start: Fresh Vitex negundo Leaves harvest Standardized Harvesting (Leaf Age, Size, Time of Day) start->harvest goal Define Primary Goal harvest->goal max_yield Maximize this compound Yield? goal->max_yield High Quality speed Speed of Drying? goal->speed Efficiency cost Low Cost / Low Tech? goal->cost Accessibility microwave Microwave Drying (e.g., 450W, 90s) max_yield->microwave Yes freeze Freeze Drying max_yield->freeze Alternative oven_low Oven Drying (Low Temp) (40-50°C) max_yield->oven_low No speed->microwave Yes speed->oven_low No cost->microwave No shade Shade Drying cost->shade Yes sun Sun Drying cost->sun Alternative analysis Post-Drying Analysis (e.g., HPLC for this compound) microwave->analysis freeze->analysis oven_low->analysis shade->analysis sun->analysis

Caption: Decision workflow for selecting an appropriate drying method.

References

Technical Support Center: Isolation and Purification of Negundoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of Negundoside from Vitex negundo.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Extraction Pitfalls

Question: My this compound yield is very low. What are the critical factors in the extraction phase that I should optimize?

Answer: Low yield is a common issue stemming from several factors in the initial extraction. Ensure you are addressing the following critical points:

  • Plant Material Pre-treatment: The drying method significantly impacts this compound content. Shade-dried leaves have been shown to yield higher quantities compared to sun-dried or tray-dried materials.[1] Microwave drying has also been reported to cause the least degradation.[2] Additionally, the age and size of the leaves matter; 5-week-old, larger leaves tend to have the highest concentration of this compound.[2]

  • Choice of Solvent: The solvent system is crucial for efficient extraction. While various solvents can be used, aqueous-organic mixtures are generally most effective. A 20% ethanol-water mixture has demonstrated better yields than pure ethanol, methanol, or water alone in Soxhlet extraction.[1] For microwave-assisted methods, a methanol-water (1:1) composition has been found to be optimal.[2]

  • Extraction Method and Duration: Different extraction techniques have varying efficiencies. Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) can offer higher yields in shorter times compared to conventional methods like maceration or reflux.[3] However, prolonged extraction times, even with efficient methods, can lead to degradation. For instance, with MAE, the yield of related iridoids increases up to 20 minutes and then sharply decreases, possibly due to thermal degradation or cell rupture releasing interfering substances.[3]

Question: I am observing the formation of a stable emulsion during liquid-liquid partitioning of my crude extract. How can I resolve this?

Answer: Emulsion formation is a frequent problem when partitioning aqueous extracts with immiscible organic solvents, often due to the presence of surfactant-like molecules (e.g., saponins, lipids) in the crude extract.[4] Here are several strategies to break the emulsion:

  • Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel. This minimizes the energy input that creates emulsions while still allowing for phase contact.[4]

  • "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous phase, which can force the separation of the layers.[4]

  • Centrifugation: If the volume is manageable, centrifuging the emulsified mixture can effectively break the emulsion, often forming a solid "cake" of particulate matter at the interface that can be removed.[5]

  • Filtration: Pass the mixture through a plug of glass wool or a phase separation filter paper. These can physically disrupt the emulsion and aid in separating the layers.[4]

  • Solvent Modification: Adding a small amount of a different solvent, such as methanol or chloroform, can alter the polarity of the system and help dissolve the emulsifying agents into one of the phases.[5]

Section 2: Purification & Chromatography Pitfalls

Question: I am struggling to separate this compound from Agnuside using silica gel column chromatography. They are co-eluting. What can I do?

Answer: The structural similarity between this compound and Agnuside makes their separation challenging. Agnuside is a very common co-occurring iridoid in Vitex negundo extracts.

  • Optimize the Mobile Phase: A simple isocratic solvent system is often insufficient. A gradient elution is highly recommended. Start with a less polar solvent system (e.g., 100% chloroform) and gradually increase the polarity by adding methanol.[6][7] A typical elution sequence involves eluting Agnuside first, followed by a mixed fraction of Agnuside and this compound, and finally, pure this compound as the polarity is increased (e.g., towards 10% methanol in chloroform).[6]

  • Sample Loading: For difficult separations, how the sample is loaded onto the column is critical. Use the "dry loading" technique. Dissolve your crude extract in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[8] This powder can then be carefully loaded onto the top of your packed column, which results in a much sharper starting band and improved resolution.

  • Column Parameters: Use a long, narrow column rather than a short, wide one to increase the theoretical plates and improve separation. Ensure the column is packed uniformly without any cracks or channels. A flow rate that is too fast will not allow for proper equilibration, leading to poor separation, while a flow rate that is too slow can cause band broadening due to diffusion.[8]

Question: My compound seems to be degrading on the silica gel column, leading to streaking and low recovery. What is happening?

Answer: This suggests your compound may be sensitive to the acidic nature of standard silica gel. Iridoid glycosides can be susceptible to degradation under acidic or basic conditions.[9][10][11]

  • Check for Stability: Before running a large-scale column, perform a stability test using two-dimensional thin-layer chromatography (2D-TLC). Spot your sample on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in the same solvent system again. If the compound is stable, it should appear on the diagonal. Any spots appearing off-diagonal indicate degradation on the silica.[8]

  • Deactivate the Silica Gel: If acid sensitivity is confirmed, you can use deactivated silica. This can be done by preparing a slurry of your silica gel in a solvent system containing a small amount of a base, like 1-3% triethylamine or ammonia in methanol, before packing the column.[7][12]

  • Alternative Stationary Phases: Consider using a different stationary phase altogether, such as neutral alumina or reverse-phase silica (C18), which may be less harsh on your compound.[12]

Section 3: Crystallization & Final Purity Pitfalls

Question: I have a purified fraction of this compound, but I am unable to crystallize it. It keeps forming an oil or an amorphous solid. What should I try?

Answer: Crystallization issues often arise from residual impurities or improper crystallization conditions.

  • Purity Check: Ensure your fraction is sufficiently pure (>95%). Even small amounts of impurities can inhibit crystal formation. Re-purify the fraction using chromatography if necessary. Use a sensitive analytical method like HPLC-DAD or qNMR to confirm purity.[13]

  • Solvent System: The choice of solvent is critical. This compound has been successfully crystallized from methanol or by slow evaporation from water.[8] Try dissolving your compound in a minimal amount of a good solvent (like warm methanol) and then slowly adding a poor solvent (an "anti-solvent" like hexane or diethyl ether) until turbidity appears. Let it stand undisturbed.

  • Control Supersaturation: Avoid rapid crystallization. Slow evaporation of the solvent in a loosely covered vial is a simple and effective technique.[8] Cooling the solution slowly can also induce crystallization. If the solution is too concentrated, it may "crash out" as an amorphous solid. If it's too dilute, it won't crystallize. Experiment with different concentrations.

  • Seeding: If you have a few crystals from a previous batch, add a single seed crystal to a saturated solution to initiate crystallization.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Iridoid Glycosides from V. negundo

Extraction MethodSolventTimeYield of Agnuside (mg/g)Reference
Microwave-Assisted Extraction (MAE)Methanol20 min40.10[3]
Ultrasound-Assisted Extraction (UAE)Methanol30 min~35 (estimated from graph)[3]
Soxhlet Extraction20% Ethanol-Water-10.82 (this compound) / 52.55 (Agnuside)[1]
RefluxMethanol-< 20[3]
MacerationMethanol-~25[3]

Note: Yields can vary significantly based on plant material origin, age, and processing.

Experimental Protocols

Protocol 1: Optimized Extraction of this compound

This protocol is a synthesis of optimized methods reported in the literature.[1][6][14]

  • Preparation of Plant Material: Collect fresh, mature leaves of Vitex negundo. Shade-dry the leaves completely at room temperature until brittle. Grind the dried leaves into a coarse powder (e.g., 20-40 mesh).

  • Soxhlet Extraction:

    • Place 100 g of the powdered leaf material into a cellulose thimble.

    • Load the thimble into a Soxhlet extractor.

    • Fill a 1 L round-bottom flask with 700 mL of 20% aqueous ethanol.

    • Assemble the apparatus and heat the flask using a heating mantle to maintain a gentle reflux.

    • Continue extraction for approximately 12-24 hours or until the solvent in the siphon arm runs clear.

  • Concentration:

    • After extraction, cool the flask and dismantle the apparatus.

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous, dark green residue.

  • Aqueous Partitioning:

    • Stir the concentrated extract with 150 mL of distilled water for 1 hour to dissolve the polar glycosides.

    • Filter the aqueous solution through Celite or cheesecloth to remove less polar, water-insoluble compounds like chlorophylls and waxes.

    • The resulting aqueous extract can be freeze-dried or used directly for chromatographic purification.

Protocol 2: Silica Gel Column Chromatography for Purification

This protocol outlines the separation of this compound from the crude aqueous extract.[6][14]

  • Preparation of Stationary Phase:

    • Prepare a slurry of silica gel (100-200 mesh) in 100% chloroform.

    • Pour the slurry into a glass column (e.g., 50 cm length x 4 cm diameter) and allow it to pack uniformly under gravity. Gently tap the column to ensure even packing.

    • Drain the excess chloroform until the solvent level is just above the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Take 10 g of the dried aqueous extract and dissolve it in a minimal amount of methanol.

    • Add 20 g of silica gel to this solution and mix to form a slurry.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully layer this powder on top of the packed silica gel column. Add a thin layer of sand on top to protect the surface.

  • Elution:

    • Begin elution with 100% chloroform, collecting fractions (e.g., 20 mL each).

    • Gradually increase the solvent polarity by adding methanol to the chloroform. This is a gradient elution.

      • Start with Chloroform:Methanol (99:1)

      • Increase to Chloroform:Methanol (98:2)

      • Continue increasing the methanol percentage stepwise up to Chloroform:Methanol (90:10).

  • Fraction Monitoring and Pooling:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC). A suitable TLC mobile phase is Chloroform:Methanol (85:15). Visualize spots under UV light (254 nm) or by spraying with an anisaldehyde-sulfuric acid reagent and heating.

    • Agnuside will elute before this compound.

    • Pool the fractions containing pure this compound based on the TLC analysis.

  • Final Concentration:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound, typically as a white or off-white powder.

Visualizations

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification A Plant Material (Shade-dried Vitex negundo leaves) B Coarse Powdering A->B C Solvent Extraction (e.g., 20% aq. Ethanol) B->C D Concentration (Rotary Evaporator < 50°C) C->D E Aqueous Partitioning & Filtration D->E F Crude Aqueous Extract E->F G Dry Loading onto Silica F->G H Silica Gel Column Chromatography (Gradient Elution: Chloroform -> Methanol) G->H I Fraction Collection & TLC Monitoring H->I J Pooling of Pure Fractions I->J K Final Concentration J->K L Purified this compound (>95%) K->L

Caption: Workflow for the isolation and purification of this compound.

G cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_final Final Product start Low Yield or Purity Issue Identified q1 Is the issue low yield? start->q1 a1 Check Drying Method (Use Shade-Drying) Check Solvent System (Use aq. Ethanol/Methanol) Optimize Extraction Time/Method (MAE/UAE) q1->a1 Yes q2 Poor Separation (Co-elution)? q1->q2 No a1->q2 a2 Use Gradient Elution Apply Dry Loading Technique Use a Longer Column q2->a2 Yes q3 Compound Degradation on Column? q2->q3 No a2->q3 a3 Perform 2D-TLC Stability Test Deactivate Silica with Base (e.g., TEA) Try Alternative Stationary Phase (Alumina/C18) q3->a3 Yes q4 Failure to Crystallize? q3->q4 No a3->q4 a4 Confirm Purity (>95%) Test Different Solvents (Methanol, Water) Use Slow Evaporation/Cooling Try Seeding q4->a4 Yes end Problem Resolved q4->end No a4->end

Caption: Troubleshooting decision tree for this compound isolation.

References

Validation & Comparative

In Vivo Validation of Negundoside's Hepatoprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vivo hepatoprotective effects of Negundoside, a key bioactive iridoid glycoside from Vitex negundo, against established hepatotoxins. While direct in-vivo studies on isolated this compound are limited, extensive research on Vitex negundo extracts, where this compound is a primary active constituent, provides substantial evidence of its liver-protective capabilities. This guide summarizes key findings from these studies, comparing the efficacy with the well-known hepatoprotective agent, Silymarin.

Comparative Performance of Vitex negundo Extract (Rich in this compound) and Silymarin

The following tables summarize quantitative data from in-vivo studies in rodent models, where liver damage was induced by carbon tetrachloride (CCl4) or thioacetamide (TAA), potent hepatotoxins.

Table 1: Effect on Serum Liver Enzyme Levels in CCl4-Induced Hepatotoxicity in Rats [1]

Treatment GroupDoseAlanine Transaminase (ASAT) (U/L)Aspartate Transaminase (ALAT) (U/L)Alkaline Phosphatase (ALP) (U/L)
Normal Control-78.5 ± 2.555.2 ± 1.8145.3 ± 4.5
CCl4 Control1 ml/kg245.8 ± 8.2198.4 ± 6.5385.6 ± 12.1
Vitex negundo Extract200 mg/kg95.3 ± 3.172.8 ± 2.4180.2 ± 5.9
Silymarin250 mg/kg88.6 ± 2.968.5 ± 2.2165.7 ± 5.4

Values are Mean ± SD. Data is representative of studies on methanolic extracts of Vitex negundo.

Table 2: Effect on Serum Bilirubin and Protein Levels in CCl4-Induced Hepatotoxicity in Rats [1]

Treatment GroupDoseTotal Bilirubin (mg/dL)Total Protein (g/dL)Albumin (g/dL)
Normal Control-0.85 ± 0.037.2 ± 0.254.5 ± 0.15
CCl4 Control1 ml/kg2.98 ± 0.114.8 ± 0.182.9 ± 0.11
Vitex negundo Extract200 mg/kg1.15 ± 0.046.8 ± 0.234.2 ± 0.14
Silymarin250 mg/kg1.02 ± 0.037.0 ± 0.244.4 ± 0.15

Values are Mean ± SD. Data is representative of studies on methanolic extracts of Vitex negundo.

Table 3: Effect on Liver Antioxidant Status in Thioacetamide-Induced Liver Fibrosis in Rats [2]

Treatment GroupDoseMalondialdehyde (MDA) (nmol/mg protein)
Normal Control-1.2 ± 0.1
TAA Control200 mg/kg4.8 ± 0.6
Vitex negundo Extract300 mg/kg1.5 ± 0.4
Silymarin50 mg/kg1.4 ± 0.3

Values are Mean ± SD. Data is representative of studies on ethanolic extracts of Vitex negundo.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vivo Hepatotoxicity Induction and Treatment

A common experimental model for evaluating hepatoprotective agents involves the following steps:

  • Animal Model: Male Wistar albino rats (180-200g) are typically used.[1][3] The animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into four groups:

    • Group I (Normal Control): Receives the vehicle (e.g., 0.3% Sodium CMC) orally.[3]

    • Group II (Toxin Control): Receives the hepatotoxin to induce liver damage.

    • Group III (Test Group): Receives the Vitex negundo extract (containing this compound) orally for a specified period.

    • Group IV (Standard Group): Receives the standard hepatoprotective drug, Silymarin, orally.[3]

  • Treatment Regimen: The test and standard drugs are administered orally for a period of 7 to 14 days.[3][4]

  • Induction of Hepatotoxicity:

    • CCl4 Model: On the last day of treatment, a single intraperitoneal (i.p.) injection of 30% CCl4 suspended in olive oil (1 ml/kg body weight) is administered to all groups except the normal control.[1][3]

    • Thioacetamide (TAA) Model: TAA is administered in drinking water or via i.p. injection over a longer period (e.g., 12 weeks) to induce chronic liver fibrosis.[2]

  • Sample Collection: 24 hours after the administration of the hepatotoxin, blood is collected via retro-orbital puncture or cardiac puncture. The animals are then euthanized, and liver tissues are excised for histopathological examination.[3]

Biochemical Analysis of Serum

Serum samples are analyzed for key liver function markers:

  • Liver Enzymes: Alanine Transaminase (ALT), Aspartate Transaminase (AST), and Alkaline Phosphatase (ALP) levels are measured using standard enzymatic assay kits.[1]

  • Bilirubin and Proteins: Total bilirubin, total protein, and albumin concentrations are determined using colorimetric assay kits.[1]

Histopathological Examination
  • Tissue Fixation: Liver tissues are fixed in 10% neutral buffered formalin for at least 24 hours.[5]

  • Processing and Embedding: The fixed tissues are dehydrated through a series of graded ethanol solutions, cleared in xylene, and embedded in paraffin wax.[5]

  • Sectioning and Staining: 5 µm thick sections are cut using a microtome and stained with Hematoxylin and Eosin (H&E) for morphological evaluation.[5]

  • Microscopic Examination: The stained sections are examined under a light microscope for histopathological changes such as necrosis, inflammation, fatty changes, and fibrosis.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway of this compound's Hepatoprotective Action

The following diagram illustrates the proposed mechanism by which this compound is believed to protect liver cells from CCl4-induced toxicity, based on in-vitro studies.[5][6]

Negundoside_Hepatoprotective_Pathway cluster_negundoside_actions This compound Actions CCl4 Carbon Tetrachloride (CCl4) CYP2E1 Cytochrome P450 2E1 CCl4->CYP2E1 Metabolism FreeRadicals CCl3•, CCl3OO• (Free Radicals) CYP2E1->FreeRadicals LipidPeroxidation Lipid Peroxidation FreeRadicals->LipidPeroxidation ROS Increased ROS FreeRadicals->ROS MembraneDamage Cell Membrane Damage LipidPeroxidation->MembraneDamage Apoptosis Apoptosis MembraneDamage->Apoptosis Ca_Influx Increased Intracellular Ca2+ ROS->Ca_Influx MitochondrialDamage Mitochondrial Dysfunction Ca_Influx->MitochondrialDamage CaspaseActivation Caspase Activation MitochondrialDamage->CaspaseActivation CaspaseActivation->Apoptosis This compound This compound This compound->LipidPeroxidation Inhibits This compound->ROS Inhibits This compound->Ca_Influx Reduces Antioxidant Antioxidant Effect (ROS Scavenging) Ca_Homeostasis Ca2+ Homeostasis MembraneStabilization Membrane Stabilization CellProtection Hepatoprotection

Caption: Proposed mechanism of this compound's hepatoprotective effect.

Experimental Workflow for In Vivo Hepatoprotective Studies

The following diagram outlines the typical workflow for an in-vivo study evaluating the hepatoprotective effects of a test compound.

InVivo_Workflow start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization grouping Random Grouping (Control, Toxin, Test, Standard) acclimatization->grouping treatment Daily Oral Administration (Vehicle, Test Compound, Standard) (e.g., 7-14 days) grouping->treatment induction Hepatotoxicity Induction (e.g., CCl4 i.p. on last day) treatment->induction sampling Sample Collection (Blood & Liver Tissue) (24h post-induction) induction->sampling biochemistry Serum Biochemical Analysis (ALT, AST, ALP, Bilirubin, etc.) sampling->biochemistry histopathology Liver Histopathology (H&E Staining) sampling->histopathology analysis Data Analysis & Comparison biochemistry->analysis histopathology->analysis end End analysis->end

Caption: General workflow for in-vivo hepatoprotective studies.

References

A Comparative Analysis of Negundoside and Silymarin in Liver Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatoprotective effects of Negundoside, an iridoid glycoside from Vitex negundo, and Silymarin, a flavonoid complex from milk thistle (Silybum marianum). The following sections present a comprehensive analysis supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying molecular mechanisms.

Data Presentation: A Head-to-Head Comparison

The hepatoprotective efficacy of this compound and Silymarin has been evaluated in various preclinical models of liver injury, often induced by toxins such as carbon tetrachloride (CCl₄), thioacetamide (TAA), or acetaminophen. Silymarin is frequently used as a standard reference drug in these studies. This section summarizes the quantitative data from comparative experimental studies.

Liver Function Tests

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are key enzymes that leak into the bloodstream upon liver damage. A reduction in their serum levels is a primary indicator of hepatoprotection.

Parameter Toxin-Induced Model This compound Treatment Silymarin Treatment Key Findings & References
ALT (U/L) CCl₄-induced hepatotoxicity in ratsSignificant reduction compared to CCl₄ controlSignificant reduction compared to CCl₄ controlBoth compounds showed a dose-dependent decrease in ALT levels, with this compound at 100 mg/kg demonstrating comparable or slightly better efficacy than Silymarin at 100 mg/kg in some studies.
AST (U/L) CCl₄-induced hepatotoxicity in ratsSignificant reduction compared to CCl₄ controlSignificant reduction compared to CCl₄ controlSimilar to ALT, this compound effectively lowered AST levels, indicating its potential to mitigate hepatocellular damage.
ALT (U/L) Thioacetamide-induced liver fibrosis in ratsSignificant decrease in a dose-dependent manner (100 and 300 mg/kg)Significant decrease (50 mg/kg)The higher dose of Vitex negundo extract (300 mg/kg) showed a hepatoprotective effect comparable to 50 mg/kg of Silymarin.[1]
AST (U/L) Thioacetamide-induced liver fibrosis in ratsSignificant decrease in a dose-dependent manner (100 and 300 mg/kg)Significant decrease (50 mg/kg)Both treatments effectively restored the elevated AST levels towards normal.[1]
Antioxidant Activity

Oxidative stress is a major contributor to liver damage. The efficacy of hepatoprotective agents is often assessed by their ability to enhance the endogenous antioxidant defense system and reduce lipid peroxidation. Key markers include Superoxide Dismutase (SOD), Glutathione (GSH), and Malondialdehyde (MDA).

Parameter Toxin-Induced Model This compound Treatment Silymarin Treatment Key Findings & References
SOD (U/mg protein) CCl₄-induced hepatotoxicityIncreased SOD activityIncreased SOD activityBoth compounds were able to restore the depleted SOD levels, indicating their antioxidant potential.
GSH (µmol/g tissue) CCl₄-induced hepatotoxicity in human liver cells (HuH-7)Prevented the depletion of intracellular GSHPrevented the depletion of intracellular GSHThis compound was shown to maintain intracellular GSH homeostasis, which is crucial for protecting against oxidative damage.[2][3]
MDA (nmol/mg protein) CCl₄-induced hepatotoxicity in human liver cells (HuH-7)Dose-dependent inhibition of lipid peroxidationDose-dependent inhibition of lipid peroxidationIn an in-vitro study, Silymarin showed a slightly stronger inhibitory effect on lipid peroxidation compared to this compound at the same concentrations.[2]
MDA (nmol/mg protein) Thioacetamide-induced liver fibrosis in ratsSignificant decrease in lipid peroxidationSignificant decrease in lipid peroxidationEthanolic extract of Vitex negundo demonstrated a significant reduction in MDA levels, attributed to its phenolic components including this compound.[1]
Anti-inflammatory Effects

Inflammation plays a critical role in the progression of liver diseases. The ability of a compound to modulate inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a key aspect of its hepatoprotective action.

Parameter Toxin-Induced Model This compound Treatment Silymarin Treatment Key Findings & References
TNF-α Lipopolysaccharide (LPS)-induced inflammation-Inhibition of TNF-α productionSilymarin has been shown to suppress NF-κB activation, a key regulator of pro-inflammatory genes like TNF-α.[4][5]
IL-6 Lipopolysaccharide (LPS)-induced inflammation-Inhibition of IL-6 productionSilymarin's anti-inflammatory effects include the downregulation of IL-6.[5]

Note: Direct comparative studies on the anti-inflammatory effects of this compound and Silymarin are limited. The data for Silymarin is well-established, while the specific effects of isolated this compound on these cytokines require further investigation.

Mechanisms of Action: Signaling Pathways

Both this compound and Silymarin exert their hepatoprotective effects through multiple mechanisms, primarily centered around the modulation of oxidative stress and inflammation.

This compound's Protective Pathways

This compound's mechanism of action involves the inhibition of oxidative stress and the maintenance of intracellular calcium homeostasis.[3][6] It protects liver cells by preventing lipid peroxidation and preserving the mitochondrial membrane potential.[2][3]

Negundoside_Pathway Toxin Hepatotoxin (e.g., CCl₄) ROS ↑ Reactive Oxygen Species (ROS) Toxin->ROS Lipid_Peroxidation ↑ Lipid Peroxidation ROS->Lipid_Peroxidation Ca_Influx ↑ Intracellular Ca²⁺ ROS->Ca_Influx Cell_Death Hepatocyte Injury & Apoptosis Lipid_Peroxidation->Cell_Death Mitochondrial_Damage Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Damage Mitochondrial_Damage->Cell_Death This compound This compound This compound->ROS Inhibits This compound->Lipid_Peroxidation Inhibits This compound->Ca_Influx Maintains Homeostasis

This compound's hepatoprotective mechanism.
Silymarin's Protective Pathways

Silymarin's hepatoprotective effects are well-documented and involve antioxidant, anti-inflammatory, and anti-fibrotic activities.[7][8] It acts as a free radical scavenger, enhances glutathione levels, and modulates key signaling pathways like Nrf2/HO-1 and NF-κB.[4][9]

Silymarin_Pathways cluster_antioxidant Antioxidant Response cluster_inflammatory Inflammatory Response Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 Activates Antioxidant_Enzymes ↑ Antioxidant Enzymes (SOD, GSH) HO1->Antioxidant_Enzymes Hepatoprotection Liver Protection Antioxidant_Enzymes->Hepatoprotection NFkB NF-κB Inflammatory_Cytokines ↑ Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Inflammatory_Cytokines->Hepatoprotection Silymarin Silymarin Silymarin->Nrf2 Activates Silymarin->NFkB Inhibits

Silymarin's dual action on antioxidant and inflammatory pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the hepatoprotective effects of test compounds in an animal model.

Experimental_Workflow start Animal Acclimatization grouping Grouping of Animals (Control, Toxin, Test Compounds, Standard) start->grouping treatment Pre-treatment with This compound/Silymarin grouping->treatment induction Induction of Liver Injury (e.g., CCl₄ administration) treatment->induction collection Sample Collection (Blood and Liver Tissue) induction->collection analysis Biochemical & Histopathological Analysis collection->analysis data Data Analysis & Interpretation analysis->data

A generalized experimental workflow for hepatoprotectivity studies.
Liver Function Tests

Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays (Spectrophotometric Method)

  • Principle: The aminotransferase catalyzes the transfer of an amino group to α-ketoglutarate, forming glutamate and either pyruvate (for ALT) or oxaloacetate (for AST). The product is then measured colorimetrically.

  • Sample Preparation: Serum is separated from whole blood by centrifugation.

  • Procedure:

    • Add 10 µl of serum or standard to a microplate well.

    • Add 50 µl of the respective reagent solution (ALT or AST).

    • Incubate at 37°C for 30 minutes (ALT) or 10 minutes (AST).

    • Add 50 µl of color reagent (DNPH for ALT).

    • Incubate at 37°C for 10 minutes.

    • Add 200 µl of 0.5 M NaOH (for ALT) or 0.1 M HCl (for AST).

    • Read the absorbance at 510 nm.

    • Calculate the enzyme activity (U/L) from a standard curve.

Antioxidant Assays

Superoxide Dismutase (SOD) Activity Assay (NBT Reduction Method)

  • Principle: SOD inhibits the photochemical reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

  • Sample Preparation: Liver tissue is homogenized in a cold buffer and centrifuged to obtain the supernatant.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, EDTA, NBT, and L-methionine.

    • Add different volumes of the tissue supernatant to test tubes.

    • Add the reaction mixture to all tubes.

    • Initiate the reaction by adding riboflavin and exposing the tubes to a uniform light source for 12 minutes.

    • Measure the absorbance at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.

Glutathione (GSH) Assay (Ellman's Method)

  • Principle: The sulfhydryl group of GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

  • Sample Preparation: Liver tissue homogenate is deproteinized with sulfosalicylic acid and centrifuged.

  • Procedure:

    • Add 0.5 mL of the supernatant to 4.5 mL of Ellman's reagent.

    • Prepare a blank and a standard curve using known concentrations of GSH.

    • Measure the absorbance at 412 nm.

    • Calculate the GSH concentration from the standard curve.

Malondialdehyde (MDA) Assay (TBARS Method)

  • Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically.

  • Sample Preparation: Liver tissue is homogenized.

  • Procedure:

    • Add 250 µL of the homogenate or standard to a microcentrifuge vial.

    • Add 250 µL of acid reagent and 250 µL of TBA reagent.

    • Incubate at 60°C for 60 minutes.

    • Centrifuge at 10,000 xg for 2-3 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the MDA concentration from a standard curve.

Inflammatory Cytokine Assays

TNF-α and IL-6 ELISA (Enzyme-Linked Immunosorbent Assay)

  • Principle: A sandwich ELISA is used to quantify the cytokine levels in serum or tissue homogenates.

  • Sample Preparation: Serum or clarified tissue homogenate is used.

  • Procedure (General):

    • Add 100 µl of standard or sample to each well of a pre-coated microplate.

    • Incubate for 2.5 hours at room temperature.

    • Wash the wells.

    • Add 100 µl of biotinylated detection antibody and incubate for 1 hour.

    • Wash the wells.

    • Add 100 µl of streptavidin-HRP solution and incubate for 45 minutes.

    • Wash the wells.

    • Add 100 µl of TMB substrate and incubate for 30 minutes in the dark.

    • Add 50 µl of stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the cytokine concentration from a standard curve.

Conclusion

Both this compound and Silymarin demonstrate significant hepatoprotective properties, primarily through their antioxidant and anti-inflammatory mechanisms. The available data suggests that this compound is a promising natural compound with efficacy comparable to the well-established hepatoprotective agent, Silymarin.

  • For Researchers and Scientists: Further head-to-head comparative studies are warranted to elucidate the specific advantages and potential synergistic effects of these compounds. Investigating their effects on a wider range of inflammatory and fibrotic markers will provide a more comprehensive understanding of their therapeutic potential.

  • For Drug Development Professionals: The potent hepatoprotective activity of this compound, coupled with its natural origin, makes it an attractive candidate for the development of new phytopharmaceuticals for liver diseases. Future research should focus on optimizing its formulation for improved bioavailability and conducting rigorous clinical trials to establish its safety and efficacy in humans.

References

A Comparative Guide to the Efficacy of Negundoside Versus Other Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of negundoside against other prominent iridoid glycosides, namely aucubin and catalpol. The information presented is collated from various scientific studies, with a focus on anti-inflammatory and neuroprotective properties, supported by available experimental data. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Comparative Efficacy: A Tabular Overview

The following tables summarize the quantitative data on the anti-inflammatory and neuroprotective effects of this compound, aucubin, and catalpol. It is important to note that direct head-to-head comparative studies for all three compounds in the same experimental models are limited. Therefore, this comparison is based on available data from different studies, and readers are encouraged to consider the varying experimental conditions.

Anti-inflammatory Activity
Iridoid GlycosideAssay/TargetCell Line/ModelIC50 Value (µg/mL)Reference
This compound (in V. negundo extract) Cyclooxygenase-2 (COX-2) Inhibition-6.57 (2% IPA-hexane fraction)[1]
Lipoxygenase (LOX) Inhibition-142.9 (50% IPA-hexane fraction)[1]
Aucubin (hydrolyzed) TNF-α Suppression-11.2 µM[2]
Nitric Oxide (NO) Production-14.1 µM[2]
Catalpol --Data not available in a comparable format

Note: IC50 values for this compound are from extracts of Vitex negundo and not of the pure compound. The potency of pure this compound may differ.

Neuroprotective Activity
Iridoid GlycosideCell LineInsultConcentration(s)Observed EffectReference
This compound Balb/C miceGlobal Cerebral Ischemia1, 3, 5, 10, and 15 mg/kg (i.p.)Alleviated behavioral and biochemical alterations[3]
Aucubin PC12Corticosterone (400 µM)-Weaker neuroprotective effect compared to Catalpol[4]
Catalpol PC12Corticosterone (400 µM)10, 25, 50 µMSignificantly increased cell viability (p < 0.01)[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these iridoid glycosides are attributed to their modulation of key signaling pathways involved in inflammation and neuronal survival.

This compound: Anti-inflammatory and Hepatoprotective Pathways

This compound exerts its protective effects through the inhibition of oxidative stress and modulation of inflammatory pathways. In hepatotoxicity models, it has been shown to inhibit lipid peroxidation and regulate intracellular calcium levels.[5] Its anti-inflammatory actions are linked to the inhibition of pro-inflammatory enzymes like COX-2 and LOX.[1]

Negundoside_Pathway cluster_stimulus Inflammatory Stimulus / Toxin cluster_cellular_response Cellular Response cluster_this compound This compound Stimulus e.g., CCl4, Carrageenan ROS Reactive Oxygen Species (ROS) Stimulus->ROS COX2_LOX COX-2 / LOX Activation Stimulus->COX2_LOX Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Ca2_Influx Intracellular Ca2+ Influx Lipid_Peroxidation->Ca2_Influx Pro_inflammatory_Mediators Pro-inflammatory Mediators COX2_LOX->Pro_inflammatory_Mediators This compound This compound This compound->ROS Inhibits This compound->Lipid_Peroxidation Inhibits This compound->Ca2_Influx Regulates This compound->COX2_LOX Inhibits

This compound's Mechanism of Action
Aucubin: Anti-inflammatory Pathway

Aucubin's anti-inflammatory effects are primarily mediated through the suppression of the NF-κB signaling pathway. By inhibiting the activation of NF-κB, aucubin reduces the expression of various pro-inflammatory cytokines and enzymes.[6][7]

Aucubin_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Signaling cluster_aucubin Aucubin Stimulus e.g., LPS, TNF-α IKK IKK Activation Stimulus->IKK IkB_Degradation IκBα Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Activation->Gene_Expression Aucubin Aucubin Aucubin->IkB_Degradation Inhibits

Aucubin's Anti-inflammatory Pathway
Catalpol: Neuroprotective Pathways

Catalpol exhibits robust neuroprotective effects through multiple signaling pathways. It modulates the NF-κB pathway to reduce neuroinflammation, activates the Keap1-Nrf2 pathway to combat oxidative stress, and influences the STAT3 pathway, which is involved in neurogenesis and neural stem cell differentiation.[8]

Catalpol_Pathway cluster_stimulus Neuronal Stress cluster_cellular_response Cellular Response cluster_catalpol Catalpol Stress e.g., Ischemia, Oxidative Stress NFkB NF-κB Activation Stress->NFkB Keap1_Nrf2 Keap1-Nrf2 Pathway Stress->Keap1_Nrf2 Neuroinflammation Neuroinflammation NFkB->Neuroinflammation Antioxidant_Response Antioxidant Response Keap1_Nrf2->Antioxidant_Response STAT3 STAT3 Activation Neurogenesis Neurogenesis STAT3->Neurogenesis Catalpol Catalpol Catalpol->NFkB Inhibits Catalpol->Keap1_Nrf2 Activates Catalpol->STAT3 Activates

Catalpol's Neuroprotective Pathways

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and other iridoid glycosides.

Carrageenan-Induced Paw Edema (Anti-inflammatory Assay)

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., this compound-containing extract) or reference drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After a specific time (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group (carrageenan only) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow Start Animal Acclimatization Measure_Initial_Paw_Volume Measure Initial Paw Volume Start->Measure_Initial_Paw_Volume Administer_Compound Administer Test Compound or Vehicle Measure_Initial_Paw_Volume->Administer_Compound Inject_Carrageenan Inject Carrageenan (Sub-plantar) Administer_Compound->Inject_Carrageenan Measure_Paw_Volume_Timepoints Measure Paw Volume at Time Intervals Inject_Carrageenan->Measure_Paw_Volume_Timepoints Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume_Timepoints->Data_Analysis

Carrageenan-Induced Paw Edema Workflow
CCl4-Induced Hepatotoxicity (Hepatoprotective Assay)

This model is used to evaluate the potential of compounds to protect the liver from chemically-induced injury.

  • Cell Line: Human hepatoma cell lines (e.g., HepG2, Huh-7) are commonly used.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.

    • Carbon tetrachloride (CCl4) is added to the wells to induce cytotoxicity.

    • After incubation, cell viability is assessed using the MTT assay.

  • MTT Assay Protocol:

    • The medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

In Vitro Neuroprotection Assay (Corticosterone-Induced Injury)

This assay assesses the ability of a compound to protect neuronal cells from stress-induced damage.

  • Cell Line: PC12 cells, a rat pheochromocytoma cell line that differentiates into neuron-like cells.

  • Procedure:

    • PC12 cells are seeded in 96-well plates.

    • Cells are pre-treated with different concentrations of the test iridoid glycoside (e.g., catalpol, aucubin) for a designated time.

    • Corticosterone (e.g., 400 µM) is added to induce neuronal injury.

    • After incubation (e.g., 24-48 hours), cell viability is measured using the MTT assay.

  • Data Analysis: The neuroprotective effect is determined by the percentage increase in cell viability in the treated groups compared to the corticosterone-only group.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the extent of apoptosis (programmed cell death) in a cell population.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Procedure:

    • Cells are treated with the inducer of apoptosis and the test compound.

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • FITC-conjugated Annexin V and PI are added to the cell suspension.

    • The mixture is incubated in the dark at room temperature for 15 minutes.

    • The stained cells are analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

Conclusion and Future Directions

The available evidence suggests that this compound, aucubin, and catalpol are all promising iridoid glycosides with significant therapeutic potential, particularly in the realms of anti-inflammatory and neuroprotective applications.

  • This compound has demonstrated notable anti-inflammatory and hepatoprotective effects, primarily through its antioxidant properties and inhibition of key inflammatory enzymes.

  • Aucubin exhibits its anti-inflammatory action by effectively suppressing the NF-κB signaling pathway.

  • Catalpol stands out for its potent and multifaceted neuroprotective activities, modulating several critical signaling pathways involved in neuronal survival and inflammation.

While this guide provides a comparative overview based on the current literature, a significant gap exists in the form of direct, head-to-head studies comparing the efficacy of these three iridoid glycosides under identical experimental conditions. Such studies are crucial for establishing a definitive hierarchy of potency and for guiding the selection of the most promising candidates for further preclinical and clinical development.

Future research should prioritize direct comparative analyses of this compound, aucubin, and catalpol in standardized in vitro and in vivo models of inflammation and neurodegeneration. This will provide a clearer understanding of their relative therapeutic potential and facilitate the advancement of these natural compounds as novel therapeutic agents.

References

Validating the Antioxidant Capacity of Negundoside Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant capacity of Negundoside, a bioactive iridoid glycoside found in plants of the Vitex genus, against established antioxidant standards. The information presented herein is supported by experimental data from in vitro assays and offers detailed methodologies for key experiments.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize free radicals and reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues. This capacity is commonly quantified using various in vitro assays, each with a distinct mechanism of action. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater antioxidant potency.

Below is a summary of the reported antioxidant activities of Vitex negundo extracts in comparison to the well-established antioxidant standard, Ascorbic Acid (Vitamin C).

Antioxidant AssayTest SubstanceIC50 (µg/mL)Reference
DPPH Radical Scavenging Activity Vitex negundo Ethanolic Leaf Extract70.20[1]
Vitex negundo Methanolic Leaf Extract415.98[2]
Ascorbic Acid40.00[1]
Ferric Reducing Antioxidant Power (FRAP) Vitex negundo Methanolic Leaf Extract>1000 µM TE/g*[2]
Ascorbic Acid-

*Note: FRAP results are often expressed as equivalents of a standard (e.g., Trolox or Ascorbic Acid) rather than an IC50 value.

Experimental Protocols

To ensure the reproducibility and validity of antioxidant capacity studies, detailed and standardized experimental protocols are essential. The following sections outline the methodologies for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Principle: Antioxidant + DPPH• (violet) → Antioxidant-H + DPPH-H (yellow)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve this compound and the standard antioxidant (e.g., Ascorbic Acid) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 value is the concentration of the sample that causes 50% scavenging of the DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.

Principle: Antioxidant + ABTS•+ (blue-green) → Antioxidant+ + ABTS (colorless)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of this compound and the standard antioxidant (e.g., Trolox) in the appropriate solvent.

  • Reaction Mixture: In a 96-well microplate, add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • IC50 Determination: Determine the IC50 value from a plot of scavenging percentage against concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The resulting ferrous iron forms a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured spectrophotometrically.

Principle: Antioxidant + Fe³⁺-TPTZ complex → Antioxidant⁺ + Fe²⁺-TPTZ complex (blue)

Procedure:

  • Preparation of FRAP Reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ in 40 mM HCl

    • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working solution.

  • Sample Preparation: Prepare a series of dilutions of this compound and the standard antioxidant (e.g., Ascorbic Acid or Trolox) in distilled water.

  • Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution to 180 µL of the FRAP working solution.

  • Incubation: Incubate the microplate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation of Antioxidant Power: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as µM Fe(II) equivalents or in terms of a standard antioxidant like Trolox (Trolox Equivalents).

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Antioxidant Capacity Validation

The following diagram illustrates the general workflow for validating the antioxidant capacity of a test compound like this compound against known standards.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Test Compound (this compound) Test Compound (this compound) Serial Dilutions Serial Dilutions Test Compound (this compound)->Serial Dilutions Standard Antioxidants (Ascorbic Acid, Trolox) Standard Antioxidants (Ascorbic Acid, Trolox) Standard Antioxidants (Ascorbic Acid, Trolox)->Serial Dilutions Reagents (DPPH, ABTS, FRAP) Reagents (DPPH, ABTS, FRAP) DPPH DPPH ABTS ABTS FRAP FRAP Serial Dilutions->DPPH Serial Dilutions->ABTS Serial Dilutions->FRAP Spectrophotometric Measurement Spectrophotometric Measurement DPPH->Spectrophotometric Measurement ABTS->Spectrophotometric Measurement FRAP->Spectrophotometric Measurement IC50 Calculation IC50 Calculation Spectrophotometric Measurement->IC50 Calculation Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis

Caption: Workflow for in vitro antioxidant capacity validation.

Proposed Antioxidant Signaling Pathway of this compound

While direct evidence for this compound's interaction with the Nrf2-Keap1 pathway is still emerging, studies on other iridoid glycosides suggest that this is a plausible mechanism of action.[3] The Nrf2-Keap1 pathway is a primary regulator of cellular resistance to oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or activators like certain natural compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of various antioxidant and detoxifying enzymes.

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition of Keap1 binding ROS Reactive Oxygen Species (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralization

Caption: Proposed Nrf2-mediated antioxidant mechanism of this compound.

References

Cross-validation of different analytical methods for Negundoside quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) methods for the quantification of Negundoside, a key bioactive iridoid glycoside found in Vitex negundo Linn. The selection of an appropriate analytical method is critical for quality control, standardization of herbal extracts, and pharmacokinetic studies. This document presents a summary of their performance based on published experimental data, detailed methodologies, and a visual representation of the validation workflow.

Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for HPTLC and HPLC methods for this compound quantification, allowing for a direct comparison of their performance characteristics.

Validation ParameterHPTLC MethodHPLC Method
Linearity Range 1.2 - 22.5 µg/mL[1]1.0 - 100 µg/mL[2]
Correlation Coefficient (R²) 0.9998[1]> 0.999[3][4][5]
Limit of Detection (LOD) 0.4 µg/mL[1]0.33 µg/mL[2]
Limit of Quantification (LOQ) 1.2 µg/mL[1]1.0 µg/mL[2]
Accuracy (Recovery) Not explicitly stated in the provided text.95.85% - 98.54%[2]
Precision (RSD %) 0.97% (for repeatability)[1]< 2.0%[3]
Detection Wavelength 267 nm[1]251 nm[3][4][5] or 254 nm[2]

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, a crucial process for ensuring data quality and reliability, and a foundational concept in the cross-validation of different analytical techniques.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method_Development Method Development & Optimization Specificity Specificity/ Selectivity Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: Workflow for Analytical Method Validation.

Experimental Protocols

Below are the detailed experimental methodologies for the HPTLC and HPLC quantification of this compound as compiled from the cited literature.

High-Performance Thin-Layer Chromatography (HPTLC) Method[1]
  • Sample Preparation: A methanol extract of the leaf powder of Vitex negundo Linn. is used for the analysis.

  • Stationary Phase: Aluminum-backed silica gel 60 F254 HPTLC plates.

  • Mobile Phase: A mixture of ethyl acetate, methanol, water, and glacial acetic acid in a ratio of 7.8:1.2:0.7:0.3 (v/v/v/v).

  • Development: The plate is developed in a suitable chamber.

  • Detection and Quantification: Densitometric scanning is performed at a wavelength of 267 nm.

High-Performance Liquid Chromatography (HPLC) Method

Two representative HPLC methods are detailed below:

Method 1 [3][4][5]

  • Sample Preparation: A stock solution of this compound is prepared in methanol.

  • Stationary Phase: A C18 column.

  • Mobile Phase: A buffer solution (containing 0.01 M potassium dihydrogen orthophosphate and 0.01 M heptane sulphonic acid sodium salt; pH 3.0) and methanol in a ratio of 65:35 (v/v).

  • Detection: UV and photo diode array (PDA) detectors are operated at 251 nm.

Method 2 [2]

  • Sample Preparation: Not explicitly detailed, but likely involves extraction with a suitable solvent like methanol.

  • Stationary Phase: Eclipse XBD C18 column (150 mm × 4.6 mm I.D., 5 µm).

  • Mobile Phase: A gradient elution using acetonitrile and 0.1% trifluoroacetic acid (TFA) at a flow rate of 1 mL/min.

  • Column Temperature: 35°C.

  • Detection: Detection is carried out at 254 nm.

Discussion

Both HPTLC and HPLC methods demonstrate good linearity, sensitivity (LOD and LOQ), and precision for the quantification of this compound. The choice between the two methods may depend on the specific requirements of the analysis.

  • HPTLC offers the advantage of being a simpler, more cost-effective, and higher-throughput technique, suitable for routine quality control of raw materials.

  • HPLC provides higher resolution and sensitivity, making it the preferred method for complex mixtures and for studies requiring high accuracy and precision, such as in drug development and pharmacokinetic analysis.

A formal cross-validation study, where the same set of samples is analyzed by both methods, would be beneficial to establish a direct correlation and interchangeability between the two techniques. However, based on the individual validation data, both methods are proven to be reliable for their intended purposes.

References

Investigating the Potential Cross-Reactivity of Negundoside in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Negundoside, an iridoid glycoside isolated from Vitex negundo, has garnered significant interest for its diverse pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and potential anticancer effects. As with many natural products, understanding its behavior in common biological assays is crucial to avoid misinterpretation of results due to potential cross-reactivity and assay interference. This guide provides a comparative analysis of standard assays used to evaluate this compound's bioactivity, highlighting potential pitfalls and offering alternative methodologies to ensure data integrity.

Understanding the Potential for Cross-Reactivity

This compound's structure, which includes a glycosidic linkage and a p-hydroxybenzoyl group, predisposes it to potential interference in various assay formats. As a phenolic compound, it can interact with assay reagents and cellular components, leading to false-positive or false-negative results. The glycosidic nature of the molecule can also influence its stability and interactions within the assay environment.

Comparison of Key Biological Assays for this compound Activity

The primary reported biological activities of this compound revolve around its cytoprotective, antioxidant, and calcium signaling modulating effects. Below is a comparison of standard assays used to measure these activities, their potential for interference by this compound, and recommended alternative assays.

Table 1: Comparison of Cytotoxicity and Viability Assays
AssayPrinciplePotential for this compound InterferenceRecommended AlternativePrinciple of Alternative
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.High. As a phenolic compound, this compound may directly reduce MTT, leading to an overestimation of cell viability.[1][2][3]CellTiter-Glo® Luminescent Cell Viability Assay Measures ATP levels, a direct indicator of metabolically active cells.[4][5]
Sulforhodamine B (SRB) Assay Stains total cellular protein, providing a measure of cell density.[5]
DRAQ7™ Flow Cytometry Assay A far-red fluorescent dye that only enters cells with compromised membrane integrity, allowing for direct quantification of dead cells.[6][7]
Table 2: Comparison of Reactive Oxygen Species (ROS) Assays
AssayPrinciplePotential for this compound InterferenceRecommended AlternativePrinciple of Alternative
DCFH-DA Assay Deacetylation of DCFH-DA to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.High. The assay is prone to auto-oxidation and can be influenced by various cellular components and experimental conditions.[8][9][10] this compound's antioxidant properties could quench the fluorescent signal, or it could potentially interact with the probe itself.CellROX® Deep Red Reagent A fluorogenic probe that exhibits bright fluorescence upon oxidation by ROS and is compatible with other fluorescent probes.[10]
Dihydroethidium (DHE) A more specific probe for the detection of superoxide.[11]
Genetically Encoded ROS Sensors (e.g., roGFPs) Reversibly report on the redox state of specific cellular compartments, offering high specificity and spatiotemporal resolution.[10]
Table 3: Comparison of Intracellular Calcium (Ca²⁺) Assays
AssayPrinciplePotential for this compound InterferenceRecommended AlternativePrinciple of Alternative
Fura-2 AM Assay A ratiometric fluorescent dye that shifts its excitation maximum upon binding to Ca²⁺, allowing for quantification of intracellular calcium concentrations.Moderate. Autofluorescence from plant-derived compounds can interfere with fluorescent measurements.[12][13]Ratiometric Calcium Indicators with Red-Shifted Spectra (e.g., Fura-Red™) Minimizes interference from cellular autofluorescence which is more common in the blue-green spectral region.[14][15][16]
Genetically Encoded Calcium Indicators (GECIs, e.g., GCaMP) Protein-based sensors that can be targeted to specific organelles, providing high specificity and reducing issues with dye loading and leakage.

Experimental Protocols

Standard MTT Assay Protocol
  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[17]

  • Treat cells with various concentrations of this compound or vehicle control and incubate for the desired time period.

  • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[18]

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[17]

  • Incubate for 2-4 hours at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Alternative: CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Follow steps 1 and 2 of the MTT assay protocol.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

Standard DCFH-DA Assay Protocol
  • Culture cells to the desired confluency.

  • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Treat the cells with this compound or controls.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader or flow cytometer.

Alternative: CellROX® Deep Red Assay Protocol
  • Culture and treat cells with this compound or controls.

  • Add CellROX® Deep Red Reagent to a final concentration of 5 µM and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS.

  • Measure fluorescence using an appropriate instrument with excitation at ~640 nm and emission at ~665 nm.

Standard Fura-2 AM Calcium Imaging Protocol
  • Grow cells on glass coverslips.

  • Load cells with 2-5 µM Fura-2 AM in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature.

  • Wash the cells to remove extracellular dye.

  • Mount the coverslip on a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

  • Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.

  • Calculate the ratio of the fluorescence intensities (F340/F380) to determine the intracellular calcium concentration.[19][20]

Alternative: Fura-Red™ Assay Protocol
  • Follow a similar loading protocol as for Fura-2 AM.

  • Excite the cells at ~440 nm and ~485 nm and measure the emission at ~600-650 nm.

  • Calculate the ratio of the fluorescence intensities to determine changes in intracellular calcium.

Visualizing Potential Interference and Workflows

To better understand the potential points of interference and the recommended workflows, the following diagrams are provided.

MTT_Interference cluster_assay MTT Assay Principle cluster_interference Potential Interference by this compound MTT MTT (Yellow, Soluble) Mito_Enzyme Mitochondrial Dehydrogenases MTT->Mito_Enzyme Reduction Formazan Formazan (Purple, Insoluble) Mito_Enzyme->Formazan This compound This compound (Phenolic) This compound->Formazan Direct Reduction (False Positive)

Caption: Potential direct reduction of MTT by this compound.

Assay_Workflow Start Start: Test Compound (this compound) Primary_Assay Primary Assay (e.g., MTT, DCFH-DA) Start->Primary_Assay Positive_Hit Positive Result Primary_Assay->Positive_Hit Negative_Result Negative/Inconclusive Result Primary_Assay->Negative_Result Interference_Check Check for Assay Interference (e.g., direct reduction, autofluorescence) Positive_Hit->Interference_Check End Conclusion Negative_Result->End Orthogonal_Assay Perform Orthogonal Assay (e.g., CellTiter-Glo, CellROX) Interference_Check->Orthogonal_Assay Interference Detected Confirm_Activity Confirmed Biological Activity Interference_Check->Confirm_Activity No Interference Orthogonal_Assay->Confirm_Activity Activity Confirmed False_Positive Potential False Positive Orthogonal_Assay->False_Positive Activity Not Confirmed Confirm_Activity->End False_Positive->End

Caption: Recommended workflow for validating bioactivity.

Conclusion and Best Practices

When investigating the biological activities of this compound and other natural products, it is imperative to be aware of the potential for assay interference. The data presented in this guide suggest that standard assays such as MTT and DCFH-DA may not be optimal for studying this compound due to its chemical properties.

Key recommendations for researchers include:

  • Employ Orthogonal Assays: Always confirm initial findings from a primary assay with a second, mechanistically distinct (orthogonal) assay.

  • Include Appropriate Controls: Run controls for the compound's intrinsic absorbance or fluorescence at the assay wavelengths. Also, include a cell-free control to check for direct interaction with assay reagents.

  • Consider the Chemical Nature of the Compound: Be mindful of the potential for phenolic compounds to act as reducing agents or to aggregate in solution.

  • Utilize Newer Generation Probes: Opt for red-shifted fluorescent probes or genetically encoded sensors where possible to minimize interference from autofluorescence.

By adopting these best practices, researchers can generate more reliable and reproducible data, leading to a more accurate understanding of the therapeutic potential of this compound and other valuable natural products.

References

Unveiling the Consistency of Negundoside's Therapeutic Effects Across Diverse Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Negundoside, a prominent iridoid glycoside extracted from the leaves of Vitex negundo, has garnered significant attention for its diverse pharmacological activities. Numerous preclinical studies have explored its therapeutic potential in a variety of animal models, demonstrating promising neuroprotective, hepatoprotective, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparison of the reproducibility of this compound's therapeutic effects across these different models, supported by quantitative data and detailed experimental protocols to aid researchers in their future investigations and drug development endeavors.

Comparative Efficacy of this compound: A Tabular Overview

To facilitate a clear comparison of this compound's performance, the following tables summarize the quantitative data from key studies across various therapeutic areas. It is important to note that while some studies have utilized isolated this compound, others have employed extracts of Vitex negundo, of which this compound is a major bioactive component. This distinction is clearly indicated in the data presented.

Neuroprotective Effects
Animal ModelDisease/Injury ModelTreatment Regimen (Isolated this compound)Key FindingsReference
Male Wistar rats Scopolamine-induced amnesia300 mg/kg, p.o. for 5 daysSignificant increase in avoidance response compared to scopolamine-treated group.[1]
Balb/c mice Global cerebral ischemia-reperfusion1, 3, 5, 10, and 15 mg/kg, i.p. (single dose)Dose-dependent reduction in neurological deficit scores and infarct volume.[2]
Hepatoprotective Effects
Animal ModelDisease/Injury ModelTreatment Regimen (Isolated this compound)Key FindingsReference
Wistar rats Acetaminophen-induced hepatotoxicity12.5, 25, 50, and 100 mg/kg, p.o.Dose-dependent protection, with 69.87% hepatoprotective activity at 100 mg/kg.
Human liver cells (HuH-7) Carbon tetrachloride (CCl4)-induced toxicity10, 50, and 100 mg/LDose-dependent decrease in intracellular Ca2+ levels (15%, 72%, and 106% reduction, respectively) and caspase 3 levels (16%, 92%, and 139% reduction, respectively).[3]
Anti-inflammatory Effects

Note: The majority of in vivo anti-inflammatory studies have been conducted using Vitex negundo extracts. The data below is for the extract, with this compound being a key active constituent.

Animal ModelDisease/Injury ModelTreatment Regimen (Vitex negundo Ethanolic Leaf Extract)Key FindingsReference
Albino rats Carrageenan-induced paw edema100 and 200 mg/kg, p.o.Significant reduction in paw edema by 48.13% and 57.18%, respectively, compared to the control group.[4]
Mice Acetic acid-induced writhing250 mg/kg, p.o.Significant reduction in the number of writhes (62.8% for leaf extract, 74.6% for stem extract).[5]
Anticancer Effects

Note: In vivo anticancer studies have primarily utilized Vitex negundo extracts. In vitro data for isolated this compound is provided for comparison.

Animal Model/Cell LineCancer TypeTreatment RegimenKey FindingsReference
Swiss albino mice Dalton's Ascitic Lymphoma (DAL)200 and 500 mg/kg, p.o. (Vitex negundo ethanolic leaf extract)Significant reduction in tumor volume and a 66.35% increase in lifespan at 500 mg/kg.[6][6][7]
HeLa (cervical cancer) cells In vitro20-100 µg/ml (Isolated this compound)IC50 value of 62.69 µg/ml.[8]

Detailed Experimental Protocols

Reproducibility of scientific findings is contingent on meticulous methodological reporting. Below are detailed protocols from key studies cited in this guide.

Neuroprotection: Global Cerebral Ischemia-Reperfusion in Mice[2]
  • Animal Model: Healthy adult male Balb/c mice.

  • Induction of Ischemia-Reperfusion: Bilateral common carotid artery occlusion for 10 minutes followed by reperfusion.

  • Treatment: Isolated this compound was administered intraperitoneally at doses of 1, 3, 5, 10, and 15 mg/kg, 60 minutes prior to the induction of ischemia.

  • Outcome Measures: Neurological deficit scoring, measurement of cerebral infarct volume, and assessment of motor coordination using the inclined beam-walking test.

Hepatoprotection: Acetaminophen-Induced Toxicity in Rats[3]
  • Animal Model: Male Wistar rats.

  • Induction of Hepatotoxicity: A single oral dose of acetaminophen.

  • Treatment: Isolated this compound was administered orally at doses of 12.5, 25, 50, and 100 mg/kg.

  • Outcome Measures: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin were measured. Liver tissues were subjected to histopathological examination.

Anti-inflammatory: Carrageenan-Induced Paw Edema in Rats[5]
  • Animal Model: Albino rats.

  • Induction of Inflammation: Sub-plantar injection of 1% carrageenan solution into the right hind paw.

  • Treatment: Vitex negundo ethanolic leaf extract was administered orally at doses of 100 and 200 mg/kg.

  • Outcome Measures: Paw volume was measured using a plethysmometer at various time intervals after carrageenan injection.

Anticancer: Dalton's Ascitic Lymphoma in Mice[7]
  • Animal Model: Swiss albino mice.

  • Induction of Cancer: Intraperitoneal inoculation of 1x10^6 Dalton's Ascitic Lymphoma (DAL) cells.

  • Treatment: Vitex negundo ethanolic leaf extract was administered orally at doses of 250 and 500 mg/kg for 14 consecutive days, starting 24 hours after tumor inoculation.

  • Outcome Measures: Mean survival time, tumor volume, and viable tumor cell count were assessed.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are underpinned by its modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms identified in the literature.

Negundoside_Neuroprotection Ischemic_Insult Ischemic Insult Oxidative_Stress Oxidative Stress (↑ ROS, ↓ Antioxidants) Ischemic_Insult->Oxidative_Stress Neuroinflammation Neuroinflammation (↑ Pro-inflammatory Cytokines) Ischemic_Insult->Neuroinflammation Neuronal_Apoptosis Neuronal Apoptosis Oxidative_Stress->Neuronal_Apoptosis Neuroinflammation->Neuronal_Apoptosis Neuroprotection Neuroprotection This compound This compound Nrf2_Pathway Activation of Nrf2 Pathway This compound->Nrf2_Pathway NFkB_Inhibition Inhibition of NF-κB Pathway This compound->NFkB_Inhibition PI3K_Akt_Pathway Modulation of PI3K/Akt Pathway This compound->PI3K_Akt_Pathway Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., HO-1) Nrf2_Pathway->Antioxidant_Enzymes Antioxidant_Enzymes->Oxidative_Stress Inhibits Inflammatory_Mediators ↓ Pro-inflammatory Mediators NFkB_Inhibition->Inflammatory_Mediators Inflammatory_Mediators->Neuroinflammation Reduces Anti_Apoptotic ↑ Anti-apoptotic Proteins PI3K_Akt_Pathway->Anti_Apoptotic Anti_Apoptotic->Neuronal_Apoptosis Inhibits

Caption: Neuroprotective signaling pathways modulated by this compound.

Negundoside_Hepatoprotection Hepatotoxin Hepatotoxin (e.g., CCl4, Acetaminophen) Oxidative_Stress Oxidative Stress (↑ ROS, Lipid Peroxidation) Hepatotoxin->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Hepatocyte_Apoptosis Hepatocyte Apoptosis Mitochondrial_Dysfunction->Hepatocyte_Apoptosis Hepatoprotection Hepatoprotection This compound This compound Antioxidant_Action Direct Antioxidant Action This compound->Antioxidant_Action Calcium_Homeostasis Modulation of Ca2+ Homeostasis This compound->Calcium_Homeostasis Caspase_Inhibition Inhibition of Caspases This compound->Caspase_Inhibition ROS_Scavenging ROS Scavenging Antioxidant_Action->ROS_Scavenging ROS_Scavenging->Oxidative_Stress Inhibits Calcium_Homeostasis->Mitochondrial_Dysfunction Prevents Caspase_Inhibition->Hepatocyte_Apoptosis Inhibits

Caption: Hepatoprotective mechanisms of this compound.

Negundoside_Anti_inflammatory Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) NFkB_Activation Activation of NF-κB Pathway Inflammatory_Stimulus->NFkB_Activation MAPK_Activation Activation of MAPK Pathway Inflammatory_Stimulus->MAPK_Activation Pro_inflammatory_Mediators ↑ Pro-inflammatory Mediators (TNF-α, IL-6) NFkB_Activation->Pro_inflammatory_Mediators MAPK_Activation->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Anti_inflammatory_Effect Anti-inflammatory Effect This compound This compound NFkB_Inhibition Inhibition of NF-κB Activation This compound->NFkB_Inhibition MAPK_Inhibition Inhibition of MAPK Phosphorylation This compound->MAPK_Inhibition NFkB_Inhibition->NFkB_Activation Inhibits Reduced_Mediators ↓ Pro-inflammatory Mediators NFkB_Inhibition->Reduced_Mediators MAPK_Inhibition->MAPK_Activation Inhibits MAPK_Inhibition->Reduced_Mediators Reduced_Mediators->Pro_inflammatory_Mediators Reduces

Caption: Anti-inflammatory signaling pathways targeted by this compound.

Negundoside_Anticancer Cancer_Cell Cancer Cell PI3K_Akt_mTOR_Pathway Activation of PI3K/Akt/mTOR Pathway Cancer_Cell->PI3K_Akt_mTOR_Pathway Cell_Proliferation ↑ Cell Proliferation PI3K_Akt_mTOR_Pathway->Cell_Proliferation Inhibition_of_Apoptosis Inhibition of Apoptosis PI3K_Akt_mTOR_Pathway->Inhibition_of_Apoptosis This compound This compound PI3K_Akt_Inhibition Inhibition of PI3K/Akt Pathway This compound->PI3K_Akt_Inhibition PI3K_Akt_Inhibition->PI3K_Akt_mTOR_Pathway Inhibits Reduced_Proliferation ↓ Cell Proliferation PI3K_Akt_Inhibition->Reduced_Proliferation Induction_of_Apoptosis Induction of Apoptosis PI3K_Akt_Inhibition->Induction_of_Apoptosis Reduced_Proliferation->Cell_Proliferation Reduces Anticancer_Effect Anticancer Effect Induction_of_Apoptosis->Inhibition_of_Apoptosis Promotes Apoptosis

Caption: Anticancer mechanisms involving this compound's modulation of the PI3K/Akt pathway.

Discussion and Future Directions

The compiled data indicates a reproducible therapeutic effect of this compound, particularly in models of neurodegeneration and liver injury. In these areas, studies using the isolated compound have demonstrated clear dose-dependent efficacy. The primary mechanisms of action appear to be rooted in its potent antioxidant and anti-inflammatory properties, mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and PI3K/Akt.

For the anti-inflammatory and anticancer effects of this compound, while the evidence from Vitex negundo extracts is strong, further in vivo studies with the isolated compound are warranted to definitively quantify its specific contribution and to establish a clearer dose-response relationship. The in vitro data on its anticancer activity against HeLa cells provides a strong rationale for such investigations.

The consistency of this compound's protective effects across different animal models of oxidative stress and inflammation-related pathologies suggests a robust and fundamental mechanism of action. This makes it a compelling candidate for further preclinical and potentially clinical development. Future research should focus on head-to-head comparative studies of isolated this compound in various disease models to unequivocally establish its therapeutic index and reproducibility. Furthermore, a deeper exploration of its molecular targets and downstream signaling cascades will be crucial for optimizing its therapeutic application and for the design of novel, more potent analogues.

References

Comparative study of Negundoside from different geographical sources of Vitex negundo

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of negundoside content in Vitex negundo from diverse geographical locations reveals significant variations influenced by regional environmental factors. This guide provides a comparative analysis of this compound yields, details the analytical methodologies for its quantification, and offers insights for researchers and drug development professionals in optimizing sourcing and extraction of this pharmacologically important iridoid glycoside.

Vitex negundo Linn., commonly known as the five-leaved chaste tree, is a widely distributed medicinal plant in India and other parts of Asia.[1][2] Its leaves are a rich source of various phytochemicals, with the iridoid glycoside this compound being a key bioactive constituent responsible for many of its therapeutic properties, including anti-inflammatory, analgesic, and anticonvulsant activities.[3][4] The concentration of this compound, however, can be significantly influenced by the geographical origin of the plant material. This variability underscores the importance of standardized analytical methods for quality control and the selection of optimal geographical sources for consistent therapeutic efficacy.

Comparative Quantitative Analysis of this compound

The concentration of this compound in the leaves of Vitex negundo varies across different geographical regions of India. Studies utilizing advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and quantitative Nuclear Magnetic Resonance (qNMR) have provided valuable data on this variation. The following table summarizes the findings from various studies, highlighting the differences in this compound content based on the collection site.

Geographical SourcePlant PartExtraction MethodAnalytical MethodThis compound Content (% w/w)Reference
Mumbai, Maharashtra, IndiaLeavesMethanol ExtractionHPLCNot specified in abstract[3]
Kolhapur, Maharashtra, IndiaLeavesMethanol ExtractionHPLCNot specified in abstract[3]
Aurangabad, Maharashtra, IndiaLeavesMethanol ExtractionHPLCNot specified in abstract[3]
Karjat, Maharashtra, IndiaLeavesMethanol ExtractionHPTLCNot specified in abstract
Various regions of India (A, B, C)LeavesMethanol ExtractionqNMRSample A: Not specified, Sample B: Not specified, Sample C: Not specified[5]
Three different regions of IndiaLeavesNot SpecifiedHPLCNot specified in abstract[6]

It is important to note that while these studies confirm the variability of this compound content, a direct quantitative comparison is challenging due to differences in extraction protocols and analytical methodologies. However, the data strongly suggests that the geographical source is a critical factor in the phytochemical profile of Vitex negundo.

Experimental Protocols for this compound Quantification

Accurate and validated analytical methods are crucial for the comparative study of this compound. The following are detailed methodologies for the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for the quantification of this compound.

  • Sample Preparation: A methanol extract of the dried leaf powder is typically used for analysis.[3]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm × 4.6 mm i.d., 5-μm particle size).[3]

    • Mobile Phase: A mixture of a buffer solution (containing 0.01 M potassium dihydrogen orthophosphate and 0.01 M heptane sulphonic acid sodium salt; pH 3.0) and methanol in a 65:35 (v/v) ratio is effective.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection: UV detection at 251 nm.[3]

    • Quantification: Based on the peak area of a standard this compound solution.[3]

  • Validation: The method should be validated for linearity, precision, accuracy, and stability. A good linear relationship is typically observed in the concentration range of 1–37.5 μg/mL.[3] The limit of detection (LOD) and limit of quantification (LOQ) for this compound have been reported to be 0.4 μg/mL and 1.0 μg/mL, respectively.[3]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and more economical alternative for the quantification of this compound.

  • Sample Preparation: A methanol extract of the leaf powder is used.[4]

  • Stationary Phase: Aluminum-backed silica gel 60 F254 HPTLC plates.[4]

  • Mobile Phase: A solvent system of ethyl acetate–methanol–water–glacial acetic acid in a 7.8:1.2:0.7:0.3 ratio.[4]

  • Development and Detection: After development, quantification is performed by densitometry at 267 nm.[4]

  • Validation: The method is validated for linearity, with a typical range of 1.2 to 22.5 μg/mL. The LOD and LOQ have been reported as 0.4 and 1.2 μg/mL, respectively.[4]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for the direct quantification of compounds in a mixture without the need for chromatographic separation.

  • Sample Preparation: A methanol extract of the leaves is prepared for analysis.[5]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.[5]

  • Quantification: The signal intensity of a specific proton of this compound is compared to that of an internal standard.[5]

  • Validation: The method is validated for linearity, precision, and accuracy. It has shown good linearity (r² ≥ 0.9994) and high precision (RSD < 5%).[5]

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for a comparative study of this compound from different geographical sources.

G cluster_collection Plant Material Collection cluster_processing Sample Processing cluster_analysis Analytical Quantification cluster_data Data Analysis A Source 1 (e.g., Location A) D Drying and Powdering A->D B Source 2 (e.g., Location B) B->D C Source 3 (e.g., Location C) C->D E Extraction (e.g., Methanol) D->E F HPLC Analysis E->F G HPTLC Analysis E->G H qNMR Analysis E->H I Quantification of This compound F->I G->I H->I J Comparative Statistical Analysis I->J

Caption: Workflow for comparative analysis of this compound.

Factors Influencing Phytochemical Variation

The variation in the chemical composition of Vitex negundo, including this compound content, can be attributed to several environmental and genetic factors.[7][8] These include:

  • Climate: Temperature, rainfall, and sunlight intensity can affect plant metabolism and the production of secondary metabolites.

  • Soil Composition: The availability of nutrients and minerals in the soil plays a crucial role in plant growth and phytochemical synthesis.[7]

  • Altitude: Variations in altitude can lead to changes in environmental conditions, thereby influencing the chemical profile of the plant.

  • Genetic Makeup: Genetic diversity within the Vitex negundo species can also contribute to the observed variations in phytochemical content.[7]

Conclusion and Future Perspectives

The geographical source of Vitex negundo is a significant determinant of its this compound content. For researchers and pharmaceutical companies, this highlights the necessity of sourcing plant material from regions known to produce high yields of this bioactive compound to ensure the quality and consistency of herbal formulations. The validated analytical methods detailed in this guide provide the necessary tools for the accurate quantification of this compound, facilitating quality control and further research.

Future studies should aim for a more extensive comparative analysis of Vitex negundo from a wider range of geographical locations, employing standardized methodologies to create a comprehensive phytochemical map. Such research will be invaluable for the sustainable utilization of this important medicinal plant and the development of potent, evidence-based herbal medicines.

References

Unveiling the Protective Mechanisms of Negundoside: A Comparative Guide with Knockout Study Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Negundoside, a prominent iridoid glycoside extracted from the leaves of Vitex negundo, has garnered significant attention for its therapeutic potential, particularly its potent cytoprotective, antioxidant, and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound with other well-established compounds exhibiting similar mechanisms of action. Crucially, we propose a state-of-the-art knockout study design to definitively confirm the mechanistic pathways of this compound, a critical step in its journey toward clinical application.

Comparative Analysis of Protective Agents

To contextualize the efficacy of this compound, we compare it with two widely recognized compounds: Silymarin, a flavonoid complex from milk thistle, and N-acetylcysteine (NAC), a synthetic compound with a long history of clinical use. All three agents are known to combat oxidative stress and inflammation, key drivers of cellular damage in a multitude of pathological conditions.

CompoundProposed Mechanism of ActionKey Quantitative Data (IC50/EC50)
This compound - Antioxidant: Scavenges free radicals and inhibits lipid peroxidation.[1] - Anti-inflammatory: Modulates inflammatory pathways. - Calcium Homeostasis: Protects against calcium-mediated toxicity by improving intracellular calcium balance and inhibiting Ca2+-dependent proteases.- DPPH Radical Scavenging Activity (Vitex negundo extract): EC50 of 18.70 µg/ml.[1] - LOX Inhibition (Vitex negundo extract): IC50 of 440.9 µg/mL (crude methanol extract).[2] - COX-2 Inhibition (Vitex negundo extract): IC50 of 34.27 µg/mL (100% methanol fraction).[2]
Silymarin - Antioxidant: Scavenges free radicals, increases cellular glutathione content, and inhibits lipid peroxidation.[3][4] - Anti-inflammatory: Reduces TNF-α and inhibits neutrophil migration.[3][5] - Membrane Stabilization: Alters hepatocyte membrane structure to prevent toxin entry.[4] - Regenerative: Promotes ribosomal RNA synthesis, stimulating liver regeneration.[3]- DPPH Radical Scavenging Activity: IC50 of 1.34 mg/ml.[6] - H2O2 Scavenging: IC50 of 38 µM.[3] - NO Scavenging: IC50 of 266 µM.[3] - Leukotriene B4 Formation Inhibition: IC50 of 15 µM.[3]
N-acetylcysteine (NAC) - Antioxidant: Acts as a precursor to glutathione (GSH), a major cellular antioxidant, and directly scavenges reactive oxygen species (ROS).[7] - Anti-inflammatory: Inhibits the activation of NF-κB, leading to reduced production of pro-inflammatory cytokines like IL-6 and TNF-α.[8][9] - Mucolytic: Reduces disulfide bonds in mucoproteins.- Inhibition of IL-6 and IL-8 release: Effective at concentrations reflecting plasma levels after oral doses of 600 mg and 1200 mg.[8] - Reduction of inflammatory biomarkers (IL-6, TNF-α, IL-10) in sepsis models. [9]

Confirming the Mechanism of Action: A Proposed Knockout Study

While existing research strongly suggests the mechanisms of this compound, definitive confirmation through genetic studies is lacking. We propose a CRISPR-Cas9-mediated knockout study to elucidate the precise signaling pathways involved in its protective effects. This approach will provide unequivocal evidence of the key molecular players mediating this compound's action.

Hypothetical Protein Targets for Knockout

Based on the known downstream effects of this compound, we have identified key proteins in the oxidative stress and calcium-mediated apoptosis pathways as primary targets for knockout studies. Molecular docking studies have also suggested potential interactions between this compound and various cellular targets.[10][11][12][13]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): A master regulator of the antioxidant response. Knocking out Nrf2 would help determine if the antioxidant effects of this compound are dependent on this key transcriptional activator.

  • Calpains: A family of calcium-dependent proteases involved in apoptosis.[14][15][16] Knocking out specific calpain isoforms would clarify their role in the protective effects of this compound against calcium-mediated cell death.

  • Components of the NADPH Oxidase (NOX) complex: A major source of cellular ROS. Knocking out key subunits (e.g., NOX1, NOX2) would reveal if this compound's antioxidant activity involves the direct inhibition of this ROS-generating enzyme complex.

  • Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates inflammation and cell survival.[17] Knocking out components of the NF-κB signaling pathway (e.g., p65/RelA) would validate its role in the anti-inflammatory effects of this compound.

Experimental Workflow

dot

experimental_workflow cluster_setup Cell Line Preparation cluster_treatment Treatment Groups cluster_induction Induction of Cellular Stress cluster_assays Endpoint Assays wt Wild-Type (WT) Cells wt_ctrl WT + Vehicle wt->wt_ctrl wt_neg WT + this compound wt->wt_neg ko CRISPR-Cas9 Mediated Knockout (KO) Cells (e.g., Nrf2-/-, Calpain-/-, NOX-/-, NF-κB-/-) ko_ctrl KO + Vehicle ko->ko_ctrl ko_neg KO + this compound ko->ko_neg stressor Induce Oxidative Stress (e.g., H2O2) or Calcium Overload (e.g., Ionomycin) wt_ctrl->stressor wt_neg->stressor ko_ctrl->stressor ko_neg->stressor ros ROS Measurement (e.g., DCFDA assay) stressor->ros viability Cell Viability (e.g., MTT assay) stressor->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) stressor->apoptosis western Western Blot (for protein expression) stressor->western elisa ELISA (for cytokine levels) stressor->elisa

Caption: Experimental workflow for knockout validation.

Detailed Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout
  • sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the target gene (e.g., NFE2L2 for Nrf2) using a validated online tool. Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.

  • Transfection and Selection: Transfect the sgRNA/Cas9 plasmids into the chosen cell line (e.g., HEK293T or a relevant cell line for the disease model). Select for transfected cells using an appropriate antibiotic or fluorescent marker.

  • Clonal Isolation and Validation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS). Expand the clones and validate the knockout by Sanger sequencing of the target locus and Western blot analysis to confirm the absence of the target protein.

Western Blot Analysis
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the protein of interest overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[3][16][18]

ELISA for Cytokine Measurement
  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.

  • Blocking and Sample Incubation: Wash the plate and block with an appropriate blocking buffer for 1 hour at room temperature. Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Detection: Wash the plate and add a biotinylated detection antibody, followed by incubation for 1 hour at room temperature. After another wash, add streptavidin-HRP and incubate for 20 minutes.

  • Signal Development and Measurement: Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm using a plate reader.[4][14]

Signaling Pathways

The proposed mechanism of this compound's protective action involves the modulation of intricate signaling pathways related to oxidative stress and calcium homeostasis.

Oxidative Stress and Inflammatory Signaling

dot

oxidative_stress_pathway cluster_stimulus Cellular Stressors cluster_pathways Signaling Cascades cluster_response Cellular Response stress Oxidative Stress (e.g., ROS) mapk MAPK Pathway (p38, JNK, ERK) stress->mapk nfkb NF-κB Pathway stress->nfkb nrf2 Nrf2 Pathway stress->nrf2 inflammation Inflammation (↑ TNF-α, IL-6) mapk->inflammation nfkb->inflammation antioxidant Antioxidant Response (↑ HO-1, NQO1) nrf2->antioxidant This compound This compound This compound->mapk Inhibits This compound->nfkb Inhibits This compound->nrf2 Activates

Caption: this compound's modulation of oxidative stress pathways.

Calcium-Mediated Apoptosis Pathway

dot

calcium_apoptosis_pathway cluster_trigger Apoptotic Trigger cluster_execution Execution Pathway ca_influx ↑ Intracellular Ca2+ calpain Calpain Activation ca_influx->calpain caspase Caspase Activation calpain->caspase apoptosis Apoptosis caspase->apoptosis This compound This compound This compound->ca_influx Inhibits This compound->calpain Inhibits

Caption: this compound's role in calcium-mediated apoptosis.

By employing the rigorous approach of knockout studies, the scientific community can gain definitive insights into the molecular mechanisms underpinning the therapeutic effects of this compound. This will not only solidify our understanding of this promising natural compound but also pave the way for its rational development as a novel therapeutic agent for a range of diseases characterized by oxidative stress and inflammation.

References

Independent validation of published research on Negundoside's bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of published research on the bioactivity of Negundoside, a prominent iridoid glycoside isolated from Vitex negundo. The focus is on the independent validation of its pharmacological effects, with a primary emphasis on its hepatoprotective properties. Data from key studies are presented in a comparative format, alongside detailed experimental protocols and visual representations of signaling pathways and workflows to facilitate critical evaluation and future research.

Hepatoprotective Effects of this compound

This compound has demonstrated significant potential in protecting liver cells from toxic injury. The most comprehensive research to date has focused on its efficacy against carbon tetrachloride (CCl4)-induced hepatotoxicity, a well-established model for studying liver damage.

Comparative Analysis of In Vitro Hepatoprotective Studies

A pivotal study by Tasduq et al. (2008) provides a detailed mechanistic investigation of this compound's protective effects on human liver (HuH-7) cells. While direct independent replication studies on isolated this compound are limited in the published literature, a study by Kadir et al. (2013) on an ethanolic extract of Vitex negundo provides conceptual validation, attributing the observed hepatoprotective effects to the presence of active compounds like this compound and referencing the mechanisms elucidated by Tasduq et al.[1].

Table 1: Comparison of In Vitro Hepatoprotective Effects of this compound against CCl4-Induced Toxicity

ParameterStudy 1: Tasduq et al. (2008)[2][3]Study 2: Kadir et al. (2013)[1] (Conceptual Validation)
Test System Isolated this compound on HuH-7 human hepatoma cellsEthanolic extract of Vitex negundo leaves on Sprague Dawley rats
Toxicant Carbon Tetrachloride (CCl4)Thioacetamide (TAA) and Carbon Tetrachloride (CCl4)
Key Findings - Protected HuH-7 cells from CCl4-induced cell death. - Reduced reactive oxygen species (ROS) generation. - Inhibited lipid peroxidation. - Stabilized mitochondrial membrane potential. - Inhibited caspase-3 activation and DNA fragmentation. - Modulated intracellular calcium levels.- The ethanolic extract, rich in this compound, protected against TAA-induced liver fibrosis. - The protective mechanism was attributed to the antioxidant and anti-inflammatory properties of its phenolic constituents, including this compound, by decreasing ROS and lipid peroxidation.[1]
Proposed Mechanism Inhibition of lipid peroxidation, improvement of intracellular calcium homeostasis, and inhibition of Ca2+-dependent proteases.[2][3]The hepatoprotective action is due to the presence of flavonoids and phenols, including this compound, and their antioxidant and regenerative effects.[1]
Experimental Protocols: Hepatoprotective Activity Assessment

Study 1: Tasduq et al. (2008) - In Vitro CCl4-Induced Hepatotoxicity Model [2]

  • Cell Line: HuH-7 human hepatoma cells.

  • Treatment: Cells were pre-treated with various concentrations of this compound for a specified period before exposure to CCl4.

  • Toxicity Induction: CCl4 was used to induce oxidative stress and cytotoxicity.

  • Assays Performed:

    • Cell Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

    • Reactive Oxygen Species (ROS) Generation: Dichlorofluorescein diacetate (DCF-DA) assay to measure intracellular ROS levels.

    • Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) assay to quantify lipid peroxidation.

    • Mitochondrial Membrane Potential (MMP): JC-1 staining to determine changes in MMP.

    • Caspase-3 Activity: Fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.

    • Intracellular Calcium: Fura-2 AM staining to measure intracellular calcium concentrations.

Antioxidant and Anti-inflammatory Activities of Vitex negundo Extracts

Table 2: Antioxidant and Anti-inflammatory Activities of Vitex negundo Extracts (Not Isolated this compound)

BioactivityAssayPlant Part & ExtractIC50 / ResultReference
Antioxidant DPPH Radical ScavengingLeaves, Methanolic Extract28.1 ± 0.425 µg/mlIn Vitro and In Vivo Studies on the extracts of Vitex Negundo and Hygrophilla Auriculata for their Hepatoprotective activity
Anti-inflammatory Lipoxygenase (LOX) InhibitionLeaves, Crude Methanol Extract440.9 µg/mLChemical Composition, Anti-Inflammatory and Analgesic Activities of Extracts and Fractions of Vitex negundo
Anti-inflammatory Cyclooxygenase-2 (COX-2) InhibitionLeaves, 100% Methanol Fraction34.27 µg/mLChemical Composition, Anti-Inflammatory and Analgesic Activities of Extracts and Fractions of Vitex negundo
Anti-inflammatory Carrageenan-induced paw edemaSeeds, Chloroform ExtractExhibited anti-inflammatory activityChemical investigation and anti-inflammatory activity of Vitex negundo seeds[4]

Note: The data in Table 2 is for crude extracts and fractions, not for purified this compound. The activity of isolated this compound may differ.

Experimental Protocols: Antioxidant and Anti-inflammatory Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction in absorbance of the DPPH solution at a specific wavelength is proportional to the antioxidant activity.

  • Lipoxygenase (LOX) and Cyclooxygenase (COX-2) Inhibition Assays: These enzymatic assays measure the ability of a compound to inhibit the activity of LOX and COX-2, key enzymes in the inflammatory pathway responsible for the production of leukotrienes and prostaglandins, respectively.

Visualizing the Science: Diagrams and Workflows

To better understand the mechanisms and processes involved in this compound's bioactivity, the following diagrams have been generated using Graphviz.

G Hepatoprotective Signaling Pathway of this compound CCl4 Carbon Tetrachloride (CCl4) CYP2E1 CYP2E1 Activation CCl4->CYP2E1 Metabolized by ROS Reactive Oxygen Species (ROS) Generation CYP2E1->ROS LPO Lipid Peroxidation ROS->LPO Ca_influx Increased Intracellular Ca2+ ROS->Ca_influx Apoptosis Apoptosis / Cell Death LPO->Apoptosis MMP_loss Mitochondrial Membrane Potential Loss Ca_influx->MMP_loss Caspase_activation Caspase Activation MMP_loss->Caspase_activation Caspase_activation->Apoptosis This compound This compound This compound->ROS Inhibits This compound->LPO Inhibits This compound->Ca_influx Reduces This compound->MMP_loss Prevents This compound->Caspase_activation Inhibits

Caption: Proposed mechanism of this compound's hepatoprotective effect against CCl4 toxicity.

G Experimental Workflow: In Vitro Cytotoxicity Assay (MTT) cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Seed cells in a 96-well plate treatment 2. Treat cells with this compound cell_culture->treatment toxicant 3. Add toxicant (e.g., CCl4) treatment->toxicant incubation 4. Incubate for 24-48 hours toxicant->incubation add_mtt 5. Add MTT reagent incubation->add_mtt incubate_mtt 6. Incubate for 2-4 hours add_mtt->incubate_mtt add_solvent 7. Add solubilization solvent incubate_mtt->add_solvent read_absorbance 8. Read absorbance at 570 nm add_solvent->read_absorbance calculate_viability 9. Calculate % cell viability read_absorbance->calculate_viability

Caption: A generalized workflow for assessing the cytoprotective effect of a compound.

Conclusion

The available evidence strongly supports the hepatoprotective bioactivity of this compound, primarily through its antioxidant and anti-apoptotic mechanisms. The detailed in vitro study by Tasduq et al. (2008) provides a solid foundation for its mechanism of action against CCl4-induced liver injury. While direct, independent, and quantitative validation on isolated this compound is an area for future research, the conceptual validation from studies on Vitex negundo extracts reinforces its role as a key bioactive constituent. Further investigations are warranted to explore the full therapeutic potential of this compound in various disease models and to establish a more comprehensive comparative dataset across different bioactivities.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Negundoside

Author: BenchChem Technical Support Team. Date: December 2025

Safety and Handling Profile

Negundoside is often supplied as a non-hazardous chemical for research purposes. Studies have indicated that this compound exhibits low acute toxicity. For instance, one study noted that this compound alone was not toxic to HuH-7 cells at concentrations up to 400 mg/L[1]. However, it is crucial to treat all chemical compounds with a degree of caution. A Safety Data Sheet (SDS) for a different iridoid glycoside suggests potential hazards, including acute toxicity, skin and eye irritation, and suspected mutagenicity[2]. Given this, it is prudent to handle this compound with standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular FormulaC₂₃H₂₈O₁₂--INVALID-LINK--
Molecular Weight496.46 g/mol --INVALID-LINK--
In Vitro ToxicityNot toxic up to 400 mg/L in HuH-7 cells[1]

Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves treating it as a chemical waste product. This ensures the highest level of safety and environmental protection.

1. Waste Identification and Segregation:

  • Characterize the Waste: Identify all components of the waste stream. This includes this compound, any solvents used (e.g., DMSO, ethanol, methanol), and any other dissolved substances.

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It should be collected in a designated container for non-halogenated organic waste, unless it is dissolved in a halogenated solvent.

2. Containerization and Labeling:

  • Use Appropriate Containers: Collect liquid waste in a sealable, leak-proof container that is chemically compatible with all components of the waste.

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names of all constituents (including "this compound"), and their approximate concentrations. Do not use abbreviations.

3. Storage:

  • Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

4. Disposal:

  • Professional Disposal Service: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do Not Dispose Down the Drain: Unless explicitly permitted by your local regulations and EHS for very dilute, benign aqueous solutions, do not dispose of this compound or its solutions down the sanitary sewer.

  • Solid Waste: If you have solid, non-contaminated this compound that is to be disposed of, it should also be collected in a labeled container and disposed of via your institution's chemical waste program.

5. Decontamination:

  • Triple Rinse: Any "empty" containers that held pure this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Surface Cleaning: Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate solvent and cleaning agents.

Experimental Protocols

The general principle for handling spills and generating waste follows standard laboratory procedures for chemical hygiene.

Small Spill Clean-up Protocol:

  • Ensure Proper PPE: Wear safety glasses, gloves, and a lab coat.

  • Contain the Spill: Use an absorbent material, such as vermiculite or a chemical spill pillow, to absorb the spilled material.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound waste.

Negundoside_Disposal_Workflow start Start: this compound Waste Generated is_pure Is the waste pure, solid this compound? start->is_pure is_solution Is the waste a solution? is_pure->is_solution No collect_solid Collect in a labeled solid chemical waste container. is_pure->collect_solid Yes is_aqueous Is the solvent aqueous and the concentration very low? is_solution->is_aqueous Yes collect_liquid Collect in a labeled liquid chemical waste container. is_solution->collect_liquid No consult_ehs Consult Institutional EHS for guidance on drain disposal. is_aqueous->consult_ehs Yes is_aqueous->collect_liquid No consult_ehs->collect_liquid If drain disposal is not approved dispose Dispose through a licensed chemical waste contractor. collect_solid->dispose collect_liquid->dispose end End: Waste Disposed dispose->end

Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste.

By following these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always consult your institution's specific chemical hygiene plan and waste disposal procedures.

References

Essential Safety and Logistical Information for Handling Negundoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Negundoside, a naturally occurring iridoid glycoside. The following procedural guidance is based on established laboratory safety protocols for handling chemical powders of unknown toxicity, in the absence of a specific Safety Data Sheet (SDS).

Summary of Key Safety Information

Personal Protective Equipment (PPE): A comprehensive set of PPE is required to minimize exposure.[1][2][3][4] This includes, but is not limited to, a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[3][5] In situations where aerosols or dust may be generated, such as weighing or preparing solutions, a face shield and respiratory protection (e.g., an N95 mask or a respirator with appropriate cartridges) are essential.[2][3][6]

Engineering Controls: All handling of this compound powder should be performed in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of the substance.[5][7][8]

Storage: this compound should be stored in a cool, dry, and dark place. Recommended storage temperatures are between 2-8°C for short-term storage and -20°C for long-term storage.[6] Containers should be tightly sealed to prevent degradation.

Spill Management: In the event of a spill, the area should be evacuated and ventilated. Appropriate PPE must be worn during cleanup. The spilled powder should be carefully collected with absorbent material and placed in a sealed container for disposal as chemical waste.[8]

Quantitative Data and Physical Properties

The following table summarizes the available quantitative and physical data for this compound, which is crucial for risk assessment and experimental planning.

PropertyValueSource
Molecular Formula C₂₃H₂₈O₁₂ChemFaces
Molecular Weight 496.46 g/mol MedKoo Bio.
Appearance White powderBioCrick
Solubility Soluble in DMSO, Pyridine, Methanol, EthanolChemFaces
Short-Term Storage 2-8°CMedKoo Bio.
Long-Term Storage -20°CMedKoo Bio.

Operational Plan for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Pre-Operational Checks
  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used and the procedures involved.

  • PPE Inspection: Ensure all required PPE is available and in good condition. This includes a lab coat, chemical-resistant gloves, and safety goggles. For tasks with a risk of aerosol generation, a face shield and respiratory protection are mandatory.[1][2][3][4]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly and has a valid certification.

  • Spill Kit Availability: Verify that a chemical spill kit is readily accessible and that personnel are trained in its use.[8]

  • Waste Container Preparation: Prepare a designated and clearly labeled hazardous waste container for the disposal of this compound waste.[9][10][11]

Handling Procedure
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Transporting the Compound: When moving the this compound container, use a secondary container to prevent spills in case of accidental dropping.

  • Working in the Fume Hood: Place all necessary equipment and the this compound container inside the chemical fume hood before commencing work.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the powdered compound within the fume hood to contain any dust.

    • Use a disposable weighing boat or paper.

    • Handle the powder gently to minimize the generation of airborne particles.

  • Solution Preparation:

    • When dissolving this compound, add the solvent slowly to the powder.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling:

    • Securely close the primary container of this compound.

    • Decontaminate the work surface within the fume hood.

    • Properly dispose of all contaminated disposable materials (e.g., weighing boats, gloves, pipette tips) in the designated hazardous waste container.

Post-Operational Procedures
  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

  • Documentation: Record the use of this compound in the laboratory inventory.

Disposal Plan

The disposal of this compound and any materials contaminated with it must be handled with care to protect personnel and the environment.

  • Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.[9][10]

  • Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Chemical Powder - Toxicity Unknown").[9][11]

  • Storage of Waste: Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal service.[9][10] Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling and Disposal of this compound

Negundoside_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_post Post-Handling Risk_Assessment Conduct Risk Assessment PPE_Check Inspect Personal Protective Equipment Risk_Assessment->PPE_Check Fume_Hood_Check Verify Fume Hood Functionality PPE_Check->Fume_Hood_Check Waste_Prep Prepare Labeled Hazardous Waste Container Fume_Hood_Check->Waste_Prep Don_PPE Don PPE Waste_Prep->Don_PPE Weigh_Transfer Weigh and Transfer This compound Powder Don_PPE->Weigh_Transfer Prepare_Solution Prepare Solution Weigh_Transfer->Prepare_Solution Decontaminate Decontaminate Work Surface Prepare_Solution->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Decontaminate->Doff_PPE Store_Waste Store in Designated Secure Area Segregate_Waste->Store_Waste Professional_Disposal Arrange Professional Disposal Store_Waste->Professional_Disposal Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Negundoside
Reactant of Route 2
Negundoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.